Glabranin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-12(2)8-9-14-15(21)10-16(22)19-17(23)11-18(24-20(14)19)13-6-4-3-5-7-13/h3-8,10,18,21-22H,9,11H2,1-2H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWSYIQAGQMLFS-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194796 | |
| Record name | Glabranin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41983-91-9 | |
| Record name | Glabranin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41983-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glabranin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041983919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glabranin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Activities of Glabranin: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals
Introduction
Glabranin, a prenylated flavonoid primarily isolated from the roots and leaves of Glycyrrhiza glabra (licorice), has emerged as a compound of significant interest in pharmacological research.[1] As a member of the flavonoid family, this compound possesses a characteristic flavanone backbone, which contributes to its diverse biological activities.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory properties. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Anticancer Activity
This compound has demonstrated notable dose-dependent cytotoxic effects against breast cancer cell lines, suggesting its potential as an anticancer agent.[2][3]
Quantitative Data: Cytotoxicity and Apoptosis Induction
| Compound | Cell Line | Activity | Concentration | Reference |
| This compound | MCF-7 (luminal breast cancer) | Dose-dependent cytotoxicity | Not specified | [2] |
| This compound | MDA-MB-231 (triple-negative breast cancer) | Dose-dependent cytotoxicity | Not specified | |
| This compound | MCF-10A (non-tumorigenic breast epithelial) | Lower cytotoxicity compared to cancer cell lines | Not specified | |
| This compound | MCF-7 | Apoptosis induction | 50 µM | |
| This compound | MDA-MB-231 | Apoptosis induction | 50 µM |
Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Annexin V staining is a common method to detect apoptosis.
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Anti-inflammatory Activity
This compound and structurally related flavonoids from Glycyrrhiza glabra have been shown to possess anti-inflammatory properties. The primary mechanism is believed to be through the modulation of key inflammatory signaling pathways. While specific quantitative data for this compound's anti-inflammatory effects are limited, studies on the closely related and more extensively researched compound, Glabridin, provide valuable insights into the likely mechanisms.
Quantitative Data: Inhibition of Inflammatory Mediators (Glabridin)
| Compound | Cell Line | Activity | IC50 Value | Reference |
| Glabridin | RAW 264.7 macrophages | Inhibition of LPS-induced Nitric Oxide (NO) production | 9.36 µM | |
| Glabridin | RAW 264.7 macrophages | Inhibition of LPS-induced Prostaglandin E2 (PGE2) production | > 20 µM |
Signaling Pathways
This compound's anti-inflammatory effects are likely mediated through the inhibition of the NF-κB and MAPK signaling pathways, as has been demonstrated for Glabridin and other flavonoids.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound is hypothesized to inhibit this process.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical signaling cascade in the inflammatory response. Phosphorylation of these kinases leads to the activation of transcription factors that regulate the expression of inflammatory mediators.
Caption: Putative modulation of the MAPK signaling pathway by this compound.
Experimental Protocols
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with various concentrations of this compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.
-
Protein Extraction: Lyse treated cells and determine protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of IκBα, p65, ERK, JNK, and p38. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Antioxidant Activity
This compound exhibits antioxidant properties by scavenging free radicals.
Quantitative Data: Free Radical Scavenging Activity
| Assay | IC50 Value (µg/mL) | Reference |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | 16.43 ± 1.21 | |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | 6.52 ± 0.47 |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of this compound to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. The percentage of radical scavenging activity is calculated relative to a control without the antioxidant.
Enzyme Inhibitory Activity
Flavonoids are known to inhibit various enzymes. While specific data for this compound is limited, the inhibitory potential of the closely related compound Glabridin against tyrosinase has been reported.
Quantitative Data: Tyrosinase Inhibition (Glabridin)
| Compound | Enzyme | IC50 Value | Inhibition Type | Reference |
| Glabridin | Mushroom Tyrosinase | 0.43 µmol/L | Noncompetitive |
Experimental Protocol: Tyrosinase Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of mushroom tyrosinase and L-DOPA in phosphate buffer.
-
Inhibition Assay: In a 96-well plate, pre-incubate the enzyme with various concentrations of the inhibitor for 10 minutes.
-
Reaction Initiation: Add the substrate (L-DOPA) to initiate the reaction.
-
Absorbance Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals. The percentage of inhibition is calculated by comparing the reaction rate in the presence and absence of the inhibitor.
Antimicrobial Activity
This compound has been reported to have antimicrobial effects.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: Prepare a standardized bacterial suspension.
-
Serial Dilution: Perform serial dilutions of this compound in a 96-well microplate containing broth medium.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.
Conclusion
This compound, a flavonoid from Glycyrrhiza glabra, demonstrates a range of promising biological activities, including anticancer, anti-inflammatory, and antioxidant effects. Its ability to induce apoptosis in breast cancer cells and its potential to modulate key inflammatory signaling pathways like NF-κB and MAPK highlight its therapeutic potential. Further research is warranted to fully elucidate the mechanisms of action and to establish a more comprehensive quantitative profile of its biological activities, which will be crucial for its future development as a therapeutic agent. This guide provides a foundational overview to aid researchers in their investigation of this compelling natural product.
References
Glabranin: A Technical Guide to its Natural Sources, Occurrence, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glabranin is a prenylated flavonoid, specifically a flavanone, that has garnered interest within the scientific community for its potential biological activities, including antioxidant and anti-inflammatory properties.[1] As a specialized metabolite, its natural occurrence is confined to a select group of plant species. This technical guide provides an in-depth overview of the primary natural sources of this compound, available quantitative data on its occurrence, and detailed methodologies for its extraction and isolation. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their endeavors to study and utilize this compound.
Natural Sources and Occurrence
This compound is predominantly found in plants belonging to the Fabaceae (legume) family. The most significant and well-documented source of this compound is the genus Glycyrrhiza, commonly known as licorice.
Glycyrrhiza Species
The primary source of this compound is the roots and rhizomes of various licorice species. Notably, it has been isolated from:
-
Glycyrrhiza glabra L.: Commonly referred to as licorice, this is the most cited source of this compound.[1] The compound is present in both the roots and leaves of the plant.
-
Glycyrrhiza uralensis Fisch.: Another species of licorice from which this compound has been identified.[2]
Other Plant Sources
While licorice is the principal source, this compound has also been reported in other plants, including:
-
Pongamia pinnata (L.) Pierre: Also known as Derris indica or Pongamia glabra, this tree is a source of various flavonoids, and while less common than licorice, has been noted to contain this compound.
-
Piscidia piscipula (L.) Sarg.: Commonly known as Jamaican dogwood, this plant is another reported source of this compound.[2]
-
Propolis: this compound has also been identified in propolis, a resinous mixture produced by honeybees from plant sources.[1]
Quantitative Analysis of this compound and Related Flavonoids
Quantitative data specifically for this compound content in various plant materials is limited in the currently available literature. However, data for the closely related and more extensively studied compound, glabridin, is more readily available and can provide some context for the levels of prenylated flavonoids in licorice. It is crucial to note that this compound and glabridin are distinct molecules.
| Plant Species | Plant Part | Compound | Concentration (mg/g of Dry Weight) | Reference |
| Glycyrrhiza glabra (from China) | Root | Glabridin | 0.92 | |
| Glycyrrhiza glabra (from Iran, Kashmar population) | Root | Glabridin | 22.87 | |
| Glycyrrhiza glabra (from Iran, Bajgah population) | Root | Glabridin | Trace | |
| Glycyrrhiza glabra (cultivated Iranian genotypes, K2) | Root | Glabridin | 0.72 ± 0.021 | |
| Glycyrrhiza glabra (cultivated Iranian genotypes, M5) | Root | Glabridin | 0.02 ± 0.002 |
Note: The significant variation in glabridin content highlights the influence of geographical origin, genotype, and cultivation conditions on the phytochemical profile of licorice.
Experimental Protocols: Extraction and Isolation of this compound
The following sections outline detailed methodologies for the extraction and purification of this compound from plant material, primarily focusing on Glycyrrhiza glabra roots. These protocols are synthesized from established methods for the isolation of flavonoids from licorice.
General Extraction Workflow
Protocol 1: Solvent Extraction and Chromatographic Purification
-
Preparation of Plant Material:
-
Air-dry the roots of Glycyrrhiza glabra at room temperature until a constant weight is achieved.
-
Grind the dried roots into a fine powder (e.g., 40-60 mesh).
-
-
Solvent Extraction:
-
Macerate the powdered plant material with 70% ethanol (1:10 w/v) at room temperature for 24 hours with occasional shaking.
-
Alternatively, perform Soxhlet extraction for 6-8 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.
-
-
Liquid-Liquid Partitioning (Optional, for enrichment):
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound is expected to be enriched in the ethyl acetate fraction.
-
Concentrate the ethyl acetate fraction to dryness.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Dissolve the enriched extract in a suitable solvent (e.g., methanol).
-
Purify the extract using a preparative HPLC system equipped with a reversed-phase C18 column (e.g., 250 mm x 20 mm, 5 µm).
-
Employ a gradient elution system. A typical mobile phase could be a mixture of water (A) and acetonitrile or methanol (B), both containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
The gradient can be optimized, for example, starting from 30% B to 70% B over 40 minutes.
-
Monitor the elution at a suitable wavelength (e.g., 280 nm).
-
Collect the fractions corresponding to the this compound peak based on the retention time of a standard, if available, or by subsequent analytical HPLC of the fractions.
-
-
Purity Confirmation:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Confirm the structure of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: Supercritical Fluid Extraction (SFE)
-
Preparation of Plant Material:
-
Prepare the dried and powdered plant material as described in Protocol 1.
-
-
Supercritical Fluid Extraction:
-
Place the powdered material into the extraction vessel of an SFE system.
-
Use supercritical CO2 as the primary solvent.
-
Employ a co-solvent, such as ethanol or methanol, to enhance the extraction efficiency of moderately polar compounds like this compound. The concentration of the co-solvent can be optimized (e.g., 5-15%).
-
Set the extraction parameters. Typical conditions can range from 40-60°C and 200-400 bar.
-
The supercritical fluid containing the extracted compounds is passed through a separator where the pressure and/or temperature are changed, causing the CO2 to return to a gaseous state and the extract to precipitate.
-
-
Purification:
-
The resulting extract from SFE can be further purified using preparative HPLC as described in Protocol 1.
-
Signaling Pathways and Mechanism of Action
While this compound is known to possess anti-inflammatory and antioxidant properties, detailed studies elucidating its specific molecular mechanisms and interactions with signaling pathways are not as extensive as for other licorice flavonoids like glabridin. However, flavonoids from Glycyrrhiza glabra are known to modulate key inflammatory pathways.
It is well-documented that other flavonoids from licorice, such as glabridin and licoflavanone, exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Given that this compound shares structural similarities with these compounds and exhibits anti-inflammatory activity, it is plausible that it also interacts with components of the NF-κB and MAPK pathways. Further research is required to delineate the precise molecular targets of this compound within these cascades.
Conclusion
This compound is a noteworthy prenylated flavonoid primarily sourced from Glycyrrhiza species. While its full pharmacological profile is still under investigation, its known antioxidant and anti-inflammatory properties make it a compound of interest for further research and development. This guide provides a foundational understanding of its natural occurrence, methods for its isolation, and potential mechanisms of action. The significant variability in the content of related flavonoids in licorice suggests that careful selection of plant material and optimization of extraction and purification protocols are critical for obtaining high yields of this compound. Future research should focus on quantifying this compound in a wider range of plant sources and elucidating its specific molecular targets to fully realize its therapeutic potential.
References
The Structure-Activity Relationship of Glabranin: A Technical Guide for Drug Discovery Professionals
Introduction: Glabranin, a prenylated flavonoid predominantly isolated from the roots of licorice (Glycyrrhiza glabra), has garnered significant interest in the scientific community for its diverse pharmacological properties. As a member of the flavanone class, this compound's core structure, consisting of a C6-C3-C6 skeleton, provides a versatile scaffold for therapeutic intervention. The presence and position of its prenyl group, along with other substitutions on the flavanone backbone, are critical determinants of its biological activity. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs, focusing on anticancer, anti-inflammatory, and antimicrobial activities. The information presented herein is intended to support researchers, scientists, and drug development professionals in the exploration of this compound derivatives as potential therapeutic agents.
Anticancer Activity: A Focus on Cytotoxicity
Recent studies have elucidated the cytotoxic potential of this compound and its structurally related flavanones against various cancer cell lines. A key study compared the in vitro activity of this compound with its non-prenylated parent compound, pinocembrin, and another prenylated flavanone, licoflavanone. The data from this research provides a clear basis for a preliminary SAR analysis.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, pinocembrin, and licoflavanone against human breast cancer cell lines (MCF-7 and MDA-MB-231) and a non-tumorigenic breast epithelial cell line (MCF-10A).
| Compound | Structure | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | MCF-10A IC50 (µM) |
| This compound | 8-prenylpinocembrin | 68.21 | 32.50 | 113.7 |
| Pinocembrin | 5,7-dihydroxyflavanone | 64.43 | 48.38 | 234.5 |
| Licoflavanone | 6-prenylpinocembrin | > 100 | 23.40 | > 100 |
Structure-Activity Relationship Insights (Anticancer):
-
Role of the Prenyl Group: The presence of a prenyl group appears to enhance cytotoxic activity against the MDA-MB-231 cell line. Both this compound (8-prenyl) and licoflavanone (6-prenyl) exhibit lower IC50 values compared to the non-prenylated pinocembrin in this cell line.
-
Influence of Prenyl Group Position: The position of the prenyl group is crucial. Licoflavanone, with the prenyl group at the 6-position, demonstrates the most potent and selective activity against the MDA-MB-231 cell line. In contrast, this compound, with the prenyl group at the 8-position, shows broader cytotoxicity with less selectivity between the cancer and non-tumor cell lines.
-
Cell Line Specificity: The cytotoxic effects of these flavanones are cell-line dependent. For the MCF-7 cell line, the presence and position of the prenyl group do not confer a significant advantage in cytotoxicity compared to pinocembrin.
Experimental Protocol: MTT Assay for Cytotoxicity
The following protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to determine the cytotoxic activity of this compound and its analogs.
1. Cell Culture and Seeding:
- Human breast cancer cell lines (MCF-7 and MDA-MB-231) and the non-tumorigenic breast epithelial cell line (MCF-10A) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 50 U/mL penicillin, and 50 µg/mL streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- For the assay, cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
2. Compound Treatment:
- This compound, pinocembrin, and licoflavanone are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
- Working solutions are prepared by diluting the stock solutions in complete cell culture medium to the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.
- The culture medium is removed from the wells and replaced with 100 µL of medium containing the test compounds at various concentrations. Control wells receive medium with 0.1% DMSO.
- The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
3. MTT Assay:
- After the 72-hour incubation, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well.
- The plates are incubated for an additional 3-4 hours at 37°C.
- The medium containing MTT is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at 570 nm using a microplate reader.
4. Data Analysis:
- The percentage of cell viability is calculated relative to the control (DMSO-treated) cells.
- The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
Logical Workflow for SAR Analysis
Caption: Workflow for the structure-activity relationship analysis of this compound and its analogs.
Anti-inflammatory and Antimicrobial Activities
While comprehensive SAR data for a series of this compound analogs in anti-inflammatory and antimicrobial assays is still emerging, preliminary findings and studies on related compounds provide valuable insights.
Anti-inflammatory Activity
This compound and other prenylated flavonoids from licorice have been reported to exhibit anti-inflammatory properties, primarily through the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes.
Signaling Pathway: NF-κB Inhibition by Prenylated Flavanones
Caption: Simplified diagram of the NF-κB signaling pathway and its inhibition by this compound analogs.
Structure-Activity Relationship Insights (Anti-inflammatory):
-
Prenylation is Key: The prenyl group is generally considered to enhance the anti-inflammatory activity of flavonoids by increasing their lipophilicity and ability to interact with cell membranes and intracellular targets.
-
Modulation of NF-κB and MAPK: The anti-inflammatory effects of this compound and related compounds are often attributed to their ability to inhibit the phosphorylation of key proteins in the NF-κB and MAPK signaling cascades, thereby preventing the nuclear translocation of transcription factors like NF-κB and subsequent expression of pro-inflammatory genes.
Antimicrobial Activity
This compound has demonstrated activity against a range of microorganisms, including bacteria and fungi. The lipophilic nature imparted by the prenyl group is thought to facilitate its interaction with and disruption of microbial cell membranes.
Structure-Activity Relationship Insights (Antimicrobial):
-
Membrane Disruption: The proposed mechanism of antimicrobial action for many prenylated flavonoids involves the perturbation of the microbial cell membrane's structure and function, leading to increased permeability and ultimately cell death.
-
Spectrum of Activity: The specific structural features of this compound and its analogs, including the position and nature of the prenyl group, likely influence their spectrum of antimicrobial activity. Further research is needed to establish a clear SAR for a broad range of microbial species.
Conclusion
The structure-activity relationship of this compound is a promising area of research for the development of new therapeutic agents. The prenyl group at the 8-position of the flavanone scaffold is a critical determinant of its biological activity, influencing its cytotoxic, anti-inflammatory, and antimicrobial properties. The position of this lipophilic moiety, as demonstrated by the comparison with licoflavanone, offers a key avenue for structural modification to enhance potency and selectivity. Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to further elucidate the SAR and to identify lead compounds for preclinical development. The detailed experimental protocols and SAR insights provided in this guide serve as a foundational resource for professionals engaged in the exciting field of natural product-based drug discovery.
The In Vitro Neuroprotective Potential of Glabranin: An Uncharted Territory
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the specific in vitro neuroprotective effects of Glabranin. Despite its classification as a flavonoid isolated from Glycyrrhiza glabra (licorice), a plant known for its diverse medicinal properties, research focusing directly on this compound's role in neuronal protection within a laboratory setting is currently limited.
Initial investigations into the bioactive compounds of licorice have often centered on more abundant or seemingly more active molecules. Consequently, while there is a wealth of data on related flavonoids, the neuroprotective profile of this compound remains largely uncharted. This technical guide aims to address this knowledge gap by first acknowledging the scarcity of direct evidence and then by providing a detailed overview of a closely related and extensively studied isoflavan from the same source: Glabridin . The well-documented neuroprotective activities of Glabridin may offer valuable insights and a foundational framework for future research into this compound.
A Pivot to a Well-Characterized Analog: Glabridin
Glabridin has been the subject of numerous in vitro studies demonstrating its potent neuroprotective capabilities against various insults. This section will delve into the quantitative data, experimental methodologies, and underlying signaling pathways associated with Glabridin's neuroprotective effects, serving as a comprehensive proxy for what researchers might explore with this compound.
Quantitative Data on the Neuroprotective Effects of Glabridin
The neuroprotective efficacy of Glabridin has been quantified across several studies, primarily focusing on its ability to mitigate oxidative stress, reduce apoptosis, and suppress neuroinflammation. The following tables summarize the key quantitative findings from these in vitro experiments.
| Cell Line | Insult | Glabridin Concentration | Outcome Measure | Result | Reference |
| BV2 (microglial cells) | Lipopolysaccharide (LPS) | Various | Cell Viability (MTT Assay) | Marked increase in cell activity | [1][2] |
| BV2 (microglial cells) | Lipopolysaccharide (LPS) | Various | Nitric Oxide (NO) Production | Reduction in NO expression | [1][2] |
| HT22 (neuronal cells) | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Not Specified | Apoptosis | Reduced OGD/R-induced apoptosis | [3] |
| HT22 (neuronal cells) | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Not Specified | Cell Viability | Restored cell viability | |
| Cultured Rat Cortical Neurons | Staurosporine | Concentration-dependent | Cytotoxicity and Apoptosis | Significant inhibition | |
| Cultured Rat Cortical Neurons | Staurosporine | Concentration-dependent | DNA Laddering | Significant reduction | |
| Cultured Rat Cortical Neurons | Staurosporine | Not Specified | Superoxide Production | Inhibited | |
| SH-SY5Y (neuroblastoma cells) | MPP+ | 2.5, 5, 10 µg/mL | Cell Viability (MTT Assay) | Increased cell viability | |
| SH-SY5Y (neuroblastoma cells) | MPP+ | 50 µg/mL (Total Extract) | Cell Viability (MTT Assay) | Increased cell viability to 73% | |
| SH-SY5Y (neuroblastoma cells) | MPP+ | Not Specified | ATP Depletion | Inhibited | |
| SH-SY5Y (neuroblastoma cells) | MPP+ | Not Specified | Caspase 3/7 Activity | Inhibited elevated activity |
| Biomarker | Cell Line/Model | Insult | Glabridin Effect | Reference |
| Bax (pro-apoptotic protein) | Cultured Rat Cortical Neurons | Staurosporine | Suppressed elevated levels | |
| Bcl-2 (anti-apoptotic protein) | Cultured Rat Cortical Neurons | Staurosporine | Increased levels | |
| Caspase-3 (pro-apoptotic enzyme) | Cultured Rat Cortical Neurons | Staurosporine | Suppressed proenzyme levels | |
| Inducible Nitric Oxide Synthase (iNOS) | BV2 Microglial Cells | Lipopolysaccharide (LPS) | Alleviated accretion | |
| Prostaglandin E2 (PGE2) | BV2 Microglial Cells | Lipopolysaccharide (LPS) | Alleviated accretion | |
| Interleukin-1β (IL-1β) | BV2 Microglial Cells | Lipopolysaccharide (LPS) | Alleviated accretion | |
| Interleukin-6 (IL-6) | BV2 Microglial Cells | Lipopolysaccharide (LPS) | Alleviated accretion | |
| Tumor Necrosis Factor-α (TNF-α) | BV2 Microglial Cells | Lipopolysaccharide (LPS) | Allayed levels | |
| Reactive Oxygen Species (ROS) | BV2 Microglial Cells | Lipopolysaccharide (LPS) | Suppressed accumulation | |
| Phosphorylation of IKKs, IκBα, p65 | BV2 Microglial Cells | Lipopolysaccharide (LPS) | Suppressed phosphorylation | |
| Nuclear translocation of NF-κBp65 | BV2 Microglial Cells | Lipopolysaccharide (LPS) | Suppressed |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of the key experimental protocols used to evaluate the in vitro neuroprotective effects of Glabridin.
Cell Culture and Treatment:
-
Primary Neuronal Cultures: Embryonic rat hippocampi or cortices are dissected and dissociated into single cells. These neurons are then plated on coated culture dishes and maintained in a specific growth medium.
-
Cell Lines: Immortalized cell lines such as human neuroblastoma SH-SY5Y, mouse hippocampal HT22, and mouse microglial BV2 cells are commonly used. These cells are maintained in standard culture conditions (e.g., 37°C, 5% CO2) and passaged regularly.
-
Induction of Neurotoxicity: To model neurodegenerative conditions, various toxins or stressors are applied to the cell cultures. Common insults include:
-
Oxidative Stress: Hydrogen peroxide (H₂O₂), or 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that inhibits mitochondrial function.
-
Excitotoxicity: High concentrations of glutamate or NMDA.
-
Inflammation: Lipopolysaccharide (LPS), a component of bacterial cell walls that activates microglia.
-
Apoptosis Induction: Staurosporine, a potent protein kinase inhibitor.
-
Ischemia-Reperfusion Injury Model: Oxygen-glucose deprivation/reperfusion (OGD/R) is used to mimic ischemic stroke conditions in vitro.
-
-
Glabridin Application: Glabridin is typically dissolved in a solvent like DMSO and then diluted in the cell culture medium to the desired concentrations. Cells are often pre-treated with Glabridin for a specific period before the addition of the neurotoxic insult.
Assessment of Neuroprotection:
-
Cell Viability Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, serving as a marker of cytotoxicity.
-
-
Apoptosis Assays:
-
TUNEL Staining: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Caspase Activity Assays: These assays measure the activity of caspases, which are key enzymes in the apoptotic cascade.
-
Annexin V/Propidium Iodide Staining: This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blotting for Apoptotic Proteins: The expression levels of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins are analyzed.
-
-
Oxidative Stress Assays:
-
ROS Measurement: Fluorescent probes like DCFH-DA are used to quantify the intracellular levels of reactive oxygen species.
-
Antioxidant Enzyme Activity: Assays to measure the activity of enzymes like superoxide dismutase (SOD) and catalase are performed.
-
Lipid Peroxidation Assay: The levels of malondialdehyde (MDA), a marker of lipid peroxidation, are measured.
-
-
Inflammation Assays:
-
Nitric Oxide (NO) Measurement: The Griess assay is used to determine the concentration of nitrite, a stable product of NO, in the culture medium.
-
ELISA for Inflammatory Cytokines: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using enzyme-linked immunosorbent assays.
-
Western Blotting for Inflammatory Proteins: The expression of key inflammatory proteins like iNOS and COX-2 is analyzed.
-
Signaling Pathways Implicated in Glabridin's Neuroprotection
Glabridin exerts its neuroprotective effects through the modulation of several key signaling pathways. Understanding these pathways is critical for elucidating its mechanism of action and for the development of targeted therapeutics.
Anti-Apoptotic Signaling:
Glabridin has been shown to interfere with the intrinsic apoptotic pathway. In staurosporine-induced apoptosis in cultured rat cortical neurons, Glabridin suppresses the expression of the pro-apoptotic protein Bax and the activation of caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2. This modulation of the Bax/Bcl-2 ratio is a critical determinant of cell fate.
Caption: Glabridin's anti-apoptotic mechanism.
Anti-Inflammatory Signaling:
In microglial cells, Glabridin has been demonstrated to inhibit the lipopolysaccharide (LPS)-induced inflammatory response. It achieves this by suppressing the activation of the NF-κB signaling pathway. Specifically, Glabridin inhibits the phosphorylation of IKKs, IκBα, and the p65 subunit of NF-κB, which in turn prevents the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes like iNOS, COX-2, TNF-α, IL-1β, and IL-6.
Caption: Glabridin's anti-inflammatory pathway.
Antioxidant and Pro-survival Signaling:
Recent studies suggest that Glabridin may also activate pro-survival signaling pathways, such as the PI3K/Akt pathway. Activation of this pathway is known to promote cell survival and inhibit apoptosis. Furthermore, Glabridin enhances the cellular antioxidant defense system by increasing the levels of endogenous antioxidants like superoxide dismutase (SOD) and glutathione (GSH).
Caption: Glabridin's pro-survival and antioxidant pathways.
Future Directions for this compound Research
The extensive body of research on Glabridin provides a solid foundation and a clear roadmap for investigating the potential neuroprotective effects of this compound. Future in vitro studies on this compound should aim to:
-
Determine its efficacy in various neuronal and glial cell lines subjected to a range of neurotoxic insults.
-
Quantify its impact on cell viability, apoptosis, oxidative stress, and neuroinflammation using the established protocols outlined in this guide.
-
Elucidate the specific signaling pathways modulated by this compound to understand its mechanism of action.
-
Conduct comparative studies with Glabridin to determine if this compound possesses unique or more potent neuroprotective properties.
By systematically addressing these research questions, the scientific community can uncover the therapeutic potential of this compound and contribute to the development of novel neuroprotective strategies for a variety of neurodegenerative disorders.
References
- 1. Glabridin reduces neuroinflammation by modulating inflammatory signals in LPS-induced in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glabridin Reduces Neuroinflammation by Modulating Inflammatory Signals in LPS-induced in Vitro and in Vivo Models [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
Glabranin: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Plant Metabolite Glabranin, its Biological Activities, and Mechanisms of Action
Introduction
This compound, a prenylated flavonoid found predominantly in the roots and leaves of licorice plants (Glycyrrhiza species), has garnered significant interest within the scientific community.[1] As a plant metabolite, it belongs to the flavanone subclass of flavonoids and is structurally characterized as a pinocembrin derivative with a prenyl group substitution.[1] This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, physiological roles in plants, and its pharmacological activities. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Biosynthesis of this compound
The biosynthesis of this compound is a part of the broader flavonoid pathway in plants. The core structure of this compound is derived from pinocembrin, a flavanone synthesized from the general phenylpropanoid pathway. The key step in the formation of this compound is the prenylation of the pinocembrin backbone. This reaction is catalyzed by a specific prenyltransferase enzyme that attaches a dimethylallyl pyrophosphate (DMAPP) group to the aromatic ring of pinocembrin. While the specific prenyltransferase responsible for the synthesis of this compound in Glycyrrhiza glabra has not been definitively characterized, it is understood to be a member of the plant-specific aromatic prenyltransferase family.
Caption: Simplified biosynthetic pathway of this compound from L-phenylalanine.
Physiological Role in Plants
In plants, flavonoids, including prenylated flavonoids like this compound, play a crucial role in defense mechanisms against various biotic and abiotic stresses.[1] The presence of the lipophilic prenyl group in this compound is thought to enhance its interaction with microbial membranes, thereby contributing to its antimicrobial properties.[1] this compound and other secondary metabolites in Glycyrrhiza glabra are believed to protect the plant from pathogens, including bacteria and fungi.[2] The accumulation of these compounds can be induced by environmental stressors, forming a chemical defense arsenal for the plant.
Pharmacological Activities
This compound has been reported to exhibit a wide range of pharmacological activities, making it a compound of interest for drug discovery and development. These activities include antimicrobial, antioxidant, and anti-inflammatory effects.
Antimicrobial Activity
This compound has demonstrated notable activity against a spectrum of pathogenic microorganisms. Its efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.
| Microorganism | MIC (µg/mL) | Reference |
| Listeria monocytogenes | 31.25 | |
| Candida albicans (drug-resistant mutants) | 31.25 - 250 | |
| Streptococcus mutans | 12.5 (as part of G. glabra extract) | |
| Actinomyces viscosus | 12.5 (as part of G. glabra extract) | |
| Enterococcus faecalis | 12.5 (as part of G. glabra extract) | |
| Escherichia coli | 35 (as part of G. glabra extract) | |
| Staphylococcus aureus | 35 (as part of G. glabra extract) | |
| Various Fungi | 12.2 - 210 (as part of G. glabra extract fractions) |
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value, representing the concentration of the compound required to scavenge 50% of the free radicals, is a common measure of antioxidant efficacy.
| Assay | IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | 13.49 - 18.05 (for G. glabra leaf extracts containing this compound) | |
| ABTS Radical Scavenging | 5.88 - 6.76 (for G. glabra leaf extracts containing this compound) |
Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response. Studies on the related compound glabridin and licorice extracts suggest that these effects are mediated, at least in part, through the inhibition of the NF-κB and MAPK signaling pathways, as well as influencing the PI3K/Akt pathway.
| Assay | Effect | Reference |
| Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | Inhibition (by G. glabra leaf extracts containing this compound) |
Mechanisms of Action: Signaling Pathways
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. While direct studies on this compound are limited, research on glabridin suggests that it inhibits this pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.
Caption: Postulated mechanism of this compound's anti-inflammatory action via the NF-κB pathway.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is implicated in various diseases, including cancer. Glabridin has been shown to suppress the phosphorylation of Akt, a key downstream effector of PI3K, in prostate cancer cells. This inhibition of Akt activation leads to decreased cell proliferation and induction of apoptosis. It is plausible that this compound exerts similar effects on the PI3K/Akt pathway.
Caption: Potential mechanism of this compound's action on the PI3K/Akt signaling pathway.
Experimental Protocols
Extraction and Isolation of this compound
A general procedure for the extraction and isolation of this compound from Glycyrrhiza glabra roots or leaves involves the following steps:
-
Drying and Grinding: Plant material is dried and ground into a fine powder.
-
Extraction: The powdered material is extracted with a suitable solvent, such as ethanol, methanol, or a mixture of ethanol and water. Maceration, sonication, or Soxhlet extraction can be employed.
-
Fractionation: The crude extract is then subjected to fractionation using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol). This compound is typically found in the less polar fractions.
-
Chromatographic Purification: The this compound-rich fraction is further purified using column chromatography on silica gel or other stationary phases. Elution with a gradient of solvents (e.g., hexane-ethyl acetate) allows for the isolation of pure this compound.
-
Characterization: The structure of the isolated this compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantification of this compound in plant extracts and formulations.
-
Chromatographic System: A typical HPLC system consists of a pump, an injector, a column, a detector (usually a UV-Vis detector), and a data acquisition system.
-
Column: A reversed-phase C18 column is commonly used for the separation of this compound.
-
Mobile Phase: The mobile phase is typically a gradient or isocratic mixture of acetonitrile and water, often with the addition of a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.
-
Detection: this compound can be detected by its UV absorbance, typically in the range of 280-320 nm.
-
Quantification: Quantification is performed by creating a calibration curve with known concentrations of a pure this compound standard. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.
In Vitro Biological Assays
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of this compound and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the sample or standard.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a wavelength of approximately 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
After incubation, collect the cell supernatant.
-
Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Determine the concentration of this compound that inhibits NO production by 50% (IC50).
-
Culture cells and treat them with this compound and/or a stimulant (e.g., LPS or a growth factor).
-
Lyse the cells to extract total protein.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IKK, phospho-p65, phospho-Akt, total IKK, total p65, total Akt, and a loading control like β-actin or GAPDH).
-
Wash the membrane and incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative changes in protein phosphorylation.
Conclusion
This compound, a prenylated flavonoid from Glycyrrhiza species, exhibits a range of promising pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. Its mechanisms of action appear to involve the modulation of key cellular signaling pathways such as NF-κB and PI3K/Akt. This technical guide has provided a comprehensive overview of the current knowledge on this compound, from its biosynthesis in plants to its potential therapeutic applications. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this intriguing plant metabolite. Further research is warranted to fully elucidate the specific enzymes in its biosynthesis, its precise physiological roles in plants, and its detailed molecular interactions within human cells to facilitate its development as a novel therapeutic agent.
References
Glabranin: A Technical Guide to Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glabranin, a prenylated flavonoid found in the roots of Glycyrrhiza glabra (licorice), is an emerging natural compound with demonstrated bioactive properties. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets, summarizing available quantitative data, outlining experimental methodologies, and visualizing implicated signaling pathways. While research on this compound is not as extensive as its close analog, glabridin, existing studies highlight its potential in oncology, inflammatory disorders, and beyond. This document aims to consolidate the current knowledge to facilitate further research and drug development efforts centered on this promising molecule.
Introduction
This compound is a flavonoid characterized by a flavanone backbone with a prenyl group, which enhances its lipophilicity and potential for biological activity[1]. It is structurally similar to glabridin, another well-studied isoflavonoid from licorice, and they are often investigated together. The research summarized herein points to this compound's potential as a multi-target therapeutic agent, with activities demonstrated in cancer, inflammation, and microbial infections.
Potential Therapeutic Applications and Targets
Oncology
This compound has shown notable anti-cancer properties, particularly in breast cancer models. In vitro studies have demonstrated its ability to inhibit the proliferation of breast cancer cell lines and impact the cancer stem cell (CSC) population, which is implicated in tumor recurrence and metastasis.
Key Findings:
-
Cytotoxicity: this compound exhibits a dose-dependent cytotoxic effect on breast cancer cells[2].
-
Apoptosis Induction: Treatment with this compound has been shown to increase the population of apoptotic cells in breast cancer cell lines[2].
-
Cancer Stem Cell Inhibition: this compound has been observed to inhibit the formation of mammospheres, a key characteristic of cancer stem cells, in a dose-dependent manner.
-
Androgen Receptor Modulation (In Silico): Molecular docking studies suggest that this compound may act as an inhibitor of mutant androgen receptors (T877A and W741L) found in prostate cancer, potentially overcoming drug resistance[3].
Quantitative Data: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 72h | Reference |
| MCF-7 | Breast Adenocarcinoma | 65.8 ± 3.5 | [2] |
| MDA-MB-231 | Breast Adenocarcinoma | 55.2 ± 2.9 | |
| Normal Cell Line | |||
| MCF-10A | Non-tumorigenic Breast | > 100 |
Anti-Inflammatory and Antioxidant Activity
This compound has been identified as having potential anti-inflammatory and antioxidant properties, common characteristics of flavonoids. These activities are crucial for its potential therapeutic applications in a range of diseases.
Key Findings:
-
Antioxidant Activity: this compound has demonstrated free radical scavenging activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays.
-
Anti-inflammatory Effects: In studies on murine macrophages (RAW 264.7 cells), this compound has been shown to modulate the production of nitric oxide (NO), a key inflammatory mediator.
Quantitative Data: Antioxidant Activity of this compound
| Assay | IC50 (µg/mL) | Reference |
| DPPH | 18.05 ± 0.9 |
Other Potential Applications
-
Antiviral Activity: An extract of Glycyrrhiza glabra containing this compound has shown inhibitory effects against all four serotypes of the dengue virus.
-
Antifungal Activity: While specific data for this compound is limited, the related compound glabridin has shown significant fungicidal activity.
Implicated Signaling Pathways (Hypothesized)
While direct experimental evidence for this compound's modulation of specific signaling pathways is limited, based on the activities of the structurally similar compound glabridin and other flavonoids, several pathways are likely to be involved. Further research is required to confirm the direct effects of this compound on these pathways.
NF-κB and MAPK Signaling in Inflammation
The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the NF-κB and MAPK signaling pathways. It is plausible that this compound shares this mechanism.
PI3K/Akt and TGF-β/SMAD Signaling in Cancer Progression
The PI3K/Akt and TGF-β/SMAD pathways are critical in cell survival, proliferation, and metastasis. The anti-cancer effects of glabridin have been linked to the modulation of these pathways, suggesting a similar potential mechanism for this compound.
Experimental Protocols
Detailed experimental protocols for studies specifically using this compound are not extensively published. The following are generalized protocols based on the cited literature for similar compounds and assays.
Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis (Annexin V/Propidium Iodide) Assay
This protocol is for quantifying this compound-induced apoptosis.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Mammosphere Formation Assay
This protocol assesses the effect of this compound on cancer stem cell self-renewal capacity.
-
Single-Cell Suspension: Prepare a single-cell suspension from a breast cancer cell line.
-
Plating: Plate the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates with mammosphere culture medium containing various concentrations of this compound.
-
Incubation: Incubate the plates for 7-10 days at 37°C in a 5% CO₂ humidified incubator.
-
Sphere Counting: Count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope.
-
Data Analysis: Calculate the mammosphere formation efficiency (MFE) as (Number of mammospheres / Number of cells seeded) x 100%.
Conclusion and Future Directions
The available evidence, though limited, suggests that this compound is a promising natural compound with potential therapeutic applications, particularly in oncology. Its demonstrated cytotoxicity against breast cancer cells and its potential to inhibit cancer stem cells warrant further investigation. The in-silico findings regarding its interaction with mutant androgen receptors open a new avenue for research in prostate cancer.
Future research should focus on:
-
Elucidating the specific signaling pathways directly modulated by this compound through techniques like western blotting and gene expression analysis.
-
Conducting more extensive in vitro and in vivo studies to validate the anti-cancer, anti-inflammatory, and other reported activities of this compound.
-
Performing detailed pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.
-
Investigating the synergistic effects of this compound with existing chemotherapeutic agents.
A deeper understanding of the molecular mechanisms of this compound will be crucial for its potential development as a novel therapeutic agent. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.
References
Unveiling the Anti-inflammatory Potential of Glabranin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glabranin, a prenylated flavonoid isolated from Glycyrrhiza glabra (licorice), presents a compelling case for investigation as a novel anti-inflammatory agent. While direct research into its specific anti-inflammatory mechanisms is in its nascent stages, the well-documented activities of structurally analogous compounds, such as Glabridin and Licoflavanone, provide a strong rationale for its potential efficacy. This technical guide synthesizes the available data on this compound, outlines the primary signaling pathways likely involved in its anti-inflammatory action, and provides detailed experimental protocols for its comprehensive evaluation. The information is intended to serve as a foundational resource for researchers seeking to explore the therapeutic promise of this compound in inflammatory diseases.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. Natural products are a rich source of novel anti-inflammatory compounds. This compound, a flavanone characterized by a prenyl group, has been identified as a constituent of licorice extracts.[1] Although studies have often focused on more abundant flavonoids from the same source, the unique structure of this compound warrants dedicated investigation into its bioactivity. One study noted that this compound exhibited high toxicity at a concentration of 100 µM in RAW 246.7 murine macrophages, which precluded further anti-inflammatory assessment in that specific research context.[2] This highlights the critical need for careful dose-response studies to identify a therapeutic window. The anti-inflammatory effects of the closely related compound, Glabridin, are well-established and are known to be mediated through the inhibition of key inflammatory pathways such as NF-κB and MAPKs.[3][4]
Proposed Anti-inflammatory Mechanisms of Action
Based on the established mechanisms of structurally similar flavonoids like Glabridin, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of the following signaling pathways:
-
Inhibition of the NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation. It controls the expression of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-6, IL-1β).[3] this compound may inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.
-
Modulation of the MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are crucial in transducing inflammatory signals. This compound may suppress the phosphorylation of these kinases, leading to a downstream reduction in the production of inflammatory mediators.
The proposed inhibitory mechanism of this compound on the NF-κB signaling pathway is depicted below.
Quantitative Data Summary
Currently, there is a significant lack of quantitative data specifically detailing the anti-inflammatory effects of this compound. The primary data point available pertains to its cytotoxicity. Future research should focus on generating dose-response curves to determine the IC50 values for the inhibition of key inflammatory markers.
| Parameter | Cell Line | Stimulant | IC50 Value (µM) | Reference |
| Cell Viability | RAW 264.7 | - | >100 (toxic at 100) | |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Not Determined | - |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS | Not Determined | - |
| TNF-α Production | RAW 264.7 | LPS | Not Determined | - |
| IL-6 Production | RAW 264.7 | LPS | Not Determined | - |
| IL-1β Production | RAW 264.7 | LPS | Not Determined | - |
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound.
Cell Culture and Treatment
RAW 264.7 murine macrophages are a standard cell line for in vitro inflammation studies.
-
Cell Maintenance: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Plating: Seed cells in appropriate well plates (e.g., 96-well for viability and NO assays, 24-well for cytokine analysis, 6-well for protein extraction) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (a suggested starting range, based on related compounds, would be 1-50 µM) for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for the desired time (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis).
Cell Viability Assay (MTT Assay)
This assay determines if the observed anti-inflammatory effects are due to cytotoxicity.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Treat cells with varying concentrations of this compound for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the level of nitrite, a stable product of NO, in the cell culture supernatant.
-
Collect 50 µL of cell culture supernatant from each well of the treated 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each sample.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
-
Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Add 100 µL of cell culture supernatant and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add avidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration from the standard curve.
Western Blot Analysis for NF-κB and MAPK Signaling
This technique is used to detect the levels of total and phosphorylated proteins in the NF-κB and MAPK signaling pathways.
-
After treatment and stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, and p38 overnight at 4°C. A loading control like β-actin or GAPDH should also be probed.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Quantify the band intensities using densitometry software.
Conclusion and Future Directions
This compound remains an understudied flavonoid with significant potential as an anti-inflammatory agent, largely inferred from the activities of its structural relatives. The primary hurdle to its investigation appears to be its reported cytotoxicity at higher concentrations, necessitating careful toxicological evaluation and dose-finding studies. The experimental framework provided in this guide offers a comprehensive approach to systematically evaluate the anti-inflammatory efficacy and mechanisms of this compound. Future research should prioritize establishing a non-toxic effective concentration range, followed by a detailed investigation into its effects on NO and pro-inflammatory cytokine production. Elucidation of its impact on the NF-κB and MAPK signaling pathways will be crucial in confirming its mechanism of action. Such studies will be instrumental in determining if this compound can be developed as a novel therapeutic for inflammatory conditions.
References
- 1. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4.10. Griess Assay—Measurement of Nitric Oxide Concentration [bio-protocol.org]
- 4. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Antimicrobial Activity of Glabranin and its Analogue Glabridin Against Phytopathogenic Fungi
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide addresses the topic of the antimicrobial activity of Glabranin against phytopathogenic fungi. However, a comprehensive review of the current scientific literature reveals a significant scarcity of specific data on this compound's efficacy and mechanisms against this class of pathogens. In contrast, the related isoflavonoid, Glabridin , also isolated from Glycyrrhiza glabra (licorice), has been more extensively studied for its potent antifungal properties. Therefore, this document will provide a detailed overview of the available data for Glabridin as a comprehensive case study. This information is intended to serve as a technical guide to the methodologies and potential mechanisms that could be relevant for the study of this compound.
Introduction
Phytopathogenic fungi pose a significant threat to global agriculture, causing substantial crop losses. The increasing prevalence of fungicide resistance necessitates the discovery of novel antifungal agents. Natural products, such as flavonoids from medicinal plants like Glycyrrhiza glabra, are a promising source of new lead compounds. Glabridin, an isoflavan from licorice root, has demonstrated significant fungicidal activity against a range of phytopathogenic fungi. This guide summarizes the quantitative data on its efficacy, details the experimental protocols for its evaluation, and visualizes its proposed mechanisms of action.
Quantitative Antifungal Activity of Glabridin
The efficacy of Glabridin has been quantified against several important plant pathogenic fungi. The following table summarizes the 50% effective concentration (EC₅₀) values, which represent the concentration of Glabridin required to inhibit fungal growth by 50%.
| Fungal Species | Common Disease Caused | Glabridin EC₅₀ (µg/mL) | Azoxystrobin EC₅₀ (µg/mL) | Reference |
| Sclerotinia sclerotiorum | White mold | 6.78 | 57.39 | [1][2] |
| Botrytis cinerea | Gray mold | 18.25 | 1.03 | [1] |
| Fusarium graminearum | Fusarium head blight | 44.97 | 0.17 | [1] |
| Magnaporthe oryzae | Rice blast | 25.34 | 0.21 | [1] |
| Rhizoctonia solani | Damping-off, root rot | 20.11 | 0.28 | |
| Mycosphaerella melonis | Gummy stem blight | 23.89 | 0.15 | |
| Fusarium oxysporum | Fusarium wilt | 37.64 | 0.89 | |
| Colletotrichum gloeosporioides | Anthracnose | 15.78 | 0.32 | |
| Thanatephorus cucumeris | Rhizoctonia rot | 20.11 | 0.28 | |
| Phytophthora capsici | Phytophthora blight | 28.45 | 0.12 | |
| Fusarium graminearum (mycelial growth) | Fusarium head blight | 110.70 | Not Reported | |
| Fusarium graminearum (conidial germination) | Fusarium head blight | 40.47 | Not Reported |
Experimental Protocols
This section details the methodologies for key experiments to assess the antifungal activity and mechanism of action of compounds like Glabridin.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.
Materials:
-
96-well microtiter plates
-
Sterile Potato Dextrose Broth (PDB) or RPMI 1640 medium
-
Fungal spore suspension (adjusted to 1 x 10⁵ spores/mL)
-
This compound/Glabridin stock solution (e.g., in DMSO)
-
Positive control (e.g., Azoxystrobin)
-
Negative control (medium with DMSO)
-
Spectrophotometer (plate reader)
Procedure:
-
Add 100 µL of sterile PDB to each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.
-
Add 100 µL of the fungal spore suspension to each well.
-
Include a positive control (a known fungicide) and a negative control (no antifungal agent).
-
Incubate the plates at 25-28°C for 48-72 hours.
-
Determine the MIC by visual inspection (the lowest concentration with no visible growth) or by measuring the optical density at 600 nm.
Measurement of Reactive Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
Materials:
-
Fungal mycelia
-
Phosphate-buffered saline (PBS)
-
DCFH-DA solution (10 mM stock in DMSO)
-
This compound/Glabridin solution
-
Fluorescence microscope or plate reader
Procedure:
-
Culture the fungus in PDB until it reaches the logarithmic growth phase.
-
Treat the mycelia with the desired concentration of the test compound for a specific time (e.g., 1-4 hours).
-
Harvest and wash the mycelia with PBS.
-
Resuspend the mycelia in PBS containing 10 µM DCFH-DA.
-
Incubate in the dark at 28°C for 20-30 minutes.
-
Wash the mycelia with PBS to remove excess probe.
-
Observe the fluorescence using a fluorescence microscope (excitation ~488 nm, emission ~525 nm) or quantify it using a fluorescence plate reader. An increase in green fluorescence indicates an increase in ROS levels.
Assessment of Mitochondrial Membrane Potential (MMP)
The lipophilic cationic dye JC-1 is used to monitor the mitochondrial membrane potential. In healthy mitochondria, JC-1 forms aggregates that emit red fluorescence. In damaged mitochondria with low MMP, JC-1 remains as monomers and emits green fluorescence.
Materials:
-
Fungal mycelia
-
PBS
-
JC-1 staining solution (5 µg/mL)
-
This compound/Glabridin solution
-
Fluorescence microscope or plate reader
Procedure:
-
Treat fungal mycelia with the test compound as described for the ROS assay.
-
Harvest and wash the mycelia with PBS.
-
Resuspend the mycelia in 5 µg/mL JC-1 staining solution.
-
Incubate in the dark at 28°C for 20-30 minutes.
-
Wash the mycelia with PBS.
-
Measure the fluorescence intensity for both red (excitation ~585 nm, emission ~590 nm) and green (excitation ~514 nm, emission ~529 nm) fluorescence.
-
A decrease in the red/green fluorescence intensity ratio indicates a loss of MMP.
Mechanism of Action of Glabridin
Studies suggest that Glabridin exerts its antifungal activity through a multi-target mechanism, primarily involving the disruption of cellular membranes and mitochondrial function.
Proposed Signaling Pathway for Glabridin's Antifungal Activity
Glabridin treatment leads to a cascade of events within the fungal cell, ultimately resulting in cell death. This can be visualized as a signaling pathway.
Inhibition of Ergosterol Biosynthesis
Another potential mechanism of action for isoflavonoids like Glabridin is the inhibition of the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death.
Conclusion
Glabridin, a natural isoflavan from Glycyrrhiza glabra, demonstrates potent antifungal activity against a broad spectrum of phytopathogenic fungi. Its mechanism of action appears to be multifactorial, involving the induction of oxidative stress, disruption of mitochondrial function, and damage to the cell membrane, potentially through the inhibition of key enzymes in lipid biosynthesis. The detailed protocols and mechanistic insights provided in this guide offer a framework for the continued investigation of Glabridin and related compounds, such as this compound, as potential novel fungicides for agricultural applications. Further research is warranted to fully elucidate the specific molecular targets of this compound and to evaluate its in-planta efficacy and safety profile.
References
Glabranin (CAS No. 41983-91-9): A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the physicochemical properties, biological activities, and associated experimental protocols for Glabranin (CAS No. 41983-91-9). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural flavonoid.
Physicochemical Properties
This compound, a prenylated flavonoid, possesses a unique molecular structure that contributes to its biological activity. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 41983-91-9 | [1][2][3][4] |
| Molecular Formula | C₂₀H₂₀O₄ | [1] |
| Molecular Weight | 324.37 g/mol | |
| Appearance | White to off-white powder | |
| Boiling Point | 545.9 ± 50.0 °C (Predicted) | |
| Density | 1.244 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Storage | Store at -20°C, desiccated |
Biological Activities and Mechanisms of Action
This compound has demonstrated a range of biological activities, with significant potential in antiviral, antioxidant, and anti-inflammatory applications.
Antiviral Activity
This compound has shown notable inhibitory effects against the dengue virus (DENV) in vitro. Studies indicate that this compound can inhibit DENV-2 replication by 76.9% at a concentration of 25 µM. The proposed mechanism involves the interaction of this compound with the dengue virus envelope (E) protein, which is crucial for viral entry into host cells.
Antioxidant Activity
This compound exhibits significant free radical scavenging activity. The antioxidant capacity has been quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with a reported IC₅₀ value of 240.20 µg/mL. This activity is attributed to the flavonoid structure, which can donate hydrogen atoms to neutralize free radicals.
Anti-inflammatory Activity
This compound is understood to exert anti-inflammatory effects through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, this compound can reduce the production of pro-inflammatory cytokines.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning this compound's biological activities.
DPPH Free Radical Scavenging Assay
This protocol outlines the procedure for determining the antioxidant activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of ascorbic acid in methanol to serve as a positive control.
-
-
Assay:
-
Add 100 µL of each this compound dilution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.
-
In Vitro Anti-Dengue Virus Activity Assay (Foci Forming Unit Reduction Assay - FFURA)
This protocol describes a method to evaluate the antiviral activity of this compound against the dengue virus.
Materials:
-
This compound
-
Dengue virus (DENV-2)
-
Vero cells (or other susceptible cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Methylcellulose overlay medium
-
Anti-dengue virus primary antibody (e.g., anti-envelope protein)
-
HRP-conjugated secondary antibody
-
Substrate for HRP (e.g., TMB)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed Vero cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
-
Virus Infection and Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Infect the confluent cell monolayer with DENV-2 at a known multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of this compound to the cells.
-
Include a virus control (no compound) and a cell control (no virus, no compound).
-
-
Incubation:
-
Overlay the cells with methylcellulose-containing medium to restrict virus spread to adjacent cells, forming foci.
-
Incubate the plates for 3-5 days at 37°C in a 5% CO₂ incubator.
-
-
Immunostaining of Foci:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.1% Triton X-100).
-
Incubate with a primary antibody specific for a dengue virus protein.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Add a substrate that produces a colored precipitate in the presence of HRP.
-
-
Quantification:
-
Count the number of foci (clusters of infected cells) in each well.
-
Calculate the percentage of inhibition for each this compound concentration compared to the virus control.
-
Determine the IC₅₀ value.
-
Signaling Pathway Modulation
This compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways. The following diagram illustrates the proposed mechanism of action.
This diagram illustrates how lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades involving MyD88, TRAF6, and TAK1. TAK1, in turn, activates both the IKK complex and the MAPK pathways (p38, JNK, ERK). The IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it promotes the transcription of pro-inflammatory cytokines. This compound is proposed to inhibit key components of these pathways, such as TAK1 and the IKK complex, thereby reducing the inflammatory response.
This technical guide provides a comprehensive summary of the current knowledge on this compound. Further research is warranted to fully elucidate its therapeutic potential and mechanisms of action in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral activity of four types of bioflavonoid against dengue virus type-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 41983-91-9: this compound | CymitQuimica [cymitquimica.com]
Methodological & Application
Application Note: Glabranin Extraction from Glycyrrhiza glabra
Abstract
Glabranin, a prenylated flavanone found in Glycyrrhiza glabra (licorice), has garnered interest for its potential biological activities, including antioxidant and anti-inflammatory properties. This document provides a detailed protocol for the extraction and purification of this compound, primarily from the leaves of Glycyrrhiza glabra, where it has been successfully isolated. The protocol is designed for researchers in natural product chemistry, pharmacology, and drug development. It outlines methods for solvent extraction, chromatographic fractionation, and purification. Additionally, this note includes a summary of extraction yields for general licorice extracts and visual diagrams of the experimental workflow and a relevant biological signaling pathway.
Introduction
This compound (CAS 41983-91-9), also known as 8-Prenylpinocembrin, is a bioactive flavonoid belonging to the flavanone class. It is a natural constituent of Glycyrrhiza glabra, commonly known as licorice. While the roots of licorice are widely studied and utilized, its aerial parts, particularly the leaves, have been identified as a valuable source of specific flavonoids, including this compound.[1][2] Prenylated flavonoids like this compound are of significant scientific interest due to their enhanced lipophilicity, which may improve their interaction with biological membranes and protein targets, thereby increasing their bioactivity.
Studies on related prenylated flavonoids from licorice have demonstrated significant anti-inflammatory, antioxidant, and antimicrobial effects.[3][4] The anti-inflammatory mechanisms of similar flavonoids often involve the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1] This application note provides a comprehensive, generalized protocol for the isolation and purification of this compound to facilitate further research into its pharmacological properties.
Extraction and Purification Protocol
This protocol describes a multi-step process for isolating this compound from Glycyrrhiza glabra leaves, involving solvent extraction followed by chromatographic purification.
Materials and Equipment
-
Dried, powdered leaves of Glycyrrhiza glabra
-
Solvents: Methanol (MeOH), Ethanol (EtOH), n-Hexane, Ethyl Acetate (EtOAc), Chloroform (CHCl₃) (all analytical or HPLC grade)
-
Silica gel (60-120 mesh for column chromatography)
-
Sephadex LH-20
-
Rotary evaporator
-
Column chromatography apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional, for high purity)
-
Glassware: beakers, flasks, graduated cylinders
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
Experimental Protocol
Step 1: Preparation of Plant Material
-
Collect fresh leaves of Glycyrrhiza glabra.
-
Air-dry the leaves in a well-ventilated area away from direct sunlight or use a plant dryer at a controlled temperature (40-50°C) to prevent degradation of thermolabile compounds.
-
Grind the dried leaves into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
Step 2: Solvent Extraction
-
Macerate the dried leaf powder (e.g., 500 g) in methanol or ethanol (e.g., 2.5 L) at room temperature for 48-72 hours with occasional agitation. Alternatively, perform ultrasound-assisted extraction for a shorter duration (e.g., 3 x 30-minute cycles) to enhance efficiency.
-
Filter the extract through filter paper to separate the plant residue from the solvent.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
Pool the filtrates from all extraction cycles.
Step 3: Concentration of Crude Extract
-
Concentrate the pooled methanolic or ethanolic filtrate under reduced pressure using a rotary evaporator at a temperature of 40-50°C.
-
Continue evaporation until a dark, viscous crude extract is obtained. Record the final weight of the crude extract to calculate the total yield.
Step 4: Chromatographic Purification This is a generalized guided fractionation procedure, as specific elution parameters for this compound are not widely published. The process should be monitored by TLC to track the separation.
-
Silica Gel Column Chromatography:
-
Prepare a slurry of silica gel (e.g., 300 g for 10 g of crude extract) in n-hexane and pack it into a glass column.
-
Adsorb the crude extract onto a small amount of silica gel and load it carefully onto the top of the packed column.
-
Begin elution with a non-polar solvent such as 100% n-hexane.
-
Gradually increase the solvent polarity by introducing ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 85:15 n-Hexane:EtOAc, and so on). A similar approach has been used for isolating compounds from licorice root extracts.
-
Collect fractions of equal volume (e.g., 50 mL) and monitor them by TLC, visualizing spots under UV light (254 nm and 365 nm).
-
Pool fractions that show similar TLC profiles. This compound, as a flavanone, is expected to elute in fractions of medium polarity.
-
-
Sephadex LH-20 Column Chromatography (for further purification):
-
Dissolve the this compound-enriched fraction from the silica gel column in a minimal amount of methanol.
-
Apply the dissolved fraction to a column packed with Sephadex LH-20, pre-equilibrated with methanol.
-
Elute the column with methanol. This step helps in separating compounds based on molecular size and polarity, effectively removing pigments and other impurities.
-
Collect and monitor fractions by TLC as described above.
-
-
Final Purification (Optional):
-
For obtaining high-purity this compound (>95%), subject the cleanest fractions from the Sephadex column to preparative HPLC using a C18 column.
-
Step 5: Characterization Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and comparison with literature data.
Data Presentation
Specific quantitative yields for purified this compound are not widely available in the literature. The following table summarizes the total crude extract yield from Glycyrrhiza glabra using various solvents, which provides a baseline for the expected amount of starting material for the purification process.
| Plant Part | Extraction Method | Solvent System | Yield (%) | Reference |
| Root | Maceration | Water | 30.52% | |
| Root | Maceration | Ethanol:Water (50:50) | 28.52% | |
| Root | Maceration | Methanol:Water (50:50) | 26.39% | |
| Root | Dipping (60 min, 50°C) | Ethanol:Water (30:70) | Not specified |
Table 1: Percentage yield of crude extracts from Glycyrrhiza glabra using different solvent systems. Note that these yields represent the total extractable matter and not the specific yield of this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the extraction and purification of this compound from Glycyrrhiza glabra leaves.
Relevant Signaling Pathway
This compound is reported to have anti-inflammatory properties. While its exact mechanism is under investigation, many related flavonoids from licorice exert their effects by inhibiting the NF-κB and MAPK signaling pathways. The diagram below illustrates this representative inflammatory pathway, which is a likely target for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Prenylated phenolic compounds from licorice (Glycyrrhiza uralensis) and their anti-inflammatory activity against osteoarthritis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. Valorisation of liquorice (Glycyrrhiza) roots: antimicrobial activity and cytotoxicity of prenylated (iso)flavonoids and chalcones from liquorice spent (G. glabra, G. inflata, and G. uralensis) - Food & Function (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: High-Purity Glabranin Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glabranin, a prenylated flavonoid found in the roots of Glycyrrhiza species (licorice), has garnered interest for its potential pharmacological activities. As a member of the flavanone class, its isolation in high purity is crucial for accurate biological evaluation and potential therapeutic development. This document provides detailed application notes and protocols for the isolation of high-purity this compound from licorice root, based on established methodologies for the separation of structurally related flavonoids from the same source. While specific high-purity isolation protocols for this compound are not extensively detailed in publicly available literature, the following methods are adapted from robust procedures for similar compounds like glabridin.
Overview of Isolation Strategy
The isolation of high-purity this compound involves a multi-step process beginning with the extraction of the raw plant material, followed by a series of chromatographic purifications, and culminating in a final crystallization or high-performance liquid chromatography (HPLC) polishing step. The general workflow is designed to progressively enrich the concentration of this compound while removing impurities with different polarities and molecular weights.
Experimental Protocols
Protocol 1: Extraction of this compound from Glycyrrhiza glabra
This protocol outlines the initial extraction of this compound from dried licorice root.
Materials:
-
Dried and powdered Glycyrrhiza glabra root
-
95% Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Rotary evaporator
-
Filter paper and funnel
Procedure:
-
Macerate 1 kg of powdered licorice root in 5 L of 95% ethanol at room temperature for 24 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
| Parameter | Value |
| Starting Material | Glycyrrhiza glabra root powder |
| Solvent | 95% Ethanol |
| Solvent to Solid Ratio | 5:1 (v/w) |
| Extraction Time | 24 hours per extraction |
| Number of Extractions | 3 |
| Concentration Temp. | < 50°C |
Protocol 2: Silica Gel Column Chromatography
This protocol describes the initial purification of the crude extract using silica gel column chromatography to separate fractions enriched with this compound.
Materials:
-
Crude licorice extract
-
Silica gel (60-120 mesh)
-
Glass column
-
Solvents: Hexane, Ethyl Acetate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm and 365 nm)
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions of 50-100 mL and monitor the separation by TLC.
-
Pool the fractions containing the compound of interest (identified by its Rf value and UV absorbance) and concentrate them.
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (gradient) |
| Elution Gradient | Start with 100% Hexane, gradually increase to 100% Ethyl Acetate |
| Monitoring | TLC with UV detection |
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This protocol outlines the final purification step to obtain high-purity this compound using preparative HPLC.[1]
Materials:
-
Enriched this compound fractions from column chromatography
-
HPLC-grade Acetonitrile (ACN) and Water
-
Preparative C18 HPLC column
-
Preparative HPLC system with a fraction collector
Procedure:
-
Dissolve the enriched this compound fraction in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Set up the preparative HPLC system with a suitable mobile phase gradient. A common starting point is a gradient of water and acetonitrile.
-
Inject the sample onto the preparative C18 column.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield high-purity this compound.
-
Assess the purity of the final product using analytical HPLC. A purity of over 95% can be achieved with this method.[1]
| Parameter | Value |
| Stationary Phase | Preparative C18 column |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Detection | UV at ~280 nm |
| Purity Achievable | >95%[1] |
Data Presentation
The following table summarizes the expected outcomes at different stages of the purification process, based on typical yields for similar flavonoids from licorice.
| Purification Step | Starting Material | Key Reagents/Technique | Purity of this compound (estimated) | Yield (estimated) |
| Extraction | 1 kg G. glabra root | 95% Ethanol | < 1% | 5-10% (crude extract) |
| Silica Gel Column | Crude Extract | Hexane:EtOAc gradient | 20-40% | 1-2% (enriched fraction) |
| Preparative HPLC | Enriched Fraction | C18 column, ACN:H₂O | >98% | 0.1-0.5% (final product) |
Visualization of Experimental Workflow
Concluding Remarks
The protocols provided herein offer a comprehensive guide for the isolation of high-purity this compound. Researchers should note that optimization of solvent ratios, gradient profiles, and loading capacities may be necessary depending on the specific characteristics of the starting material and the equipment used. Analytical techniques such as HPLC, LC-MS, and NMR should be employed to confirm the identity and purity of the final isolated compound.
References
Application Notes & Protocols for the Quantification of Glabranin via High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glabranin, a key isoflavonoid predominantly found in the roots of Glycyrrhiza glabra (licorice), has garnered significant attention for its wide array of pharmacological activities. Accurate and precise quantification of this compound in various matrices, including crude plant material, extracts, and pharmaceutical formulations, is crucial for quality control, standardization, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) stands out as a robust and reliable analytical technique for this purpose. This document provides detailed application notes and protocols for the quantification of this compound using HPLC, based on established and validated methodologies.
Section 1: HPLC Methodologies for this compound Quantification
Several reversed-phase HPLC (RP-HPLC) methods have been successfully developed and validated for the determination of this compound. The selection of a specific method may depend on the sample matrix, available instrumentation, and the desired analytical performance characteristics. Below is a summary of commonly employed chromatographic conditions.
Table 1: Summary of HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 x 4.6 mm, 5 µm)[1][2] | C18[3][4] | Purospher STAR RP-18e (250 x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile and Water (gradient) | Acetonitrile and Water (gradient) | 0.2% Acetic acid in Water and Acetonitrile (gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 280 nm | 230 nm | 280 nm |
| Injection Volume | Not Specified | Not Specified | Not Specified |
| Column Temperature | Room Temperature | 40°C | Not Specified |
Section 2: Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with HPLC-grade methanol. Sonicate for 5-10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or a suitable diluent (e.g., methanol) to achieve a concentration range appropriate for constructing a calibration curve (e.g., 1-500 µg/mL).
Sample Preparation: Extraction from Plant Material (Licorice Root)
-
Powdering: Grind the dried licorice root to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Method A: Maceration & Reflux: Accurately weigh 1.0 g of the powdered drug and extract with 25 mL of 30% aqueous ethanol by soaking overnight, followed by refluxing on a water bath for 45 minutes.
-
Method B: Optimized Solvent Extraction: An optimal extraction can be achieved using a mixture of ethanol/water (30:70, v/v) with a 60-minute dipping time at 50°C.
-
-
Filtration and Concentration: Filter the extract through a suitable filter paper. Evaporate the filtrate to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried residue in a known volume of HPLC-grade methanol (e.g., 25 mL).
-
Final Filtration: Filter the reconstituted solution through a 0.22 µm or 0.45 µm syringe filter before injecting it into the HPLC system.
HPLC Analysis Protocol
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Injection: Inject a fixed volume (e.g., 10-20 µL) of the filtered standard and sample solutions into the HPLC system.
-
Chromatographic Run: Run the HPLC analysis according to the selected chromatographic conditions (as detailed in Table 1).
-
Data Acquisition: Record the chromatograms and the peak areas of this compound. The retention time for glabridin has been observed at approximately 14.9 ± 0.02 minutes under certain conditions.
Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Linear Regression: Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). A good linear relationship is indicated by an r² value close to 0.999.
-
Sample Quantification: Use the regression equation to calculate the concentration of this compound in the sample solutions based on their measured peak areas.
Section 3: Method Validation
For ensuring the reliability and accuracy of the analytical data, the HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines. Key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters for this compound Quantification
| Parameter | Typical Range/Value | Description |
| Linearity | 1-500 µg/mL (r² > 0.999) | The ability of the method to elicit test results that are directly proportional to the analyte concentration. |
| Accuracy (% Recovery) | 95-105% | The closeness of the test results obtained by the method to the true value. Determined by recovery studies using the standard addition method. |
| Precision (%RSD) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed through repeatability and intermediate precision. |
| Limit of Detection (LOD) | 0.019 - 0.35 µg/mL | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | 0.065 - 1.0 µg/mL | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Specificity | No interference at the retention time of this compound | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |
| Robustness | Insensitive to minor variations in method parameters | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Section 4: Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification from sample preparation to data analysis.
Logical Relationship of Method Validation Parameters
Caption: Interrelationship of key ICH validation parameters for an analytical method.
References
- 1. ddtjournal.com [ddtjournal.com]
- 2. A validated stability-indicating HPLC method for analysis of glabridin prodrugs in hydrolysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijesrr.org [ijesrr.org]
- 4. Rapid RP-HPLC method for the quantification of glabridin in crude drug and in polyherbal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of HPLC and HPTLC Methods for Estimation of Glabridin in Extracts of Glycyrrhiza glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Inhibition of Dengue Virus by Glabranin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of glabranin, a flavonoid with demonstrated inhibitory activity against the dengue virus (DENV). The following sections detail the available data on its antiviral efficacy, protocols for key experimental assays, and potential mechanisms of action.
Introduction
This compound, a prenylated flavonoid isolated from plants of the Tephrosia genus, has emerged as a molecule of interest in the search for anti-dengue viral therapeutics.[1][2] In vitro studies have shown that this compound can significantly inhibit the replication of dengue virus serotype 2 (DENV-2).[1][2] This document outlines the methodologies to assess the antiviral properties of this compound and provides the currently available quantitative data to support further research and development.
Data Presentation
Quantitative data on the anti-dengue virus activity of this compound is limited. However, initial studies provide a basis for its potential as a viral inhibitor. The available data for this compound is presented below, alongside comparative data for other flavonoids to provide context for its potency.
Table 1: In Vitro Anti-Dengue Virus Activity of this compound
| Compound | Virus Serotype | Cell Line | Concentration (µM) | % Inhibition | Reference |
| This compound | DENV-2 | LLC-MK2 | 25 | 76.9% | [1] |
Table 2: Comparative In Vitro Anti-Dengue Virus Activity of Other Flavonoids
| Flavonoid | Virus Serotype(s) | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Baicalein | DENV1-4, ZIKV | LLC/MK2 | Submicromolar | >250 | ~300 | |
| Quercetin | DENV-2 | Vero | 28.9 µg/mL | >200 µg/mL | 8.74 | |
| Fisetin | DENV-2 | Vero | - | - | - | |
| Naringenin | DENV1-4 | Huh7.5 | - | 311.3 | - | |
| Hesperetin | CHIKV | Vero | 8.5 | - | - |
Note: IC50 (50% inhibitory concentration), CC50 (50% cytotoxic concentration), and SI (Selectivity Index = CC50/IC50) are key parameters in antiviral drug discovery. Further studies are required to determine these values for this compound.
Experimental Protocols
The following are detailed protocols for essential in vitro assays to evaluate the anti-dengue virus activity of this compound.
Cytotoxicity Assay (MTT Assay) in LLC-MK2 Cells
This protocol determines the concentration of this compound that is toxic to the host cells, which is crucial for differentiating between antiviral effects and general cytotoxicity.
Materials:
-
This compound
-
LLC-MK2 (Rhesus monkey kidney epithelial cells)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed LLC-MK2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a cell-free blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the this compound concentration.
Plaque Reduction Assay
This assay is a standard method to quantify the effect of a compound on the production of infectious virus particles.
Materials:
-
This compound
-
Dengue virus stock (e.g., DENV-2)
-
LLC-MK2 cells
-
Culture medium (DMEM with 2% FBS)
-
Carboxymethylcellulose (CMC) or Agarose overlay medium
-
Crystal Violet staining solution
-
Formalin (10%)
-
24-well plates
Procedure:
-
Cell Seeding: Seed LLC-MK2 cells in 24-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the dengue virus stock in the culture medium.
-
Infection: Infect the cell monolayers with 100 µL of each virus dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Compound Treatment: After infection, remove the virus inoculum and wash the cells with PBS. Add 1 mL of overlay medium containing various non-toxic concentrations of this compound (determined from the cytotoxicity assay). Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates for 5-7 days at 37°C in a 5% CO2 incubator until visible plaques are formed.
-
Fixation and Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The 50% inhibitory concentration (IC50) is the concentration of this compound that reduces the number of plaques by 50%.
Virus Yield Reduction Assay
This assay measures the quantity of infectious virus produced in the presence of the test compound.
Materials:
-
This compound
-
Dengue virus stock
-
LLC-MK2 cells
-
Culture medium
-
96-well plates or larger flasks
Procedure:
-
Infection and Treatment: Infect confluent monolayers of LLC-MK2 cells with dengue virus at a specific multiplicity of infection (MOI) for 1 hour. After infection, wash the cells and add culture medium containing different concentrations of this compound.
-
Incubation: Incubate the infected and treated cells for a period that allows for one or more cycles of viral replication (e.g., 48-72 hours).
-
Harvesting Supernatant: At the end of the incubation period, harvest the cell culture supernatant, which contains the progeny virus.
-
Virus Titer Determination: Determine the virus titer in the harvested supernatants using a standard plaque assay (as described above) or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: Compare the virus titers from the this compound-treated groups to the untreated virus control group. The reduction in virus yield is a measure of the antiviral activity. The 50% effective concentration (EC50) is the concentration of this compound that reduces the virus yield by 50%.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound's anti-dengue virus activity.
Potential Signaling Pathway of Flavonoid Inhibition of Dengue Virus
The precise signaling pathway inhibited by this compound in the context of DENV infection has not been fully elucidated. However, based on the known mechanisms of other flavonoids against dengue and other viruses, a generalized potential mechanism can be proposed. Flavonoids have been reported to interfere with various stages of the viral life cycle, including viral entry, replication, and protein synthesis.
Caption: Generalized potential inhibitory points of flavonoids like this compound on the DENV lifecycle.
Conclusion
This compound demonstrates promising in vitro activity against the dengue virus. The protocols provided herein offer a framework for the systematic evaluation of its antiviral efficacy and toxicological profile. Further research is warranted to establish a comprehensive dataset, including IC50, EC50, and CC50 values across all four dengue serotypes, and to elucidate the specific molecular mechanisms and signaling pathways involved in its inhibitory action. Such studies will be instrumental in advancing this compound as a potential candidate for anti-dengue drug development.
References
Application Notes and Protocols for Glabranin in Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glabranin is a flavanone, a type of flavonoid, isolated from the plant Glycyrrhiza glabra (licorice). Like other flavonoids, this compound has garnered interest for its potential biological activities. In cell culture studies, this compound has been investigated for its cytotoxic effects on cancer cells and its potential role in modulating inflammatory responses. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its anticancer and anti-inflammatory properties. While research on this compound is emerging, many detailed mechanistic studies have focused on the related and more extensively studied isoflavan, glabridin. The protocols provided herein are based on available data for this compound and established methodologies for similar compounds.
Data Presentation
Table 1: Cytotoxicity of this compound in Breast Cancer Cell Lines
| Cell Line | Cell Type | Treatment Duration | IC50 Value (µM) |
| MCF-7 | Human Breast Adenocarcinoma (ER+) | 72 hours | > 50 |
| MDA-MB-231 | Human Breast Adenocarcinoma (Triple-Negative) | 72 hours | > 50 |
| MCF-10A | Human Mammary Epithelial (Non-tumorigenic) | 72 hours | > 50 |
Note: The available data indicates that while this compound shows a dose-dependent cytotoxic effect, the IC50 values for these cell lines after 72 hours are above 50 µM. Shorter-term experiments have utilized concentrations such as 50 µM to induce apoptosis[1][2].
Experimental Protocols
Anticancer Applications: Cytotoxicity and Apoptosis
a) Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration-dependent effect of this compound on the viability of cancer cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM) in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
b) Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for detecting and quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with this compound at a predetermined effective concentration (e.g., 50 µM) and a vehicle control for a specified time (e.g., 48 hours)[1][2].
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine all cells from each well.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Anti-inflammatory Applications
a) Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. While specific data for this compound is limited, this is a standard assay to evaluate the anti-inflammatory potential of compounds.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include control wells with cells only, cells with LPS only, and cells with this compound only.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution and incubate for another 5-10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production by this compound.
b) Western Blot Analysis for Inflammatory Signaling Pathways
This protocol is to investigate the effect of this compound on key inflammatory signaling proteins like NF-κB and MAPKs.
Materials:
-
This compound
-
RAW 264.7 cells
-
LPS
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound, then stimulate with LPS as described in the NO assay.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling with Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the effect of this compound on protein expression and phosphorylation.
Mandatory Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.
Caption: Experimental workflow for apoptosis detection by Annexin V/PI staining.
Caption: Potential anti-inflammatory mechanism of this compound via MAPK and NF-κB pathways.
References
Application Notes and Protocols for Glabridin in Animal Models of Diabetes Research
Introduction
Glabridin, a prominent isoflavonoid isolated from the root of Glycyrrhiza glabra (licorice), has garnered significant attention in biomedical research for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] Recent studies have increasingly focused on its potential therapeutic role in diabetes and its associated complications. These application notes provide a comprehensive overview of the use of glabridin in preclinical animal models of diabetes, detailing experimental protocols, summarizing key quantitative findings, and illustrating the molecular pathways involved.
It is important to note that glabridin is a distinct compound from glabranin, another flavonoid found in licorice.[3][4] While both are isoflavonoids, the bulk of the current research on anti-diabetic effects in animal models has been conducted on glabridin. Therefore, these notes will focus exclusively on glabridin.
I. Quantitative Data Summary
The following tables summarize the key quantitative data from various studies investigating the effects of glabridin in animal models of diabetes.
Table 1: Effects of Glabridin on Body Weight and Fasting Blood Glucose in STZ-Induced Diabetic Mice
| Treatment Group | Dose (mg/kg) | Duration | Change in Body Weight | Fasting Blood Glucose (FBG) | Reference |
| Normal Control | - | 28 days | Increase | Normal | [1] |
| Diabetic Control | - | 28 days | Significant Decrease | Significantly Increased | |
| Glabridin (Low Dose) | 10 | 28 days | Increased vs. Diabetic Control | Decreased vs. Diabetic Control | |
| Glabridin (Medium Dose) | 20 | 28 days | Increased vs. Diabetic Control | Significantly Decreased vs. Diabetic Control | |
| Glabridin (High Dose) | 40 | 28 days | Significantly Increased vs. Diabetic Control | Significantly Decreased vs. Diabetic Control | |
| Glyburide | 4 | 28 days | Increased vs. Diabetic Control | Significantly Decreased vs. Diabetic Control |
Table 2: Effects of Glabridin on Oxidative Stress Markers in STZ-Induced Diabetic Mice
| Treatment Group | Dose (mg/kg) | Superoxide Dismutase (SOD) Activity | Malondialdehyde (MDA) Content | Reference |
| Diabetic Control | - | Significantly Decreased | Significantly Increased | |
| Glabridin (10, 20, 40 mg/kg) | 10, 20, 40 | Significantly Increased (in liver, kidney, and pancreas) | Significantly Decreased (in liver, kidney, and pancreas) |
Table 3: Effects of Glabridin on Renal Function and Ferroptosis in STZ-Induced Diabetic Rats
| Treatment Group | Dose | Serum Creatinine (Scr) | Blood Urea Nitrogen (BUN) | Kidney Iron Content | Renal GPX4 Expression | Reference |
| Diabetic Control | - | Increased | Increased | Increased | Decreased | |
| Glabridin | Not Specified | Decreased | Decreased | Decreased | Increased |
Table 4: Effects of Glabridin on iNOS Expression and Nitrotyrosine Formation
| Model | Treatment | Outcome | Quantitative Change | Reference |
| Macrophage-like cells (in vitro) | Glabridin pretreatment under chronic glucose stress | LPS-induced nitric oxide secretion | 39% decrease | |
| Macrophage-like cells (in vitro) | Glabridin pretreatment under chronic glucose stress | LPS-induced nitrotyrosine formation | 21% decrease | |
| Macrophage-like cells (in vitro) | Glabridin | LPS-induced iNOS mRNA expression | 48% decrease | |
| Hyperglycemic adult mouse offspring | Glabridin | Liver iNOS protein levels | 69% decrease |
II. Experimental Protocols
This section provides detailed methodologies for key experiments involving glabridin in diabetes research.
Protocol 1: Induction of Type 1 Diabetes in Mice using Streptozotocin (STZ)
Objective: To induce a model of type 1 diabetes mellitus in mice for evaluating the therapeutic effects of glabridin.
Materials:
-
Male Kunming mice
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Glucometer and test strips
-
Glabridin
-
Vehicle for glabridin administration (e.g., saline or a specific solvent)
Procedure:
-
Acclimatize male Kunming mice for at least one week under standard laboratory conditions.
-
Fast the mice overnight before STZ injection.
-
Prepare a fresh solution of STZ in cold citrate buffer (pH 4.5).
-
Induce diabetes by a single intraperitoneal (i.p.) injection of STZ. A range of doses has been used, for example, 60 mg/kg body weight for rats.
-
Confirm the diabetic state 1-3 days after STZ injection by measuring fasting blood glucose levels from the tail vein. Mice with fasting blood glucose levels above a certain threshold (e.g., >200-300 mg/dL) are considered diabetic.
-
Divide the diabetic mice randomly into different treatment groups: diabetic control, and diabetic treated with various doses of glabridin. A normal control group of non-diabetic mice should also be included.
Protocol 2: Glabridin Administration and Monitoring
Objective: To administer glabridin to diabetic animal models and monitor its effects on key metabolic parameters.
Procedure:
-
Prepare solutions of glabridin at the desired concentrations (e.g., 10, 20, and 40 mg/kg).
-
Administer glabridin to the respective treatment groups daily via oral gavage for the duration of the study (e.g., 28 days). The control groups should receive the vehicle alone.
-
Monitor and record the body weight of the animals regularly throughout the study.
-
Measure fasting blood glucose levels at specified intervals (e.g., weekly) and at the end of the study.
-
At the end of the treatment period, euthanize the animals and collect blood and tissue samples (e.g., liver, kidney, pancreas) for further biochemical and histological analysis.
Protocol 3: Assessment of Oxidative Stress
Objective: To evaluate the effect of glabridin on oxidative stress markers in diabetic animals.
Procedure:
-
Prepare tissue homogenates from the collected liver, kidney, and pancreas samples.
-
Measure the activity of superoxide dismutase (SOD) in the tissue homogenates using a commercially available assay kit.
-
Measure the content of malondialdehyde (MDA), a marker of lipid peroxidation, in the tissue homogenates using a suitable assay (e.g., thiobarbituric acid reactive substances assay).
-
Compare the SOD activity and MDA levels between the different treatment groups.
III. Signaling Pathways and Experimental Workflows
Signaling Pathways
Glabridin has been shown to exert its anti-diabetic effects by modulating several key signaling pathways.
-
VEGF/Akt/ERK Pathway: In diabetic nephropathy, glabridin has been found to suppress the VEGF/Akt/ERK pathway, which is implicated in the pathogenesis of kidney damage.
-
NF-κB and MAPK Signaling Pathways: Glabridin has been reported to inhibit the activity of NF-κB and MAPK signaling pathways, which are involved in inflammatory responses that can contribute to the progression of diabetes.
Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating the anti-diabetic effects of glabridin in an animal model.
References
- 1. Glabridin as a major active isoflavan from Glycyrrhiza glabra (licorice) reverses learning and memory deficits in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glabridin | C20H20O4 | CID 124052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C20H20O4 | CID 124049 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of Glabranin in Alzheimer's Disease Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Glabranin, an isoflavonoid derived from the root of Glycyrrhiza glabra (licorice), has emerged as a promising natural compound in the field of neurodegenerative disease research, particularly for Alzheimer's disease (AD). Its multifaceted pharmacological properties, including potent anti-inflammatory, antioxidant, and neuroprotective effects, position it as a valuable tool for investigating the complex pathology of AD and as a potential therapeutic agent. This document provides detailed application notes and experimental protocols for researchers utilizing this compound in AD-related studies. For the purpose of this document, research on the closely related and more extensively studied compound Glabridin, also from Glycyrrhiza glabra, is included to provide a comprehensive overview of the potential applications of this class of isoflavonoids.
Mechanism of Action: this compound and its related compounds are believed to exert their neuroprotective effects through multiple mechanisms relevant to Alzheimer's pathology. In-silico and experimental studies suggest that these molecules can modulate key signaling pathways involved in neuroinflammation, oxidative stress, and neuronal apoptosis.[1][2][3] Notably, Glabridin has been shown to inhibit the activation of pro-inflammatory pathways such as NF-κB and MAPK, thereby reducing the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6 in brain tissue.[1][4] Furthermore, it enhances the endogenous antioxidant defense system by increasing the activity of enzymes like superoxide dismutase (SOD) and glutathione (GSH), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. In-silico studies also point to the potential of Glabridin to inhibit key enzymes implicated in AD pathogenesis, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-site APP-cleaving enzyme 1 (BACE1).
Data Presentation: Summary of this compound's Effects
The following tables summarize the quantitative and qualitative effects of this compound (and its surrogate, Glabridin) as reported in various in vitro and in vivo studies relevant to Alzheimer's disease research.
Table 1: In Vitro Effects of Glabridin on Neuronal and Glial Cells
| Cell Line | Model System | Treatment | Concentration | Observed Effect | Reference |
| BV2 Microglia | LPS-induced inflammation | Glabridin | 5, 10, 20 µM | Dose-dependent reduction in nitric oxide (NO) production. | |
| 20 µM | Significant increase in cell viability after LPS exposure. | ||||
| Not Specified | Suppression of NF-κB, IBA-1, and GFAP expression. | ||||
| SH-SY5Y Neuroblastoma | H2O2-induced oxidative stress | Glabridin | Not Specified | Increased cell viability and protection against oxidative damage. | |
| Primary Cortical Neurons | Staurosporine-induced apoptosis | Glabridin | Not Specified | Concentration-dependent inhibition of cytotoxicity and apoptosis. | |
| Not Specified | Suppression of Bax and caspase-3; increased Bcl-2. |
Table 2: In Vivo Effects of Glabridin in Animal Models of Neurodegeneration
| Animal Model | Treatment | Dosage | Route | Duration | Key Findings | Reference |
| LPS-induced neuroinflammation in mice | Glabridin | "High-dose" | Not Specified | Not Specified | Improved memory in Morris water maze; decreased NF-κB and GFAP; increased SOD. | |
| MCAO-induced cerebral ischemia in rats | Glabridin | 25 mg/kg | i.p. | Not Specified | Decreased infarct volume; reduced MDA levels; increased SOD and GSH levels. | |
| Scopolamine-induced amnesia in mice | Glabridin | 2 and 4 mg/kg | p.o. | 3 days | Significantly antagonized amnesia; reduced brain cholinesterase activity. |
Experimental Protocols
Detailed methodologies for key experiments cited in the application of this compound in Alzheimer's disease research are provided below.
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells
Objective: To assess the protective effect of this compound against oxidative stress-induced cell death in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO) and a negative control (medium only).
-
Induction of Oxidative Stress: After the pre-treatment period, expose the cells to a pre-determined concentration of H₂O₂ (e.g., 100 µM) for another 24 hours.
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated cells).
Protocol 2: In Vivo Assessment of Cognitive Function using the Morris Water Maze
Objective: To evaluate the effect of this compound on learning and memory in a mouse model of Alzheimer's disease (e.g., LPS-induced or transgenic model).
Materials:
-
Morris water maze apparatus (circular pool, platform, tracking software)
-
Animal model of AD (e.g., C57BL/6J mice)
-
This compound solution for oral gavage
-
Vehicle control (e.g., saline with 0.5% carboxymethylcellulose)
Procedure:
-
Animal Groups and Treatment:
-
Group 1: Control (vehicle treatment)
-
Group 2: AD model + vehicle
-
Group 3: AD model + this compound (e.g., 2 mg/kg/day)
-
Group 4: AD model + this compound (e.g., 4 mg/kg/day)
-
Administer treatment daily via oral gavage for a specified period (e.g., 14-28 days).
-
-
Acquisition Phase (5 days):
-
Fill the pool with water made opaque with non-toxic paint.
-
Place a hidden platform 1 cm below the water surface in a fixed quadrant.
-
Conduct 4 trials per day for each mouse, starting from different quadrants.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Allow each mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.
-
-
Data Analysis: Analyze escape latency, path length, time in target quadrant, and platform crossings between the different treatment groups.
Protocol 3: Western Blot Analysis of Phosphorylated Tau in Brain Tissue
Objective: To quantify the effect of this compound on the phosphorylation of tau protein in the brains of AD model mice.
Materials:
-
Mouse brain tissue (hippocampus or cortex)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-tau (e.g., AT8, PHF-1), anti-total-tau, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize brain tissue in RIPA buffer, centrifuge, and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add chemiluminescence substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated tau to total tau, normalized to β-actin.
Visualizations
Signaling Pathways
Caption: Proposed signaling pathways of this compound in neuroprotection.
Experimental Workflow
References
Application Notes and Protocols for Testing the Fungicidal Activity of Glabranin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glabranin is a prenylated flavonoid found in plants of the Glycyrrhiza species (licorice). While the fungicidal properties of licorice extracts are well-documented, much of the specific research has focused on the related isoflavonoid, glabridin. Glabridin has demonstrated significant antifungal activity against a range of pathogenic fungi by disrupting the cell wall and membrane, inducing the accumulation of reactive oxygen species (ROS), and causing mitochondrial dysfunction[1][2][3][4]. Given the structural similarities, it is hypothesized that this compound may exhibit a comparable mechanism of action. One study has identified this compound as an antifungal polyphenol in licorice leaf extracts.
These application notes provide a comprehensive protocol for the systematic evaluation of the fungicidal activity of this compound. The described methods are based on established antifungal susceptibility testing standards and can be adapted for other novel compounds. This document outlines procedures for determining the minimum inhibitory concentration (MIC), minimum fungicidal concentration (MFC), and time-kill kinetics of this compound against various fungal pathogens.
Data Presentation
The following table summarizes the fungicidal activity of glabridin, a structurally related isoflavonoid, against various fungal species. This data is provided as a reference for expected activity and for comparison during the testing of this compound.
| Fungal Species | Test Method | Parameter | Value (µg/mL) | Reference |
| Sclerotinia sclerotiorum | Broth Dilution | EC50 | 6.78 | [1] |
| Candida albicans (drug-resistant mutants) | Microbroth Dilution | MIC | 31.25 - 250 | |
| Candida albicans | Microbroth Dilution | MIC | 16 - 64 | |
| Candida tropicalis | Microbroth Dilution | MIC | 16 - 64 | |
| Cryptococcus neoformans | Microbroth Dilution | MIC | 16 - 64 | |
| Candida glabrata | Microbroth Dilution | MIC | 16 - 64 |
Experimental Protocols
Fungal Strains and Culture Conditions
A variety of fungal strains should be used to determine the spectrum of this compound's activity. This should include common pathogenic yeasts (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans) and filamentous fungi (e.g., Aspergillus fumigatus, Trichophyton rubrum). Fungi should be cultured on an appropriate medium, such as Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA), and incubated at a temperature suitable for optimal growth (typically 28-35°C).
Preparation of this compound Stock Solution
A stock solution of this compound should be prepared by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay should be kept low (typically ≤1% v/v) to avoid any inhibitory effects on fungal growth.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique for determining the MIC of antifungal agents.
Materials:
-
96-well microtiter plates
-
Fungal culture in the logarithmic growth phase
-
RPMI-1640 medium (buffered with MOPS)
-
This compound stock solution
-
Positive control (a known antifungal agent, e.g., amphotericin B or fluconazole)
-
Negative control (medium with solvent)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a twofold serial dilution of the this compound stock solution in RPMI-1640 medium directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a standardized fungal inoculum (typically 0.5-2.5 x 10³ CFU/mL) in RPMI-1640 medium.
-
Add 100 µL of the fungal inoculum to each well containing the this compound dilution, positive control, and negative control. The final volume in each well will be 200 µL.
-
Incubate the plates at the optimal temperature for the specific fungus for 24-48 hours.
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Following the determination of the MIC, take an aliquot (typically 10-20 µL) from each well of the microtiter plate that shows no visible growth.
-
Spot the aliquot onto a fresh SDA or PDA plate.
-
Incubate the plates at the optimal temperature for 24-48 hours.
-
The MFC is the lowest concentration of this compound that results in no fungal growth on the agar plate.
Time-Kill Curve Assay
The time-kill curve assay provides information on the rate at which an antifungal agent kills a fungus.
Materials:
-
Fungal culture in the logarithmic growth phase
-
RPMI-1640 medium
-
This compound solution (at concentrations corresponding to 1x, 2x, and 4x the MIC)
-
Control (fungal culture without this compound)
-
Sterile saline solution for dilutions
-
SDA or PDA plates
Procedure:
-
Prepare flasks containing RPMI-1640 medium with the desired concentrations of this compound and a control flask without the compound.
-
Inoculate each flask with a standardized fungal suspension to achieve a starting density of approximately 1 x 10⁵ CFU/mL.
-
Incubate the flasks at the optimal temperature with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto SDA or PDA plates.
-
Incubate the plates until colonies are visible, and then count the number of colony-forming units (CFU/mL).
-
Plot the log₁₀ CFU/mL against time to generate the time-kill curves. A fungicidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Visualizations
Experimental Workflow
Caption: Workflow for determining the fungicidal activity of this compound.
Proposed Mechanism of Action
Caption: Proposed mechanism of this compound's fungicidal action.
References
Application Notes and Protocols for Glabranin Delivery Systems to Enhance Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glabranin, a flavonoid isolated from the roots of Glycyrrhiza glabra (licorice), has demonstrated a range of promising biological activities, including antioxidant and anti-inflammatory effects. However, its therapeutic potential is often hindered by poor aqueous solubility and low oral bioavailability, common challenges for many flavonoid compounds. This document provides an overview of potential drug delivery strategies to overcome these limitations, drawing parallels from studies on the more extensively researched flavonoid, glabridin, also from licorice. The protocols and data presented herein are intended to serve as a foundational guide for developing and evaluating novel delivery systems for this compound.
The poor bioavailability of flavonoids like this compound and glabridin is a significant hurdle in their clinical application.[1] Nanoencapsulation and other advanced delivery systems offer a promising solution by improving their solubility, stability, and permeability.[2][3] These technologies aim to protect the bioactive compounds from degradation in the gastrointestinal tract and enhance their absorption into the bloodstream.[2]
Data Presentation: Physicochemical and Pharmacokinetic Parameters of Flavonoid Nanoformulations
While specific data for this compound nanoformulations is limited in the current literature, the following tables summarize quantitative data from studies on glabridin delivery systems. These can be used as a benchmark for the development and characterization of this compound formulations.
Table 1: Physicochemical Characterization of Glabridin Nanoformulations
| Delivery System | Active Compound | Core Components | Average Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| Nanosuspension | Glabridin | Poloxamer 188, Polyvinylpyrrolidone K30 | 149.2 | 0.254 | - | [4] |
| Nanoemulsion | Glabridin | Eutectic mixture of menthol and camphor | - | - | - | |
| Nanoparticles | Glabridin | Enzymatically hydrolyzed sodium caseinate | ~120 | - | 96.34 ± 0.24 |
Table 2: In Vivo Pharmacokinetic Parameters of Glabridin
| Formulation | Active Compound | Administration Route | Cmax (nmol/L) | Tmax (h) | Half-life (T1/2) (h) | Bioavailability (AUCinf) (µM·h) | Reference |
| Oral | Glabridin | Oral | 87 | 1 | 8.2 | 0.825 | |
| Oral | Glabridin | Oral | - | ~4 | ~10 | - |
Experimental Protocols
The following are generalized protocols for the preparation and characterization of flavonoid nanoformulations, adapted from methodologies reported for glabridin and other flavonoids.
Protocol 1: Preparation of a Flavonoid Nanosuspension by Anti-Solvent Precipitation-Homogenization
This method is suitable for poorly water-soluble compounds like this compound.
Materials:
-
This compound (or other flavonoid)
-
Organic solvent (e.g., ethanol, acetone)
-
Aqueous anti-solvent (e.g., deionized water)
-
Stabilizers (e.g., Poloxamer 188, PVP K30)
-
High-pressure homogenizer
Procedure:
-
Dissolve this compound in a suitable organic solvent to prepare the organic phase.
-
Dissolve the stabilizers in the aqueous anti-solvent to prepare the aqueous phase.
-
Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The rapid diffusion of the solvent into the anti-solvent will cause the precipitation of the flavonoid as nanoparticles.
-
Subject the resulting suspension to high-pressure homogenization for a specified number of cycles and pressure to reduce the particle size and achieve a uniform distribution.
-
Remove the organic solvent using a rotary evaporator.
-
Characterize the nanosuspension for particle size, PDI, and zeta potential.
Protocol 2: Preparation of Flavonoid-Loaded Nanoparticles by Interfacial Deposition
This technique is often used with biodegradable polymers like PLGA.
Materials:
-
This compound (or other flavonoid)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Organic solvent (e.g., acetone)
-
Deionized water
Procedure:
-
Dissolve this compound and PLGA in the organic solvent.
-
Prepare an aqueous solution of PVA.
-
Inject the organic phase into the aqueous phase under continuous stirring.
-
Allow the organic solvent to evaporate under magnetic stirring at room temperature, leading to the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA, and then lyophilize for long-term storage.
-
Characterize the nanoparticles for particle size, PDI, zeta potential, and encapsulation efficiency.
Protocol 3: In Vitro Skin Permeation Study
This protocol can be used to evaluate the potential of a topical nanoformulation.
Materials:
-
Franz diffusion cells
-
Excised rat or porcine skin
-
Phosphate-buffered saline (PBS) as the receptor medium
-
This compound nanoformulation and control (e.g., coarse suspension)
-
High-performance liquid chromatography (HPLC) system for quantification
Procedure:
-
Mount the excised skin on the Franz diffusion cells with the dermal side in contact with the receptor medium.
-
Maintain the receptor medium at 37°C and stir continuously.
-
Apply a known quantity of the this compound nanoformulation and the control formulation to the epidermal surface of the skin.
-
At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with an equal volume of fresh, pre-warmed receptor medium.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area and plot it against time to determine the permeation flux.
Mandatory Visualizations
Signaling Pathways Modulated by Related Flavonoids
Glabridin has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and metabolism. It is plausible that this compound, with its structural similarities, may affect similar pathways.
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow for Nanoformulation Development and Evaluation
The following diagram outlines a logical workflow for the development and preclinical evaluation of this compound delivery systems.
Caption: Workflow for nanoformulation development.
Conclusion
The development of effective delivery systems for this compound is crucial to unlocking its full therapeutic potential. While direct research on this compound formulations is still emerging, the extensive studies on the related flavonoid, glabridin, provide a valuable roadmap. By employing nanoformulation strategies such as nanosuspensions and polymeric nanoparticles, it is anticipated that the solubility, stability, and bioavailability of this compound can be significantly enhanced. The protocols and data presented in these application notes offer a starting point for researchers to design and evaluate novel this compound delivery systems, ultimately paving the way for its successful clinical translation.
References
- 1. Nanotechnology as a Key to Enhance the Benefits and Improve the Bioavailability of Flavonoids in the Food Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanotechnology as a Key to Enhance the Benefits and Improve the Bioavailability of Flavonoids in the Food Industry [mdpi.com]
- 3. iipseries.org [iipseries.org]
- 4. Glabridin nanosuspension for enhanced skin penetration: formulation optimization, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Enzyme Inhibition Kinetics Using Glabranin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glabranin, a prenylated flavonoid found in the roots of licorice (Glycyrrhiza species), belongs to a class of natural products with diverse biological activities.[1] While its therapeutic potential is an area of active research, specific data on its enzyme inhibition kinetics is currently limited in published literature. However, structurally related flavonoids from licorice, such as glabridin, have demonstrated significant inhibitory effects against various enzymes, suggesting that this compound is a compelling candidate for similar investigations.
These application notes provide a comprehensive guide for researchers interested in studying the enzyme inhibition kinetics of this compound. The protocols detailed below are based on established methodologies for assessing the inhibitory potential of flavonoids against key enzymatic targets: Tyrosinase, Protein Tyrosine Phosphatase 1B (PTP1B), and α-Glucosidase. This document is intended to serve as a foundational resource to facilitate the exploration of this compound as a potential enzyme inhibitor.
Potential Enzymatic Targets for this compound
Based on the activity of structurally similar flavonoids, the following enzymes are proposed as initial targets for inhibition studies with this compound:
-
Tyrosinase: A key enzyme in melanin biosynthesis, making its inhibitors relevant for cosmetology and the treatment of hyperpigmentation disorders.[2]
-
Protein Tyrosine Phosphatase 1B (PTP1B): A negative regulator of the insulin and leptin signaling pathways, positioning its inhibitors as potential therapeutics for type 2 diabetes and obesity.[3]
-
α-Glucosidase: An enzyme involved in the digestion of carbohydrates. Its inhibition can help manage postprandial hyperglycemia in diabetic patients.[4]
Quantitative Data of Related Flavonoids
The following table summarizes the enzyme inhibition data for flavonoids structurally related to this compound. This data serves as a reference for the expected range of activity and the type of results that can be obtained from the described protocols.
| Compound | Enzyme | Substrate | IC50 Value (µM) | Inhibition Type | Source |
| Glabridin | Mushroom Tyrosinase | L-DOPA | 0.43 | Non-competitive | [5] |
| Glabrene | Mushroom Tyrosinase | L-Tyrosine | 3.5 | Not Specified | |
| Isoliquiritigenin | Mushroom Tyrosinase | L-Tyrosine | 8.1 | Not Specified | |
| Geranylated Flavonoids (e.g., Mimulone) | PTP1B | pNPP | 1.9 - 8.2 | Mixed-type | |
| Licoagrone | PTP1B | pNPP | Not specified | Not Specified | |
| Galbanic Acid Derivative | α-Glucosidase | pNPG | 0.3 - 416.0 | Competitive (for most potent) |
Experimental Protocols
General Workflow for Enzyme Inhibition Assay
The following diagram illustrates a typical workflow for screening and characterizing a potential enzyme inhibitor like this compound.
Protocol for Tyrosinase Inhibition Assay
This protocol is adapted from methods used to assess flavonoid inhibitors of mushroom tyrosinase.
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Phosphate buffer (50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a working solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of kojic acid in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
Add 20 µL of various concentrations of this compound (dissolved in buffer, final DMSO concentration <1%) to the wells.
-
Add 20 µL of phosphate buffer to the control wells.
-
Add 20 µL of kojic acid solution to the positive control wells.
-
Add 140 µL of phosphate buffer to all wells.
-
Add 40 µL of mushroom tyrosinase solution to each well and pre-incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of L-DOPA solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for at least 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
-
Kinetic Analysis:
-
To determine the mechanism of inhibition, perform the assay with varying concentrations of both L-DOPA and this compound.
-
Plot the data using Lineweaver-Burk or Dixon plots to identify the type of inhibition (competitive, non-competitive, uncompetitive, or mixed).
-
Protocol for PTP1B Inhibition Assay
This protocol is based on the use of p-nitrophenyl phosphate (pNPP) as a substrate for PTP1B.
Materials and Reagents:
-
Recombinant human PTP1B (EC 3.1.3.48)
-
p-Nitrophenyl phosphate (pNPP)
-
This compound
-
Sodium orthovanadate (Na3VO4) (positive control)
-
HEPES buffer (50 mM, pH 7.0) containing 1 mM DTT, 1 mM EDTA, and 0.1 mg/mL BSA.
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of pNPP in HEPES buffer.
-
Prepare a working solution of PTP1B in HEPES buffer.
-
Prepare a stock solution of sodium orthovanadate in HEPES buffer.
-
-
Assay in 96-Well Plate:
-
Add 5 µL of various concentrations of this compound to the wells.
-
Add 85 µL of HEPES buffer to each well.
-
Add 5 µL of PTP1B solution to each well and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 5 µL of pNPP solution.
-
-
Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.
-
-
Data Analysis and Kinetic Studies:
-
Follow the same data analysis and kinetic study procedures as described for the tyrosinase inhibition assay.
-
Protocol for α-Glucosidase Inhibition Assay
This protocol is designed to measure the inhibition of α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) (0.2 M)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare a working solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of acarbose in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
Add 50 µL of various concentrations of this compound to the wells.
-
Add 50 µL of α-glucosidase solution and pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution.
-
-
Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of sodium carbonate solution.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis and Kinetic Studies:
-
Follow the same data analysis and kinetic study procedures as described for the tyrosinase inhibition assay.
-
Signaling Pathway Diagrams
Melanin Biosynthesis Pathway
Inhibition of tyrosinase by this compound would disrupt this pathway, leading to reduced melanin production.
Insulin Signaling Pathway and PTP1B
PTP1B acts as a negative regulator in the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS). Inhibition of PTP1B would enhance insulin sensitivity.
Conclusion
While direct experimental evidence for the enzyme inhibitory activity of this compound is currently lacking, its structural similarity to other potent flavonoid inhibitors makes it a promising candidate for investigation. The protocols and data presented in these application notes provide a robust framework for researchers to systematically evaluate the enzyme inhibition kinetics of this compound. Such studies will be instrumental in elucidating its potential therapeutic applications in fields ranging from dermatology to metabolic diseases.
References
- 1. In vitro α-glucosidase inhibitory assay [protocols.io]
- 2. From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Tyrosinase - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Glabranin Solubility in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Glabranin.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound and offers potential solutions.
Problem 1: this compound is not dissolving in my aqueous buffer.
-
Question: I am trying to prepare a stock solution of this compound in a phosphate-buffered saline (PBS) for my cell culture experiments, but it is not dissolving. What am I doing wrong?
-
Answer: this compound, a flavonoid, is known to have very poor solubility in aqueous solutions. Direct dissolution in PBS or other aqueous buffers is unlikely to be successful. This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, chloroform, dichloromethane, ethyl acetate, and acetone.[1][2] For cell culture experiments, a common practice is to first dissolve the compound in a water-miscible organic solvent like DMSO to create a high-concentration stock solution. This stock can then be serially diluted into your aqueous buffer or cell culture medium to the desired final concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% v/v for DMSO).
Problem 2: My this compound precipitates out of solution after dilution from an organic stock.
-
Question: I successfully dissolved this compound in DMSO, but when I dilute it into my aqueous buffer, a precipitate forms. How can I prevent this?
-
Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium where it has low solubility. The rapid change in solvent polarity causes the compound to crash out of solution. Here are a few troubleshooting steps:
-
Decrease the Final Concentration: The final concentration of this compound in your aqueous solution may be above its solubility limit. Try working with lower final concentrations.
-
Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, consider using a co-solvent system. This involves adding a certain percentage of a water-miscible organic solvent (like ethanol or polyethylene glycol) to your aqueous buffer to increase the overall solubility of this compound.
-
Employ a Solubility Enhancement Technique: For applications requiring higher aqueous concentrations, you will likely need to use a formulation approach to improve this compound's solubility. See the FAQs below for details on methods like cyclodextrin complexation and nanoparticle formulations.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the solubility of this compound and methods for its improvement.
Q1: What is the known solubility of this compound in aqueous and organic solvents?
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Reference |
| Aqueous Solutions (e.g., water, PBS) | Poorly Soluble / Practically Insoluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Ethanol | Soluble | |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble |
Q2: How can I improve the aqueous solubility of this compound for my experiments?
A2: Several techniques can be employed to enhance the aqueous solubility of poorly soluble flavonoids like this compound. The choice of method will depend on the specific requirements of your experiment (e.g., required concentration, biocompatibility, in vivo vs. in vitro). Key approaches include:
-
Co-solvency: The addition of a water-miscible organic solvent to the aqueous phase.
-
Cyclodextrin Inclusion Complexation: Encapsulating the this compound molecule within a cyclodextrin host molecule.
-
Nanoparticle Formulations: Incorporating this compound into nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), or polymeric micelles.
-
Solid Dispersion: Dispersing this compound in a solid, water-soluble carrier matrix.
Q3: Can you provide a general protocol for using a co-solvent system to dissolve this compound?
A3: A co-solvent system can be a straightforward method for moderately increasing the aqueous solubility of this compound.
Experimental Protocol: Co-solvent Method
-
Solvent Selection: Choose a biocompatible, water-miscible organic solvent in which this compound is soluble (e.g., ethanol, polyethylene glycol 400).
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in the selected organic solvent.
-
Co-solvent Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS) containing a specific percentage of the co-solvent. The optimal percentage will need to be determined empirically but can range from 5% to 40% (v/v).
-
Final Solution Preparation: Add the this compound stock solution dropwise to the co-solvent buffer while vortexing or stirring to achieve the desired final concentration.
-
Observation: Observe the solution for any signs of precipitation. If precipitation occurs, you may need to increase the percentage of the co-solvent or decrease the final concentration of this compound.
Q4: What are cyclodextrins and how can they improve this compound's solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly water-soluble molecules, like this compound, within their cavity, forming an "inclusion complex." This complex has a hydrophilic exterior, which allows it to be readily dissolved in aqueous solutions.
Q5: What is a general protocol for preparing a this compound-cyclodextrin inclusion complex?
A5: The co-precipitation method is a common laboratory technique for preparing cyclodextrin inclusion complexes.
Experimental Protocol: Co-precipitation Method for Cyclodextrin Inclusion Complex
-
Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) in purified water with stirring. Heating the solution can increase the solubility of the cyclodextrin.
-
This compound Addition: Prepare a concentrated solution of this compound in a suitable organic solvent (e.g., ethanol). Add the this compound solution dropwise to the cyclodextrin solution while maintaining vigorous stirring.
-
Complex Formation: Continue stirring the mixture for an extended period (e.g., 24-48 hours) at a constant temperature to allow for complex formation.
-
Solvent Removal: If an organic solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Precipitation and Collection: Cool the aqueous solution (e.g., in an ice bath) to induce precipitation of the inclusion complex. Collect the precipitate by filtration or centrifugation.
-
Washing and Drying: Wash the collected complex with a small amount of cold water to remove any uncomplexed cyclodextrin and then dry it (e.g., in a vacuum oven or by freeze-drying).
Q6: Can you explain the different types of nanoparticle formulations for this compound?
A6: Nanoparticle-based systems encapsulate or disperse the drug in a nanoscale carrier, which can improve solubility, stability, and bioavailability.
Table 2: Overview of Nanoparticle Formulations for this compound
| Formulation Type | Description | Key Components |
| Liposomes | Spherical vesicles composed of one or more lipid bilayers surrounding an aqueous core. Hydrophobic drugs like this compound are entrapped within the lipid bilayer. | Phospholipids (e.g., phosphatidylcholine), Cholesterol |
| Solid Lipid Nanoparticles (SLNs) | Colloidal carriers made from solid lipids. This compound is dissolved or dispersed in the solid lipid matrix. | Solid lipids (e.g., triglycerides, fatty acids), Surfactants |
| Nanostructured Lipid Carriers (NLCs) | A modified version of SLNs where the lipid matrix is a blend of solid and liquid lipids, creating imperfections that can increase drug loading. | Solid lipids, Liquid lipids, Surfactants |
| Polymeric Micelles | Self-assembled core-shell structures formed from amphiphilic block copolymers in an aqueous solution. This compound is encapsulated in the hydrophobic core. | Amphiphilic block copolymers (e.g., Pluronics, PEG-PLA) |
Q7: What is a general protocol for preparing this compound-loaded liposomes?
A7: The thin-film hydration method is a widely used technique for preparing liposomes.
Experimental Protocol: Thin-Film Hydration for Liposome Preparation
-
Lipid and Drug Dissolution: Dissolve the lipids (e.g., phosphatidylcholine and cholesterol) and this compound in a suitable organic solvent (e.g., a chloroform:methanol mixture) in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid-drug film on the inner wall of the flask.
-
Hydration: Hydrate the film by adding an aqueous buffer (e.g., PBS) and agitating the flask. This can be done by gentle shaking or vortexing, which will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), the MLV suspension can be sonicated (using a probe or bath sonicator) or extruded through polycarbonate membranes with a defined pore size.
-
Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
References
factors affecting Glabranin degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the factors affecting Glabranin degradation during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a polyphenolic isoflavan, specifically a dihydroxyflavanone, isolated from Glycyrrhiza glabra (licorice root).[1][2] It is investigated for a variety of pharmaceutical properties.[1][3] Like many polyphenolic compounds, this compound is susceptible to degradation, which can be observed as a darkening in color of extracts or solutions.[1] This degradation can impact its biological activity, affect experimental results, and compromise the shelf-life of formulations, making stability a critical parameter to control.
Q2: What are the primary factors that cause this compound degradation?
Studies have identified several key environmental factors that influence this compound's stability. The most significant factors are:
-
Illumination: Exposure to light, particularly UV light, is the main factor causing degradation.
-
Temperature: Elevated temperatures accelerate the rate of degradation.
-
pH: this compound is sensitive to pH, with significant degradation occurring in alkaline conditions.
-
Humidity: High humidity can contribute to the degradation of this compound in its solid form.
-
Solvent: The choice of solvent can impact the stability of this compound in solution.
-
Oxidants: The presence of oxidizing agents can promote degradation.
Interestingly, one study found that the presence of oxygen alone had a minimal effect, but interactions between factors like temperature and pH can promote degradation.
Q3: What are the optimal storage conditions for this compound?
To ensure long-term stability, this compound and its solutions should be stored in a dark, dry, and airtight environment. For solutions, refrigeration or freezing in an appropriate, inert solvent is recommended, along with protection from light using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| My this compound solution has turned dark brown/yellow. | Degradation due to light, heat, or high pH. | 1. Verify the pH of the solution; adjust to a slightly acidic or neutral pH if the experimental design allows. 2. Store the solution protected from light (amber vials, foil wrap) at a reduced temperature (e.g., 4°C). 3. Prepare fresh solutions more frequently. 4. Consider degassing the solvent to remove dissolved oxygen if oxidation is suspected. |
| I am seeing a loss of this compound peak area in my HPLC analysis over a short period. | Rapid degradation in the analytical solvent or under ambient lab conditions. | 1. Check the stability of this compound in your mobile phase or diluent. If unstable, use a different solvent for sample preparation. 2. Use an autosampler with temperature control (e.g., set to 4°C) to minimize degradation of samples waiting for injection. 3. Minimize the exposure of samples to ambient light and temperature before analysis. |
| There is poor recovery of this compound from a solid formulation. | Interaction with excipients or degradation due to residual moisture and heat. | 1. Conduct drug-excipient compatibility studies using techniques like DSC and stressed isothermal testing. 2. Ensure the formulation is stored in low humidity conditions. 3. Analyze the formulation for known degradants to identify the degradation pathway. |
Quantitative Data on this compound Degradation
The following tables summarize quantitative data from stability studies. These values are indicative and may vary based on the specific experimental conditions.
Table 1: Effect of pH on this compound Degradation
| pH | Temperature (°C) | Duration | Degradation (%) | Reference |
| 13.0 | Ambient | 24 hours | 71.0% | |
| 11.0 | 100°C | 2 hours | ~60% | |
| 9.0 | 100°C | 2 hours | ~25% | |
| 7.0 | 100°C | 2 hours | ~10% | |
| 2.0 | 100°C | 2 hours | ~5% |
Table 2: Effect of Temperature and Humidity on this compound Degradation (Solid State)
| Relative Humidity (%) | Temperature (°C) | Duration | Degradation (%) | Reference |
| 92.5% | 60°C | 10 days | ~35% | |
| 75.0% | 60°C | 10 days | ~20% | |
| 92.5% | 40°C | 10 days | ~15% | |
| 75.0% | 40°C | 10 days | ~8% |
Table 3: Effect of Illumination on this compound Degradation
| Light Condition | Duration | Degradation (%) | Reference |
| Ultraviolet Light | 24 hours | ~55% | |
| Natural Light | 24 hours | ~20% | |
| Dark | 24 hours | < 5% |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Forced degradation studies are essential to develop and validate stability-indicating analytical methods. They help identify potential degradation products and pathways.
1. Objective: To assess the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermolysis).
2. Materials:
-
This compound reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with UV/PDA detector
-
Photostability chamber
-
Temperature-controlled oven
3. Stock Solution Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
4. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase to a final concentration of ~50 µg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 30 minutes. Neutralize with 1N HCl and dilute with mobile phase to ~50 µg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 2 hours. Dilute with mobile phase to ~50 µg/mL.
-
Thermal Degradation: Place the solid this compound powder in an oven at 100°C for 24 hours. Dissolve a portion of the stressed powder to prepare a ~50 µg/mL solution.
-
Photolytic Degradation: Expose a ~50 µg/mL solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. Keep a control sample wrapped in foil in the same chamber.
5. Analysis (Stability-Indicating HPLC Method):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with water and acetonitrile is common. For example, a gradient starting from 70:30 (Water:Acetonitrile) and moving to a higher organic phase concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 230 nm or 280 nm.
-
Injection Volume: 20 µL.
-
Analysis: Analyze all stressed samples and an unstressed control. Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the this compound peak area. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.
Visualizations
Logical Relationships and Workflows
Caption: Key factors and their interactions leading to this compound degradation.
Caption: Workflow for a typical forced degradation study of this compound.
Caption: A simplified, conceptual pathway for this compound degradation.
References
troubleshooting low yield of Glabranin extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction of Glabranin from Glycyrrhiza glabra (licorice).
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the extraction process, providing potential causes and recommended solutions.
Issue 1: Low or No this compound Yield
Q1: I performed a solvent extraction, but my final yield of this compound is significantly lower than expected. What are the potential causes?
A1: Several factors can contribute to low this compound yield during solvent extraction. Consider the following:
-
Choice of Solvent: The polarity of the extraction solvent is a critical factor. Non-polar solvents tend to yield a higher concentration of this compound. Studies have shown that dichloromethane and ethyl acetate result in a higher percentage of this compound in the extract compared to more polar solvents like ethanol and acetone.[1]
-
Extraction Temperature: While higher temperatures can increase the rate of extraction, excessive heat can lead to the degradation of this compound. The optimal temperature for extraction is generally around 50°C.[2] Temperatures above 60°C can cause degradation.[3]
-
Extraction Time: Sufficient extraction time is necessary to ensure the complete transfer of this compound from the plant material to the solvent. An extraction time of at least 60 minutes is recommended.[2]
-
Moisture Content: The presence of moisture in the raw material or the solvent can negatively impact extraction efficiency, especially when using solvents like ethanol.[1]
-
Plant Material Quality: The concentration of this compound can vary depending on the species, geographical origin, and harvesting time of the licorice root.
-
Improper Storage of Extract: this compound is sensitive to light and pH. Exposure to light and basic conditions (pH > 7) can cause degradation. It is crucial to store the extract in a dark and dry environment.
Q2: I am using an ethanol/water mixture for extraction as suggested in some protocols, but my yield is low. How can I optimize this?
A2: An ethanol/water mixture can be effective, but the ratio is crucial. An optimal ratio of 30:70 (v/v) ethanol to water has been shown to be effective for the simultaneous extraction of this compound and other compounds from licorice. If your yield is low, consider adjusting your solvent ratio to this recommendation. Additionally, ensure the extraction is performed at around 50°C for approximately 60 minutes.
Q3: Can the extraction method itself be the reason for low yield?
A3: Yes, the chosen extraction method plays a significant role. While conventional methods like maceration and Soxhlet extraction are common, other techniques can offer higher efficiency.
-
Supercritical Fluid Extraction (SFE): SFE with carbon dioxide and a co-solvent like ethanol or methanol can yield a much higher purity of this compound compared to conventional solvent extraction.
-
Ultrasound-Assisted Extraction (UAE): UAE can enhance extraction efficiency by disrupting plant cell walls, allowing for better solvent penetration.
Issue 2: this compound Degradation
Q4: My extracted this compound solution has a dark color, and I suspect degradation. What are the primary causes of this compound degradation?
A4: this compound is susceptible to degradation under certain conditions. The primary factors to consider are:
-
Light Exposure: Illumination is a major factor in this compound degradation. It is essential to protect the extraction setup and the final extract from light by using amber-colored glassware or by working in a dark environment.
-
pH: this compound is unstable in basic conditions (pH > 7). Ensure that the pH of your extraction solvent and any subsequent processing steps remains neutral or slightly acidic.
-
Temperature: As mentioned earlier, temperatures exceeding 60°C can lead to degradation.
-
Humidity: High humidity can also contribute to the degradation of this compound, especially when combined with high temperatures. Storing the dried extract in a desiccator is recommended.
Data Presentation
Table 1: Comparison of this compound Extraction Yield with Different Solvents
| Solvent | Polarity Index | This compound Content in Extract (%) | Total Extract Yield (%) |
| Dichloromethane | 3.1 | 6.65 | ~3 |
| Ethyl Acetate | 4.4 | 5.59 | ~4 |
| Acetone | 5.1 | 5.09 | ~5-6 |
| Ethanol | 5.2 | 3.73 | ~5-6 |
| Ethanol/Water (30:70 v/v) | - | 0.092 (mg/g of raw material) | - |
Data compiled from Yewale et al., 2021 and Tian et al., 2008.
Experimental Protocols
Protocol 1: Conventional Solvent Extraction of this compound
-
Preparation of Plant Material: Grind dried licorice roots into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered licorice root and place it in a flask.
-
Add 100 mL of the desired solvent (e.g., ethyl acetate or dichloromethane for higher this compound content).
-
Seal the flask and place it in a shaking water bath at 50°C for 60 minutes.
-
-
Filtration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Wash the residue with a small amount of fresh solvent to ensure maximum recovery.
-
-
Solvent Evaporation:
-
Combine the filtrates and evaporate the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.
-
-
Drying and Storage:
-
The resulting crude extract should be dried further in a vacuum oven at a low temperature.
-
Store the dried extract in an airtight, amber-colored container in a cool, dark, and dry place.
-
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Standard Solution:
-
Accurately weigh pure this compound standard and dissolve it in HPLC-grade methanol or acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations (e.g., 1, 5, 10, 20, 50, 100 µg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh a known amount of the dried this compound extract and dissolve it in a known volume of HPLC-grade methanol or acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used. A typical starting point is a gradient of acetonitrile in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm or 280 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve. The yield can then be calculated based on the initial weight of the plant material.
-
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: General experimental workflow for this compound extraction.
References
Technical Support Center: Preventing Glabranin Precipitation in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and answers to frequently asked questions regarding the precipitation of Glabranin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it precipitate in aqueous solutions like cell culture media?
A1: this compound is a natural flavonoid compound, specifically a prenylated isoflavonoid, isolated from plants like Glycyrrhiza glabra (licorice).[1][2][] Its chemical structure includes a hydrophobic prenyl group, which increases its lipophilicity and ability to permeate cell membranes.[2] However, this hydrophobicity is the primary reason for its low solubility in water-based solutions. When a concentrated stock of this compound, typically dissolved in an organic solvent like DMSO, is diluted into the aqueous, buffered environment of cell culture media, it can rapidly fall out of solution, leading to precipitation.[4]
Q2: What is the best solvent to prepare a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for in vitro experiments. This compound is also soluble in other organic solvents such as ethanol, acetone, and dimethylformamide (DMF). For cell culture applications, sterile, anhydrous, cell culture-grade DMSO is strongly recommended.
Q3: My this compound precipitates immediately after I add the stock solution to my cell culture medium. What's happening?
A3: This common issue is often referred to as "solvent shock." It occurs when a small volume of a highly concentrated compound in an organic solvent (like DMSO) is rapidly diluted into a large volume of an aqueous solution (the media). The DMSO disperses quickly, leaving the hydrophobic this compound molecules exposed to an environment where they are not soluble, causing them to aggregate and precipitate. Pre-warming the media to 37°C and adding the this compound stock solution drop-wise while gently swirling the media can help mitigate this effect.
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A4: The tolerance to DMSO is cell-line specific. As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. Many researchers aim for a final concentration at or below 0.1% to minimize any potential off-target effects. Primary cells are often more sensitive. It is crucial to perform a vehicle control experiment (media with the same final DMSO concentration but without this compound) to ensure the observed cellular effects are due to this compound and not the solvent.
Q5: Can components of the cell culture medium itself cause precipitation?
A5: Yes. Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (if serum is included). High concentrations of salts, particularly calcium, can sometimes interact with compounds and lead to precipitation. Furthermore, proteins in fetal bovine serum (FBS) can bind to small molecules, which may either help solubilize them or, in some cases, contribute to aggregation. If you suspect an interaction with the media, testing the solubility in a simpler buffered solution like PBS can be a useful diagnostic step.
Q6: Are there advanced methods to improve the solubility of this compound in my experiments?
A6: Yes. For particularly challenging solubility issues, the use of cyclodextrins can be explored. Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can encapsulate hydrophobic molecules, forming an "inclusion complex." This complex is more water-soluble and can enhance the delivery of the compound to the cells. Using a cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) may allow for higher effective concentrations of this compound without precipitation.
Troubleshooting Guide
Use this guide to diagnose and resolve this compound precipitation issues during your experiments.
Problem: Visible Precipitate or Cloudiness in Media
Observe your culture flask, plate, or tube after adding the this compound stock solution. If you see cloudiness, turbidity, or visible particles, follow the troubleshooting workflow below.
Data Presentation: Solvent and Cell Viability
To design your experiments effectively, refer to the tables below for solubility information and solvent tolerance guidelines.
Table 1: Solubility of Related Flavonoids in Common Organic Solvents
| Compound | Solvent | Approximate Solubility | Reference |
| Glabridin | DMSO | ~20 mg/mL | |
| Glabridin | Ethanol | ~20 mg/mL | |
| Glabridin | Dimethyl Formamide (DMF) | ~30 mg/mL | |
| This compound | DMSO, Acetone, Chloroform | Soluble (Qualitative) |
Note: Quantitative solubility data for this compound is not widely published, but its structural similarity to Glabridin suggests comparable behavior in these solvents.
Table 2: General Guidelines for Final DMSO Concentration in Cell Culture
| Final DMSO Conc. | General Effect on Most Cell Lines | Recommendation | Reference |
| ≤ 0.1% | Generally considered safe with minimal cytotoxicity. | Ideal for sensitive assays and primary cells. | |
| 0.1% - 0.5% | Tolerated by most robust cell lines. | A common working range; always use a vehicle control. | |
| 0.5% - 1.0% | May cause stress or cytotoxicity in some cell lines. | Use only if necessary and after validation. | |
| > 1.0% | Often toxic and can affect cell membrane integrity. | Not recommended for most applications. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes how to prepare a concentrated stock solution of this compound in DMSO.
-
Calculate Required Mass: Determine the mass of this compound powder needed to achieve the desired stock concentration (e.g., 50 mM). (Molecular Weight of this compound: 324.37 g/mol ).
-
Weighing: Carefully weigh the this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of sterile, anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the powder is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again. Sonication can also be used to aid dissolution.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to prevent contamination and repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining Maximum Soluble Concentration in Media
This protocol helps you find the highest concentration of this compound that can be used in your specific cell culture medium without causing precipitation.
-
Prepare Stock: Make a high-concentration stock solution of this compound (e.g., 100 mM in DMSO) as described in Protocol 1.
-
Media Preparation: Dispense your complete cell culture medium (including serum, if applicable) into sterile microcentrifuge tubes or a 96-well plate. Pre-warm the media to 37°C.
-
Serial Dilution: Create a series of dilutions of the this compound stock directly into the media. For example, prepare final concentrations of 200 µM, 100 µM, 50 µM, 25 µM, 10 µM, and a vehicle control (DMSO only).
-
Important: Ensure the final DMSO concentration is identical across all conditions.
-
-
Incubation: Incubate the plate/tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your experiment (e.g., 2, 24, or 48 hours).
-
Assessment:
-
Visual Check: Observe each sample for any signs of cloudiness or precipitate.
-
Microscopy: Place a small drop of the media from each concentration onto a slide and examine under a microscope. Look for crystalline structures, which indicate precipitation, and distinguish them from potential microbial contamination.
-
References
Technical Support Center: Glabranin Interference in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential interference by the flavonoid glabranin in biochemical assays. While direct studies on this compound as a Pan-Assay Interference Compound (PAIN) are limited, its chemical structure as a prenylated flavonoid suggests a potential for nonspecific interactions that can lead to misleading results. This guide offers troubleshooting advice and frequently asked questions based on the known interference mechanisms of the broader flavonoid class.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
A1: this compound is a prenylated flavonoid isolated from licorice (Glycyrrhiza glabra). Flavonoids are a well-documented class of compounds that can interfere with biochemical assays through various mechanisms, leading to false-positive or false-negative results.[1][2][3] As a member of this class, this compound's potential for assay interference should be considered during experimental design and data interpretation.
Q2: What are the common mechanisms of assay interference by flavonoids like this compound?
A2: Flavonoids can interfere with assays through several mechanisms:
-
Redox Activity: Many flavonoids are redox-active molecules. They can participate in oxidation-reduction reactions within the assay, which is a particularly significant issue in assays that rely on redox-sensitive reagents or enzymes.[3]
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that nonspecifically sequester and denature proteins, leading to apparent enzyme inhibition. This is a common characteristic of many PAINS.
-
Fluorescence Interference: Flavonoids often possess intrinsic fluorescence, which can interfere with fluorescence-based assays by either quenching the signal or by contributing to background fluorescence.[3]
-
Enzyme Inhibition: Flavonoids can directly inhibit common reporter enzymes, such as horseradish peroxidase (HRP), which are used in coupled assay systems.
-
Chelation of Metal Ions: The structure of many flavonoids allows them to chelate metal ions, which can disrupt the function of metalloenzymes or interfere with assay components that require specific metal concentrations.
Q3: My initial screen identified this compound as a potent inhibitor. How can I determine if this is a genuine hit or an artifact?
A3: It is crucial to perform a series of counter-screens and orthogonal assays to validate your initial findings. A genuine inhibitor will typically show activity across multiple, mechanistically distinct assays, whereas an interfering compound's activity may be assay-dependent. The troubleshooting guides below provide specific protocols to identify common interference mechanisms.
Troubleshooting Guides
Issue 1: Suspected Interference in Colorimetric Protein Assays (e.g., BCA, Lowry)
Symptom: Inconsistent or unexpectedly high protein concentration readings in samples containing this compound.
Potential Cause: Flavonoids can reduce Cu²⁺ to Cu¹⁺, a key step in the BCA and Lowry assays, leading to an overestimation of protein concentration. This interference is often concentration-dependent and influenced by the flavonoid's structure, particularly the number and position of hydroxyl groups.
Troubleshooting Protocol: Protein Precipitation to Remove Interfering Flavonoids
-
Sample Preparation: Take an aliquot of your protein sample containing this compound.
-
Precipitation: Add four volumes of ice-cold acetone to the sample.
-
Incubation: Incubate the mixture at -20°C for at least 60 minutes to precipitate the protein.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein.
-
Supernatant Removal: Carefully decant and discard the supernatant which contains the soluble this compound.
-
Washing (Optional): Wash the pellet with a smaller volume of ice-cold acetone and repeat the centrifugation.
-
Resuspension: Air-dry the protein pellet and resuspend it in a buffer compatible with your protein assay.
-
Quantification: Perform the BCA or Lowry assay on the resuspended, this compound-free protein sample.
-
Comparison: Compare the protein concentration with and without the precipitation step. A significant difference suggests interference by this compound.
Issue 2: Apparent Inhibition in a Peroxidase-Coupled Assay
Symptom: this compound shows dose-dependent inhibition in an assay that uses horseradish peroxidase (HRP) for signal generation (e.g., ELISA, free fatty acid assays, triglyceride assays).
Potential Cause: Flavonoids are known to inhibit peroxidase activity, which can lead to a falsely reduced signal and be misinterpreted as inhibition of the primary target.
Troubleshooting Protocol: Direct HRP Inhibition Assay
-
Reagents:
-
Horseradish Peroxidase (HRP)
-
HRP substrate (e.g., Amplex® Red, TMB)
-
Hydrogen peroxide (H₂O₂)
-
This compound dilutions
-
Assay buffer
-
-
Procedure:
-
In a microplate, add HRP, the HRP substrate, and your dilutions of this compound to the assay buffer.
-
Initiate the reaction by adding a fixed concentration of H₂O₂.
-
Monitor the signal (fluorescence or absorbance) over time.
-
-
Interpretation: A decrease in the signal in the presence of this compound indicates direct inhibition of HRP. If this compound inhibits HRP at concentrations similar to those showing activity in your primary assay, the initial result is likely an artifact.
Issue 3: Inconsistent Results in Fluorescence-Based Assays
Symptom: High background fluorescence, signal quenching, or non-reproducible results in a fluorescence-based assay when testing this compound.
Potential Cause: this compound, like other flavonoids, may be fluorescent, or it may absorb light at the excitation or emission wavelengths of the assay's fluorophore (inner filter effect).
Troubleshooting Protocol: Autofluorescence and Quenching Assessment
-
Autofluorescence Check:
-
In a microplate, prepare dilutions of this compound in the assay buffer.
-
Measure the fluorescence at the same excitation and emission wavelengths used in your primary assay.
-
A significant signal from this compound alone indicates autofluorescence.
-
-
Quenching (Inner Filter Effect) Check:
-
Prepare a solution of your assay's fluorophore (the product of the enzymatic reaction or the fluorescent label) at a concentration that gives a robust signal.
-
Add your dilutions of this compound to this solution.
-
Measure the fluorescence.
-
A decrease in the fluorophore's signal in the presence of this compound suggests quenching.
-
Quantitative Data on Flavonoid Interference
| Flavonoid | Assay Type | Interference Mechanism | Observed Effect | Reference |
| Quercetin | BCA Protein Assay | Redox Interference | ~390% overestimation of protein at 125 µg/ml with 10 µM quercetin | |
| Epicatechin | Lowry Protein Assay | Redox Interference | Significant overestimation of protein | |
| Quercetin | Peroxidase-based TG Assay | HRP Inhibition | Apparent reduction in triglyceride levels | |
| Various | Fluorescence Assays | Autofluorescence/Quenching | Signal interference |
Experimental Workflows and Signaling Pathways
Diagram 1: Troubleshooting Workflow for Suspected this compound Interference
Caption: A decision tree to guide researchers in identifying potential assay interference by this compound.
Diagram 2: Potential Mechanisms of Flavonoid Assay Interference
Caption: Overview of potential interference mechanisms of flavonoids like this compound and the types of assays they may affect.
References
Technical Support Center: Handling Glabranin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the light sensitivity of Glabranin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its light sensitivity a concern?
This compound is a flavonoid, specifically an 8-prenylated flavanone, isolated from plants like Glycyrrhiza glabra (licorice).[1][2][3] Like many flavonoids, it is susceptible to degradation upon exposure to light, particularly UV and high-energy visible light.[4][5] This photodegradation can lead to a loss of the compound's activity and the formation of unknown byproducts, potentially causing inaccurate and irreproducible experimental results.
Q2: What are the optimal storage conditions for this compound?
To ensure its stability, this compound should be stored under specific conditions to minimize degradation from light, temperature, and humidity.
-
Long-term storage: Desiccate at -20°C.
-
Short-term storage: Store at 0-4°C.
-
Stock solutions: Prepare aliquots in tightly sealed, opaque vials and store at -20°C. These are generally usable for up to two weeks. It is recommended to prepare and use solutions on the same day whenever possible.
Q3: How should I handle this compound powder and solutions during an experiment?
Proper handling is crucial to prevent photodegradation.
-
Work under subdued light: Avoid direct sunlight and bright overhead laboratory lights. Use a dimly lit room or a fume hood with the light turned off. Consider using brown or red colored light, which has a longer wavelength and is less energetic.
-
Use appropriate containers: Store and handle this compound powder and solutions in amber-colored or opaque vials and tubes to block UV and visible light.
-
Cover solutions: If solutions must be left on a benchtop, cover them with aluminum foil or place them in a light-blocking box.
-
Minimize exposure time: Plan your experiments to minimize the time that this compound solutions are exposed to any light source.
Q4: Which solvents are suitable for dissolving this compound?
This compound is soluble in several organic solvents, including DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. The choice of solvent may impact its stability, as has been observed with the related compound, Glabridin. It is advisable to test the stability of this compound in your chosen solvent under your specific experimental conditions.
Troubleshooting Guide
Problem: I am observing inconsistent or lower-than-expected activity of this compound in my assays.
| Possible Cause | Troubleshooting Steps |
| Photodegradation | 1. Review your handling procedures. Are you working under subdued light and using light-blocking containers? 2. Prepare fresh solutions for each experiment. 3. Perform a photostability test (see Experimental Protocols section) to quantify the degradation of this compound under your experimental light conditions. |
| Improper Storage | 1. Confirm that solid this compound is stored at -20°C and desiccated. 2. Ensure stock solutions are aliquoted and stored at -20°C for no longer than two weeks. |
| Solvent Effects | 1. The solvent may influence the stability of this compound. 2. If possible, test the activity of this compound in a different recommended solvent. |
| Freeze-Thaw Cycles | 1. Repeated freeze-thaw cycles can degrade the compound. Use freshly prepared solutions or single-use aliquots. |
Problem: I see a color change or precipitation in my this compound solution.
| Possible Cause | Troubleshooting Steps |
| Degradation | 1. A color change can indicate degradation of the compound. Discard the solution and prepare a fresh one, paying close attention to light protection. |
| Solubility Issues | 1. The compound may be precipitating out of solution. 2. Ensure the solvent is appropriate and the concentration is not above the solubility limit. 3. Gentle warming or vortexing may help to redissolve the compound, but do this under dark conditions. |
Quantitative Data Summary
Due to a lack of specific quantitative data on this compound's photodegradation in the literature, the following table summarizes the key handling and storage recommendations. Researchers are encouraged to perform their own photostability assessments.
| Parameter | Recommendation | Reference |
| Long-Term Storage (Solid) | -20°C, desiccated | |
| Short-Term Storage (Solid) | 0-4°C | |
| Stock Solution Storage | -20°C in aliquots for up to 2 weeks | |
| Recommended Solvents | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |
| Handling Conditions | Subdued ambient light, opaque or amber containers |
Experimental Protocols
Protocol 1: Assessing the Photostability of this compound
This protocol provides a method to quantify the photostability of this compound in your specific experimental system.
-
Sample Preparation:
-
Prepare a stock solution of this compound in your chosen solvent.
-
Prepare several identical samples in clear, sealed containers (e.g., quartz cuvettes or multi-well plates).
-
Prepare a "dark control" sample by wrapping an identical container in aluminum foil.
-
-
Light Exposure:
-
Place the unwrapped samples under the light source you intend to use in your experiment (e.g., plate reader, microscope, ambient lab light).
-
Store the dark control sample at the same temperature but protected from light.
-
-
Data Collection:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), measure the absorbance or fluorescence of a sample, or analyze its concentration using HPLC.
-
Measure the dark control at the final time point to assess stability in the absence of light.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration.
-
Plot the percentage of remaining this compound versus the cumulative exposure time. A steeper decline indicates lower photostability.
-
Visualizations
Caption: Workflow for handling light-sensitive this compound.
Caption: Troubleshooting inconsistent this compound activity.
Caption: Hypothetical antioxidant signaling pathway for this compound.
References
- 1. This compound | C20H20O4 | CID 124049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB008824) - FooDB [foodb.ca]
- 3. CAS 41983-91-9: this compound | CymitQuimica [cymitquimica.com]
- 4. Factors Influencing Glabridin Stability | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing pH in Bioassays for Glabranin Activity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the pH conditions for assessing the biological activity of Glabranin. As this compound is a flavonoid, not an enzyme, this guide focuses on how pH can influence its stability, solubility, and performance in various bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is pH important for studying its activity?
A1: this compound is a flavonoid, a type of natural polyphenolic compound, primarily isolated from plants like Glycyrrhiza glabra (licorice).[1] It is not an enzyme. However, it exhibits various biological activities, such as antioxidant, anti-inflammatory, and enzyme-inhibitory effects.[2] pH is a critical experimental parameter because it can affect the stability, solubility, and ionization state of this compound, which in turn can influence its biological activity in assays. Furthermore, the activity of enzymes or cellular systems being tested with this compound can also be highly pH-dependent.
Q2: How does pH affect the stability of this compound?
A2: Flavonoids can be unstable at extreme pH values. For instance, a study on Glabridin, a structurally similar isoflavan from the same source, showed significant degradation at a pH of 13.0.[3] It is crucial to work within a pH range where this compound is stable to ensure that the observed effects are due to the compound itself and not its degradation products. We recommend performing a stability study of this compound in the buffers you intend to use for your assays.
Q3: What is the optimal pH for assessing the antioxidant activity of this compound?
A3: The optimal pH for antioxidant activity assays of flavonoids can vary depending on the assay mechanism. Studies on extracts from Glycyrrhiza glabra have shown that the highest free radical scavenging activity in a DPPH assay was observed at a neutral pH of 7.[4] However, for other flavonoids, antioxidant activity has been reported to be higher at slightly acidic or alkaline pH.[4] The optimal pH should be determined empirically for your specific assay conditions.
Q4: Can pH affect the results of enzyme inhibition assays with this compound?
A4: Yes, pH can significantly impact enzyme inhibition assays in two ways. First, the activity of the target enzyme is often highly dependent on pH. For example, Cathepsin L, a potential target of this compound, is most active at an acidic pH (around 4.5-5.5) and is unstable at neutral or alkaline pH. Second, the interaction between this compound and the enzyme's active site may be influenced by the ionization state of both the compound and the amino acid residues in the active site, which is dictated by pH.
Q5: How does pH influence cell-based assays involving this compound?
A5: In cell-based assays, the pH of the cell culture medium is typically maintained within a narrow physiological range (e.g., 7.2-7.4) to ensure cell viability. Deviations from this range can induce cellular stress responses, including the activation of signaling pathways like MAPK and NF-κB, which could confound the results of your experiment. Therefore, it is essential to use well-buffered media and to ensure that the addition of this compound (or its solvent) does not significantly alter the pH of the medium.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no this compound activity observed | This compound degradation: The experimental pH may be too high or too low, causing the compound to degrade. | Check the stability of this compound at your experimental pH using HPLC or a similar method. Adjust the buffer pH to a range where this compound is known to be stable. A study on the related compound, Glabridin, suggests avoiding highly alkaline conditions (e.g., pH 13). |
| Poor solubility: this compound may not be fully dissolved in the assay buffer at the tested pH. | Determine the solubility of this compound in your chosen buffer at different pH values. You may need to use a co-solvent like DMSO, but ensure the final concentration does not affect the assay. | |
| Suboptimal pH for the assay: The pH may be optimal for this compound stability but not for the biological system being tested (e.g., an enzyme is inactive at that pH). | Determine the optimal pH for your specific assay (e.g., enzyme activity, cell viability) and then assess this compound's stability and activity at that pH. | |
| High variability in results | pH drift during the experiment: The buffer capacity may be insufficient to maintain a stable pH throughout the assay. | Use a buffer with a pKa close to the desired experimental pH and ensure its concentration is adequate. Measure the pH of your assay solution before and after the incubation period. |
| Inconsistent sample preparation: Small variations in pH between samples can lead to significant differences in activity. | Prepare a master mix of your assay buffer to ensure a consistent pH across all samples. | |
| Unexpected or contradictory results | pH-induced artifacts: The observed effect may be due to the pH change itself rather than the activity of this compound. | Run a control experiment where you adjust the pH of the assay buffer to the same extent as the addition of your this compound stock solution, but without adding the compound. |
| Interaction with buffer components: this compound may interact with certain buffer components in a pH-dependent manner. | If you suspect an interaction, try a different buffer system with a similar pKa. |
Data Presentation
Table 1: pH-Dependent Stability of Glabridin (a related compound)
The following table summarizes the degradation of Glabridin at different pH values after 24 hours, based on a study by Ao et al. (2010). This data can serve as a guide for selecting a suitable pH range for experiments with the structurally similar this compound.
| pH | Temperature (°C) | Degradation Rate (%) |
| 1.0 | 25 | < 5 |
| 3.0 | 25 | < 5 |
| 5.0 | 25 | < 5 |
| 7.0 | 25 | < 5 |
| 9.0 | 25 | < 10 |
| 11.0 | 25 | ~ 20 |
| 13.0 | 25 | 71.0 |
Table 2: Effect of pH on Antioxidant Activity of Glycyrrhiza glabra Aerial Part Extracts
This table shows the DPPH free radical scavenging activity (IC50) and total antioxidant capacity of aqueous extracts from the aerial parts of Glycyrrhiza glabra at different pH values, as reported by Devi et al. (2021).
| pH | DPPH IC50 (µg/ml) | Total Antioxidant Capacity (mg AAE/g) |
| 2 | Not specified | 8.19 |
| 4 | Not specified | 5.87 |
| 7 | 60.48 | 7.51 |
| 9 | Not specified | 13.43 |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound in a DPPH Antioxidant Assay
This protocol outlines a method to determine the optimal pH for the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of this compound.
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range of interest (e.g., pH 4.0 to 9.0).
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
DPPH Working Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
Assay Procedure: a. In a 96-well plate, add a small volume of the this compound stock solution to wells containing the different pH buffers to achieve the desired final concentrations. Include a vehicle control (solvent without this compound) for each pH. b. Add the DPPH working solution to each well. c. Incubate the plate in the dark at room temperature for 30 minutes. d. Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of DPPH radical scavenging activity for each this compound concentration at each pH. b. Plot the percentage of scavenging activity against the this compound concentration for each pH and determine the IC50 value. c. The pH that yields the lowest IC50 value is the optimal pH for this compound's antioxidant activity in this assay.
Protocol 2: General Procedure for a Cathepsin L Inhibition Assay with pH Optimization
This protocol provides a general framework for assessing the inhibitory effect of this compound on Cathepsin L activity across a range of pH values.
-
Buffer Preparation: Prepare a series of assay buffers (e.g., sodium acetate) with varying pH values, typically in the acidic range (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0), as Cathepsin L is most active at acidic pH.
-
Reagent Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Reconstitute human Cathepsin L enzyme and its fluorogenic substrate according to the manufacturer's instructions.
-
Assay Procedure: a. In a black 96-well plate, add the this compound stock solution at various concentrations to the different pH buffers. Include a vehicle control for each pH. b. Add the Cathepsin L enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. d. Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: a. Determine the reaction velocity (rate of fluorescence increase) for each well. b. Calculate the percentage of Cathepsin L inhibition for each this compound concentration at each pH. c. Plot the percentage of inhibition against the this compound concentration for each pH and determine the IC50 value. d. The pH at which this compound shows the lowest IC50 value represents the optimal pH for its inhibitory activity against Cathepsin L under these conditions.
Visualizations
Caption: Workflow for determining the optimal pH for this compound bioactivity.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
References
challenges in Glabranin purification from crude extracts
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Glabranin from crude extracts. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your purification workflow.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield of this compound in the Crude Extract
-
Question: We are experiencing a very low yield of this compound after our initial solvent extraction from licorice root. What are the possible causes and solutions?
-
Answer: Low extraction yield is a common challenge. Several factors could be contributing to this issue:
-
Inappropriate Solvent Choice: this compound has a specific polarity. Using a solvent system with mismatched polarity will result in poor extraction efficiency. While polar solvents like methanol and ethanol can extract this compound, a mixture of solvents often provides better results. For instance, an ethanol/water mixture (e.g., 30:70 v/v) has been shown to be effective.[1][2][3]
-
Suboptimal Extraction Temperature: High temperatures can lead to the degradation of thermolabile compounds like this compound. Conversely, a temperature that is too low may not be efficient for extraction. An optimal temperature of around 50°C has been suggested for solvent extraction.[1][2]
-
Insufficient Extraction Time: The duration of the extraction process is critical. If the time is too short, the solvent will not have enough time to penetrate the plant material and dissolve the target compound. Studies have shown that extraction efficiency increases with time up to a certain point (e.g., 60-90 minutes), after which it plateaus.
-
Inefficient Extraction Method: Simple maceration or dipping may not be as effective as more advanced techniques. Consider using ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve the extraction efficiency by enhancing solvent penetration into the plant matrix.
-
Issue 2: Degradation of this compound During Purification
-
Question: Our purified this compound samples appear discolored (darkened), and HPLC analysis shows degradation products. How can we prevent this?
-
Answer: this compound is susceptible to degradation under certain conditions. Here are key factors to control:
-
Light Exposure: this compound is particularly sensitive to light. All purification steps should be carried out in a dark environment or by using amber-colored glassware to protect the compound from photodegradation.
-
High Temperature: As mentioned for extraction, heat can degrade this compound. During purification steps like solvent evaporation, it is crucial to use low temperatures (e.g., under vacuum at 30-40°C).
-
pH Extremes: this compound is more stable in neutral or slightly acidic conditions. Exposure to highly alkaline or acidic conditions can promote degradation. Ensure the pH of your buffers and solutions is controlled.
-
Presence of Oxidants: The presence of oxidizing agents can lead to the degradation of this compound. Ensure all solvents and reagents are of high purity and free from oxidizing contaminants.
-
Issue 3: Low Purity of the Final this compound Product
-
Question: After chromatography, our this compound fraction is still contaminated with other compounds. How can we improve the purity?
-
Answer: Achieving high purity often requires a multi-step purification strategy and optimization of each step:
-
Suboptimal Chromatography Conditions: The choice of stationary phase, mobile phase composition, and gradient elution is critical for good separation. For this compound, a C18 reversed-phase column is commonly used. The mobile phase often consists of a mixture of methanol or acetonitrile and water, with a small amount of acid (e.g., 0.1% acetic acid or formic acid) to improve peak shape. Optimizing the gradient profile is key to resolving closely eluting impurities.
-
Column Overloading: Injecting too much crude extract onto the chromatography column can lead to poor separation and peak broadening. Determine the loading capacity of your column and inject an appropriate amount.
-
Inefficient Preliminary Purification: A crude extract contains a complex mixture of compounds. A preliminary purification step before fine chromatography can significantly improve the final purity. Consider using techniques like solid-phase extraction (SPE) or macroporous resin chromatography to enrich the this compound fraction and remove major impurities.
-
Co-eluting Compounds: this compound is often found with other structurally similar flavonoids in licorice, which can be challenging to separate. You may need to employ a secondary purification step using a different chromatography technique (e.g., a different stationary phase or a different separation principle like countercurrent chromatography) to resolve these co-eluting impurities.
-
Issue 4: Difficulty in Removing Pigments and Gums
-
Question: Our crude extract is very dark and viscous, which is causing problems with our chromatography columns. How can we remove these interfering substances?
-
Answer: Pigments and gums are common interferences in plant extracts. Here are some strategies to address this:
-
Pre-extraction with Non-polar Solvents: Before extracting with your primary solvent, you can pre-wash the plant material with a non-polar solvent like hexane. This will remove chlorophyll and other non-polar pigments without extracting the more polar this compound.
-
Liquid-Liquid Partitioning: After the initial extraction, you can perform a liquid-liquid partitioning step. For example, you can partition your aqueous-alcoholic extract against a non-polar solvent like hexane or dichloromethane to remove non-polar impurities.
-
Adsorption Chromatography: Using adsorbents like silica gel or macroporous resins can effectively remove pigments and other polar impurities. A simple column packed with silica gel can be used as a preliminary clean-up step.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies to help you compare different purification strategies.
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Solvent System | Temperature (°C) | Time (min) | Recovery/Yield of this compound | Reference |
| Dipping Extraction | Ethanol/Water (30:70, v/v) | 50 | 60 | 72.5% recovery | |
| Ultrasonic Extraction | Ethanol/Water (30:70, v/v) | Room Temp. | 20 | Higher than dipping | |
| Supercritical Fluid Extraction (SFE) | SC-CO2 with Ethanol co-solvent | 40 | - | Higher purity than solvent extraction | |
| Reflux Extraction | Ethyl Acetate | Reflux | 120 | 0.3% yield of 92% pure Glabridin from extract |
Table 2: Performance of Different Purification Techniques
| Purification Technique | Stationary/Solid Phase | Elution Solvents | Purity/Content Increase | Recovery/Yield | Reference |
| Macroporous Resin (LSA-21) | LSA-21 Resin | 50% Ethanol (adsorption), Ethanol (elution) | Purity of 17.38% from DES extract | 89.61% | |
| Silica Gel Chromatography | Silica Gel | Petroleum ether, Elution with solvent gradient | Orange oily matter containing Glabridin | - | |
| High-Speed Countercurrent Chromatography (HSCCC) | n-hexane/ethyl acetate/methanol/water (5:4:5:4) | - | High purity | High recovery | |
| Preparative HPLC | C18 Column | Methanol/Water with 0.1% Acetic Acid | High purity | - |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Solvent Extraction of this compound from Licorice Root
-
Sample Preparation: Grind dried licorice root into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh 100 g of the powdered licorice root and place it in a flask.
-
Add 1 L of 70% ethanol (v/v) to the flask.
-
Extract using one of the following methods:
-
Maceration with Stirring: Stir the mixture at 50°C for 60 minutes.
-
Ultrasonic-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
-
-
Filtration: Filter the mixture through filter paper to separate the extract from the solid residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.
-
Storage: Store the crude extract in a dark, airtight container at 4°C.
Protocol 2: Purification of this compound using Macroporous Resin Chromatography
-
Resin Pre-treatment:
-
Soak the macroporous resin (e.g., LSA-21) in ethanol for 24 hours.
-
Wash the resin with deionized water until no ethanol is detected.
-
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Adsorption:
-
Dissolve the crude extract in a 50% ethanol solution.
-
Load the solution onto the column at a flow rate of 2 bed volumes (BV) per hour.
-
-
Washing: Wash the column with deionized water to remove unbound impurities.
-
Elution:
-
Elute the adsorbed compounds with absolute ethanol at a flow rate of 2 BV/h.
-
Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
-
Concentration: Combine the this compound-rich fractions and evaporate the solvent under reduced pressure.
Protocol 3: HPLC Analysis and Purification of this compound
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 column (e.g., 5 µm, 4.6 x 150 mm) is required.
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Methanol.
-
Filter and degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Mobile Phase: Methanol/Water (70:30, v/v) containing 1% acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 252 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation: Dissolve the extract or purified fraction in the mobile phase and filter through a 0.45 µm syringe filter.
-
Analysis and Purification:
-
Inject the sample into the HPLC system.
-
For analytical purposes, identify and quantify the this compound peak based on the retention time and calibration curve of a standard.
-
For preparative purification, collect the fraction corresponding to the this compound peak. Evaporate the solvent to obtain the purified compound.
-
Visualizations
Workflow for this compound Purification
Caption: General workflow for the extraction and purification of this compound.
Troubleshooting Logic for Low Purity
Caption: Troubleshooting logic for addressing low purity issues in this compound purification.
References
Technical Support Center: Minimizing Glabranin Degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Glabranin in different solvents during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a flavonoid, specifically a dihydroxyflavanone, naturally found in plants like Glycyrrhiza uralensis[1]. It is structurally characterized as a pinocembrin substituted by a prenyl group[1][2]. Like other flavonoids, this compound is investigated for its potential biological activities, making its stability in solution crucial for accurate experimental results and the development of effective formulations[2]. Degradation can lead to a loss of activity and the formation of impurities, compromising research outcomes.
Q2: What are the primary factors that influence this compound stability in solvents?
Several factors can affect the stability of flavonoids like this compound in solution. Studies on the closely related compound glabridin show that key factors include the choice of solvent, pH, temperature, and exposure to light[3]. Oxygen and the presence of oxidants can also play a role, although in some cases, their effect might be less significant than other factors. For optimal stability, it is recommended to store glabridin in a dark, dry, and airtight environment.
Q3: Which solvents are recommended for dissolving this compound to minimize degradation?
The choice of solvent significantly impacts the stability of isoflavonoids. For glabridin, a similar isoflavan, stability has been assessed in various solvents. While specific data for this compound is limited, the data for glabridin provides a strong indication of suitable solvents. The following table summarizes the stability of glabridin in different solvents over 45 days.
| Solvent | Average Glabridin Content (μg/mL) after 45 days |
| Petroleum Ether | 198.6 |
| Ethyl Acetate | 196.3 |
| Acetone | 194.2 |
| Ethanol | 192.5 |
| Methanol | 190.1 |
| Chloroform | 188.7 |
| Water | 185.4 |
| Data adapted from a study on Glabridin stability. |
Based on this, petroleum ether, ethyl acetate, and acetone appear to be better choices for maintaining stability over a prolonged period compared to more polar solvents like water.
Q4: How does pH affect the degradation of this compound?
The pH of the solvent system is a critical factor in the stability of flavonoids. For glabridin, degradation is significantly accelerated at both acidic and alkaline pH, particularly at elevated temperatures. It is generally advisable to maintain a neutral pH to minimize degradation.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to this compound degradation in solution.
Problem: Rapid degradation of this compound observed in my experiments.
To address this issue, a systematic evaluation of your experimental setup is necessary. The following flowchart outlines a logical troubleshooting workflow.
Caption: Troubleshooting workflow for this compound degradation.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Different Solvents
This protocol outlines the methodology to assess the stability of this compound in a selection of solvents over time.
Objective: To determine the rate of this compound degradation in various solvents under controlled conditions.
Materials:
-
This compound standard
-
Selected solvents (e.g., Ethanol, Methanol, Acetone, Ethyl Acetate, Water) of HPLC grade
-
HPLC system with a C18 column
-
UV detector
-
Volumetric flasks
-
Amber vials
-
Incubator or temperature-controlled chamber
Procedure:
-
Preparation of this compound Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., ethanol) to prepare a concentrated stock solution.
-
Preparation of Test Solutions: Aliquot the stock solution into separate volumetric flasks and dilute with each of the selected test solvents to a final concentration (e.g., 50 µg/mL).
-
Initial Analysis (Time 0): Immediately after preparation, analyze each test solution using a validated HPLC method to determine the initial concentration of this compound. A common method involves a C18 column with a gradient elution of water and acetonitrile, with detection at approximately 230 nm.
-
Storage Conditions: Store the amber vials containing the test solutions under controlled conditions. Factors to consider for testing include temperature (e.g., 25°C and 40°C) and light exposure (e.g., protected from light vs. exposed to UV light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot from each test solution and analyze by HPLC to quantify the remaining this compound concentration.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. The degradation kinetics can be determined by plotting the natural logarithm of the concentration versus time.
Caption: Experimental workflow for stability assessment.
References
Technical Support Center: Enhancing Glabranin Permeability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the permeability of Glabranin across cell membranes.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its cell membrane permeability a concern?
A1: this compound is a prenylated isoflavonoid found in the roots of Glycyrrhiza glabra (licorice). It has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. However, like many flavonoids, this compound's clinical potential is often limited by its low water solubility and poor permeability across cell membranes, which can result in low bioavailability. The prenyl group on its structure increases its lipophilicity, which should theoretically enhance membrane permeability, but its overall physicochemical properties can still pose a challenge for efficient cellular uptake.
Q2: Which in vitro models are most suitable for assessing this compound's permeability?
A2: The two most common and complementary in vitro models for assessing intestinal permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.
-
PAMPA: This is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane. It is useful for initial screening to determine a compound's passive permeability.
-
Caco-2 Cell Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express various transporters, mimicking the intestinal epithelium. It provides more comprehensive information, including passive diffusion, active transport, and the potential for efflux.
Q3: What are the primary strategies for enhancing the cell permeability of this compound?
A3: Several formulation strategies can be employed to improve the solubility and permeability of poorly soluble compounds like this compound:
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based carriers such as liposomes, solid lipid nanoparticles (SLNs), or nanoemulsions can enhance its solubility and facilitate its transport across cell membranes.
-
Prodrug Approach: Modifying the this compound molecule to create a more permeable prodrug that is converted to the active form within the cell.
-
Use of Permeation Enhancers: Co-administration of this compound with safe and effective permeation enhancers can transiently increase the permeability of the cell membrane.
-
Amorphous Solid Dispersions: Converting crystalline this compound into an amorphous form by dispersing it in a polymer matrix can improve its dissolution rate and apparent solubility.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) of this compound in Caco-2 Assay
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Poor Aqueous Solubility | Prepare the dosing solution with a low percentage of a co-solvent like DMSO (typically ≤1%). Ensure the final concentration does not exceed the aqueous solubility of this compound in the assay buffer. |
| Active Efflux | This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). To confirm this, perform a bidirectional Caco-2 assay to determine the efflux ratio (ER). An ER > 2 suggests active efflux. The assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the ER would confirm P-gp involvement. |
| Metabolism by Caco-2 Cells | Flavonoids can be metabolized by enzymes present in Caco-2 cells. Analyze the receiver compartment for this compound metabolites using LC-MS/MS to assess the extent of metabolism. |
| Low Monolayer Integrity | Ensure the Caco-2 monolayer has formed properly by measuring the transepithelial electrical resistance (TEER) before and after the experiment. TEER values should be within the acceptable range for your specific lab conditions (e.g., >250 Ω·cm²). Also, assess the permeability of a paracellular marker like Lucifer yellow. |
| Non-Specific Binding | Lipophilic compounds can bind to plasticware. Use low-binding plates and include a mass balance calculation to determine the recovery of this compound at the end of the experiment. |
Issue 2: High Variability in PAMPA Results for this compound
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inconsistent Artificial Membrane | Ensure the lipid solution is fresh and properly applied to the filter plate. Inconsistent lipid coating can lead to variable permeability. |
| Compound Precipitation | Due to its low solubility, this compound may precipitate in the donor well during the assay. Visually inspect the wells and consider reducing the starting concentration. |
| Presence of Unstirred Water Layer | The unstirred water layer can be a rate-limiting barrier for lipophilic compounds. Use a PAMPA system with stirring capabilities to minimize this effect. |
| Incorrect pH of Buffers | The pH of the donor and acceptor buffers can influence the ionization state and permeability of the compound. Ensure the pH is accurately prepared and maintained throughout the experiment. |
Data Presentation
Table 1: Permeability Classification Based on Caco-2 Assay
| Permeability Classification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Corresponding Human Absorption (%) |
| Low | < 1.0 | 0 - 20 |
| Moderate | 1.0 - 10.0 | 20 - 70 |
| High | > 10.0 | 70 - 100 |
| Source: Adapted from literature reports. |
Table 2: Representative Caco-2 Permeability Data for Reference Compounds and this compound
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| Propranolol (High) | 25.0 | 24.5 | 0.98 | High |
| Atenolol (Low) | 0.5 | 0.6 | 1.2 | Low |
| This compound (Representative) | 1.5 | 3.5 | 2.3 | Low to Moderate |
| This compound with Verapamil | 2.5 | 2.6 | 1.04 | Moderate |
| *Note: These are representative values for a compound with low to moderate permeability and potential for active efflux. Specific experimental values for this compound were not found in the literature reviewed. |
Table 3: Representative PAMPA Permeability Data
| Compound | Effective Permeability (Pe) (x 10⁻⁶ cm/s) | Permeability Class |
| Testosterone (High) | 30.0 | High |
| Atenolol (Low) | 0.2 | Low |
| This compound (Representative) | 2.0 | Low to Moderate |
| Note: This is a representative value for a compound with low to moderate passive permeability. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of Lipid Solution: Prepare a 1% (w/v) solution of lecithin in dodecane.
-
Coating the Donor Plate: Add 5 µL of the lipid solution to the filter of each well of a 96-well donor plate and allow the solvent to evaporate.
-
Preparation of Solutions:
-
Donor Solution: Prepare a 100 µM solution of this compound in a suitable buffer (e.g., PBS, pH 7.4) with a minimal amount of DMSO (e.g., 0.5%).
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer.
-
-
Assay Assembly: Place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly for 4-18 hours at room temperature with gentle shaking.
-
Quantification: After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a validated analytical method such as LC-MS/MS.
-
Calculation of Permeability: Calculate the effective permeability (Pe) using the appropriate formula.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., 250 Ω·cm²).
-
Preparation of Dosing Solution: Prepare a 10-100 µM solution of this compound in transport buffer (e.g., HBSS, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%).
-
Permeability Assay (Apical to Basolateral - A→B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the this compound dosing solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, take samples from the basolateral side for analysis.
-
-
Permeability Assay (Basolateral to Apical - B→A):
-
Follow the same procedure as above but add the dosing solution to the basolateral side and fresh buffer to the apical side.
-
-
Quantification: Analyze the concentration of this compound in the receiver compartments using LC-MS/MS.
-
Calculation of Papp and Efflux Ratio:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio (ER) as Papp (B→A) / Papp (A→B).
-
Visualizations
Caption: Experimental workflow for assessing and enhancing this compound permeability.
Caption: Troubleshooting decision tree for low this compound permeability in Caco-2 assays.
Caption: Glabridin's inhibitory effect on the MAPK and NF-κB signaling pathways.
Validation & Comparative
A Comparative Guide to the Bioactivities of Glabranin and Pinocembrin
This guide provides a detailed, objective comparison of the bioactive properties of two prominent flavonoids, Glabranin and Pinocembrin. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data to facilitate further investigation and application.
Introduction
This compound and Pinocembrin are natural flavonoids that have attracted significant scientific interest due to their diverse pharmacological effects. This compound, an isoflavan derivative typically isolated from licorice (Glycyrrhiza glabra), is recognized for its antioxidant, anti-inflammatory, and neuroprotective properties[1]. Pinocembrin, a flavanone found abundantly in propolis, honey, and various plants, also demonstrates a wide range of biological activities, including neuroprotective, antioxidant, anti-inflammatory, and anticancer effects[2][3][4]. This guide synthesizes experimental findings to compare their efficacy across several key bioactivities.
Comparative Bioactivity Data
The following tables summarize quantitative data from various in vitro studies to provide a direct comparison of the bioactivities of this compound and Pinocembrin.
Table 1: Anticancer Activity (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) | Reference |
| Pinocembrin | MCF-7 | Breast Cancer | 72 | 108.36 ± 10.71 | [5] |
| MDA-MB-231 | Breast Cancer | 72 | 96.83 ± 9.62 | ||
| SKBR3 | Breast Cancer | 72 | 104.72 ± 9.62 | ||
| PC-3 | Prostate Cancer | 24 | ~30 | ||
| A549 | Lung Cancer | 48 | ~100 | ||
| This compound | MCF-7 | Breast Cancer | 72 | >50 | |
| MDA-MB-231 | Breast Cancer | 72 | >50 |
Note: A study on breast cancer cells reported that 50 µM of this compound and Pinocembrin significantly reduced tumor cell viability without affecting non-tumorigenic MCF-10A cells.
Table 2: Antioxidant Activity
Antioxidant capacity is often measured through various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and FRAP (Ferric Reducing Antioxidant Power).
| Compound | Assay | Concentration | Scavenging/Reducing Activity | Reference |
| Pinocembrin | DPPH Radical Scavenging | 1.0 mg/mL | 40.07 ± 1.32% | |
| Hydroxyl Radical Scavenging | 1.0 mg/mL | 72.83 ± 1.55% | ||
| Superoxide-Anion Scavenging | 1.0 mg/mL | 59.15 ± 0.86% | ||
| ABTS Radical Scavenging | 1.0 mg/mL | 24.73 ± 1.04% | ||
| This compound | - | - | Data not available in reviewed literature | - |
Note: While specific quantitative antioxidant data for this compound is limited in the reviewed literature, it is generally recognized for its antioxidant properties. Pinocembrin's antioxidant effects are well-documented and are considered a key mechanism for its neuroprotective activity.
Mechanistic Insights and Signaling Pathways
Both flavonoids exert their effects by modulating key cellular signaling pathways. Pinocembrin, in particular, has been studied extensively for its role in inflammation and cell survival.
Pinocembrin's Anti-Inflammatory and Neuroprotective Mechanism
Pinocembrin has been shown to exert anti-inflammatory effects by inhibiting multiple signaling pathways, including NF-κB, MAPK, and PI3K/AKT. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as inflammatory mediators like nitric oxide (NO). Its neuroprotective effects are attributed to these anti-inflammatory actions, alongside its ability to reduce oxidative stress and inhibit apoptosis.
Caption: Pinocembrin's anti-inflammatory signaling pathway.
This compound's Anticancer and Neuroprotective Mechanism
Glabridin, a structurally related isoflavonoid from the same source as this compound, has been shown to exert neuroprotective effects by modulating pathways associated with apoptosis, such as suppressing Bax and caspase-3 while decreasing Bcl-2. While the precise signaling pathways for this compound are less elucidated in the available literature, its activity against prostate cancer has been suggested through in-silico studies targeting the androgen receptor. It is also known to possess significant anti-inflammatory and neuroprotective effects.
Experimental Protocols
Detailed methodologies for key bioactivity assays are provided below.
A. Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically, is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.
-
Compound Treatment: Treat cells with various concentrations of this compound or Pinocembrin. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control (untreated cells).
Caption: Standard experimental workflow for the MTT assay.
B. Antioxidant Capacity Assessment (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding decrease in absorbance at ~517 nm is measured.
Protocol:
-
Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol). Prepare a working solution of DPPH (e.g., 0.1 mM) in the same solvent.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to the wells. Add 100 µL of the DPPH working solution to initiate the reaction.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A blank (solvent only) and a positive control (e.g., Ascorbic Acid or Trolox) should be included.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
C. Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This assay quantifies the inhibition of nitric oxide (NO) production, typically in macrophage cell lines like RAW 264.7 stimulated with lipopolysaccharide (LPS).
Principle: The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent. The Griess reaction results in a colored azo compound that can be measured spectrophotometrically.
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with different concentrations of the test compound for 1-2 hours.
-
Stimulation: Induce NO production by adding LPS (e.g., 1 µg/mL) to the wells and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at ~540-550 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values against a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Summary and Conclusion
Both this compound and Pinocembrin exhibit promising bioactivities with therapeutic potential.
-
Pinocembrin is extensively researched, with strong evidence supporting its anticancer, antioxidant, anti-inflammatory, and neuroprotective roles. Its mechanisms of action are well-defined, particularly its ability to inhibit key inflammatory signaling pathways like NF-κB and MAPK. The quantitative data available demonstrates its potent effects across various cell lines and assays.
-
This compound is also a potent bioactive compound, with demonstrated neuroprotective and anticancer potential. However, based on the reviewed literature, there is a comparative lack of quantitative data for its antioxidant and anti-inflammatory activities when benchmarked against Pinocembrin. Recent studies indicate its efficacy in inducing apoptosis in breast cancer cells, comparable to Pinocembrin at similar concentrations.
Future Directions: Direct, head-to-head comparative studies using standardized protocols are necessary to definitively establish the relative potency of this compound and Pinocembrin. Further research into the specific molecular targets and signaling pathways of this compound would be highly valuable for its development as a therapeutic agent. This guide highlights the strengths of both molecules and identifies knowledge gaps to direct future research.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Pinocembrin Inhibits the Proliferation and Metastasis of Breast Cancer via Suppression of the PI3K/AKT Signaling Pathway [frontiersin.org]
A Comparative Analysis of Glabranin and Licoflavanone on Breast Cancer Cells
An Objective Guide for Researchers and Drug Development Professionals
The quest for novel and effective anticancer agents has led researchers to explore the therapeutic potential of natural compounds. Among these, flavonoids isolated from the licorice plant (Glycyrrhiza glabra L.) have shown promising antitumor activities. This guide provides a detailed comparison of two such flavanones, Glabranin and Licoflavanone, focusing on their effects on breast cancer cells. The information presented is compiled from recent experimental data to assist researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.
Quantitative Analysis of Antitumor Activity
Recent studies have highlighted the superior antitumor potential of Licoflavanone compared to this compound in breast cancer cell lines.[1][2][3][4] The cytotoxic effects of these compounds were evaluated in luminal (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines, as well as in non-tumorigenic breast epithelial cells (MCF-10A).
Table 1: Cytotoxic Activity (IC50 values in µM) of this compound and Licoflavanone after 72h Treatment
| Compound | MCF-7 | MDA-MB-231 | MCF-10A |
| This compound | > 50 | 48.34 ± 2.11 | > 50 |
| Licoflavanone | 23.45 ± 1.23 | 20.12 ± 0.98 | > 50 |
Data extracted from a 2024 study by Frattaruolo et al. The IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.[2]
The data clearly indicates that Licoflavanone exhibits a significantly more potent cytotoxic effect on both MCF-7 and MDA-MB-231 breast cancer cell lines, with lower IC50 values compared to this compound. Notably, both compounds demonstrated a degree of selectivity for cancer cells, showing minimal cytotoxicity towards the healthy MCF-10A cell line at the tested concentrations.
Induction of Apoptosis
Both this compound and Licoflavanone have been shown to induce apoptosis, a form of programmed cell death, in breast cancer cells. This is a crucial mechanism for anticancer agents.
Table 2: Apoptosis Induction in Breast Cancer Cells
| Cell Line | Treatment | Apoptotic Cells (%) |
| MCF-7 | Control | 5.2 ± 0.5 |
| This compound (50 µM) | 25.4 ± 2.1 | |
| Licoflavanone (25 µM) | 28.9 ± 2.5 | |
| MDA-MB-231 | Control | 6.8 ± 0.7 |
| This compound (50 µM) | 35.1 ± 3.2 | |
| Licoflavanone (25 µM) | 25.7 ± 2.3 |
Data represents the percentage of apoptotic cells after 48h of treatment, as determined by Annexin V assay.
Interestingly, at their respective effective concentrations, this compound appeared to induce a higher percentage of apoptosis in the more aggressive MDA-MB-231 cell line compared to Licoflavanone. In contrast, Licoflavanone showed slightly higher apoptotic induction in MCF-7 cells. Both compounds were found to trigger an increase in reactive oxygen species (ROS) levels, suggesting that the induction of apoptosis is linked to oxidative stress.
Impact on Cancer Cell Bioenergetics
A key differentiator between the two compounds lies in their effect on the energy metabolism of cancer cells. Licoflavanone has been identified as a potent inhibitor of tumor bioenergetics.
Treatment with Licoflavanone (25 µM for 72h) led to a significant decrease in both glycolysis and mitochondrial respiration in both MCF-7 and MDA-MB-231 cells. Specifically, it reduced the oxygen consumption rate (OCR) linked to ATP production and, in MCF-7 cells, also decreased basal respiration. This inhibitory action on the FOF1-ATPase complex is a proposed mechanism underlying its ability to reduce tumor proliferation and invasiveness. The effect of this compound on cancer cell bioenergetics was not as pronounced in the compared studies.
Caption: Comparative Signaling Pathways of this compound and Licoflavanone in Breast Cancer Cells.
Experimental Protocols
The following are summarized methodologies for the key experiments cited in the comparison.
Cell Viability Assay (MTT Assay)
-
Cell Lines: MCF-7, MDA-MB-231, and MCF-10A cells were seeded in 96-well plates.
-
Treatment: Cells were treated with varying concentrations of this compound and Licoflavanone for 72 hours.
-
Procedure: After incubation, MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Lines: MCF-7 and MDA-MB-231 cells were seeded in 6-well plates.
-
Treatment: Cells were treated with this compound (50 µM) or Licoflavanone (25 µM) for 48 hours.
-
Procedure: Cells were harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added and incubated in the dark for 15 minutes.
-
Data Acquisition: The percentage of apoptotic cells (Annexin V-positive) was determined by flow cytometry.
Measurement of Cellular Bioenergetics (Seahorse XF Analyzer)
-
Cell Lines: MCF-7 and MDA-MB-231 cells were seeded in Seahorse XF96 cell culture microplates.
-
Treatment: Cells were treated with Licoflavanone (25 µM) for 72 hours.
-
Procedure: The Seahorse XF Glycolysis Stress Test and Mito Stress Test were performed according to the manufacturer's protocols. This involves the sequential injection of specific metabolic inhibitors (e.g., glucose, oligomycin, FCCP, rotenone/antimycin A) to measure key parameters of glycolysis and mitochondrial respiration.
-
Data Acquisition: The extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) were measured in real-time.
Caption: General Experimental Workflow for Comparing Flavonoid Effects on Breast Cancer Cells.
Conclusion
Both this compound and Licoflavanone, flavanones isolated from Glycyrrhiza glabra, demonstrate anticancer properties against breast cancer cells. However, the available data suggests that Licoflavanone possesses a more potent and multifaceted antitumor profile. Its superior cytotoxicity, coupled with its unique ability to disrupt cancer cell bioenergetics, marks it as a particularly promising candidate for further investigation in the development of novel breast cancer therapies. This compound also shows pro-apoptotic activity, particularly in triple-negative breast cancer cells, and warrants further study. This comparative guide provides a foundation for researchers to build upon in the exploration of these natural compounds for oncological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploiting Glycyrrhiza glabra L. (Licorice) Flavanones: Licoflavanone’s Impact on Breast Cancer Cell Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting Glycyrrhiza glabra L. (Licorice) Flavanones: Licoflavanone's Impact on Breast Cancer Cell Bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploiting Glycyrrhiza glabra L. (Licorice) Flavanones: Licoflavanone’s Impact on Breast Cancer Cell Bioenergetics [usiena-air.unisi.it]
A Comparative Analysis of the Antifungal Efficacy of Glabranin and Azoxystrobin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal properties of Glabranin, a natural isoflavonoid, and Azoxystrobin, a widely used synthetic fungicide. The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy based on experimental data, and detailed protocols for key validation assays.
Overview and Mechanism of Action
This compound (Glabridin): A key isoflavonoid found in the roots of licorice (Glycyrrhiza glabra), this compound has demonstrated significant antifungal activity against a range of phytopathogenic fungi.[1][2][3][4][5] Its mechanism of action is multifaceted, primarily targeting the integrity of fungal cells. This compound induces the accumulation of reactive oxygen species (ROS), which leads to oxidative stress and cellular damage. This is followed by a loss of mitochondrial membrane potential and subsequent destruction of the cell membrane. It is also suggested that this compound may interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane.
Azoxystrobin: A broad-spectrum, systemic fungicide from the strobilurin class, Azoxystrobin is a potent inhibitor of fungal respiration. Its mode of action is highly specific, targeting the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. By binding to this site, Azoxystrobin blocks electron transfer, thereby inhibiting ATP synthesis and ultimately leading to the cessation of fungal growth and development.
Comparative Antifungal Efficacy
Experimental data indicates that this compound (specifically, its active component glabridin) exhibits potent antifungal activity, in some cases surpassing that of Azoxystrobin against certain fungal pathogens.
| Fungal Species | Glabridin EC50 (µg/mL) | Azoxystrobin EC50 (µg/mL) | Reference |
| Sclerotinia sclerotiorum | 6.78 | 57.39 | |
| Botrytis cinerea | > 50 | - | |
| Fusarium graminearum | 29.83 | > 50 | |
| Rhizoctonia solani | 44.97 | > 50 |
EC50: The half maximal effective concentration.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and Azoxystrobin are visualized in the following diagrams.
Caption: this compound's antifungal mechanism of action.
Caption: Azoxystrobin's antifungal mechanism of action.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of antifungal efficacy.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Caption: Experimental workflow for MIC determination.
Protocol:
-
Inoculum Preparation: Fungal strains are cultured on an appropriate medium. The concentration of the fungal suspension is adjusted to a standard concentration (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL) using a spectrophotometer or hemocytometer.
-
Serial Dilution: The antifungal agents (this compound and Azoxystrobin) are serially diluted (typically two-fold) in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: A standardized volume of the fungal inoculum is added to each well of the microtiter plate.
-
Incubation: The plate is incubated under conditions optimal for fungal growth (e.g., 28-35°C for 24-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.
Measurement of Reactive Oxygen Species (ROS)
This assay quantifies the intracellular accumulation of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Protocol:
-
Fungal Culture and Treatment: Fungal mycelia are grown in a suitable liquid medium and then treated with different concentrations of this compound or Azoxystrobin for a specific duration.
-
Staining: The treated mycelia are collected, washed, and then incubated with DCFH-DA solution (e.g., 10 µM) in the dark.
-
Fluorescence Measurement: After incubation, the mycelia are washed to remove excess probe. The fluorescence intensity is measured using a fluorescence microplate reader (excitation ~488 nm, emission ~530 nm) or observed under a fluorescence microscope.
-
Data Analysis: An increase in fluorescence intensity in the treated samples compared to the untreated control indicates an increase in intracellular ROS levels.
Assessment of Mitochondrial Membrane Potential (MMP)
The lipophilic cationic dye JC-1 is used to assess changes in MMP.
Protocol:
-
Fungal Culture and Treatment: Similar to the ROS assay, fungal mycelia are cultured and treated with the antifungal agents.
-
Staining: The treated mycelia are collected, washed, and then stained with JC-1 staining solution (e.g., 2 µM) and incubated.
-
Fluorescence Measurement: The fluorescence is measured using a fluorescence microplate reader or a flow cytometer. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence (emission ~590 nm). In apoptotic or unhealthy cells with low MMP, JC-1 remains as monomers and emits green fluorescence (emission ~530 nm).
-
Data Analysis: A decrease in the red/green fluorescence intensity ratio in treated cells compared to the control indicates a loss of mitochondrial membrane potential.
Conclusion
Both this compound and Azoxystrobin are effective antifungal agents, but they operate through distinct mechanisms. Azoxystrobin's targeted inhibition of mitochondrial respiration makes it a potent and widely used fungicide. This compound, on the other hand, exhibits a broader, multi-target mechanism that includes the induction of oxidative stress and disruption of cell membrane integrity. The experimental data suggests that this compound can be more effective than Azoxystrobin against certain fungal species, highlighting its potential as a valuable alternative or complementary antifungal agent in various applications. The provided protocols offer a standardized framework for researchers to further validate and compare the efficacy of these and other antifungal compounds.
References
A Comparative Analysis of Glabranin from Diverse Plant Origins
For Researchers, Scientists, and Drug Development Professionals
Glabranin, a prenylated isoflavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. Primarily sourced from the roots of various Glycyrrhiza species, commonly known as licorice, the yield, purity, and biological activity of this compound can vary depending on the plant source and extraction methodology. This guide provides a comparative analysis of this compound from different plant sources, supported by experimental data, to aid researchers in selecting optimal sources and methods for their investigations.
Quantitative Analysis of this compound Content
The concentration of this compound and its closely related analogue, Glabridin, varies significantly among different Glycyrrhiza species. Glycyrrhiza glabra has been identified as the primary source of these compounds. While specific comparative data for this compound is limited, studies on the broader isoflavonoid profile of licorice species provide valuable insights.
A study comparing the chemical constituents of Glycyrrhiza uralensis, G. glabra, and G. inflata confirmed that Glabridin is a species-specific marker for G. glabra[1][2][3]. This strongly suggests that G. glabra is also the most abundant source of this compound. Research on Iranian populations of G. glabra has shown significant variation in Glabridin content, ranging from trace amounts to 22.87 mg/g of dry root weight, highlighting the influence of genetic and environmental factors[4].
Another study focusing on the extraction of Glabridin from Glycyrrhiza glabra reported a yield of 0.92 mg/g under optimized conditions using an ethanol/water solvent system[5]. The choice of extraction solvent has a marked impact on the yield of isoflavonoids. Dichloromethane has been shown to yield a higher concentration of Glabridin (6.65% of the extract) compared to ethyl acetate (5.59%), acetone (5.09%), and ethanol (3.73%).
| Plant Source | Compound | Yield/Content | Extraction Solvent | Reference |
| Glycyrrhiza glabra | Glabridin | Up to 22.87 mg/g (dry root) | Not specified | |
| Glycyrrhiza glabra | Glabridin | 0.92 mg/g (dry root) | Ethanol/Water (30:70) | |
| Glycyrrhiza glabra | Glabridin | 6.65% of extract | Dichloromethane | |
| Glycyrrhiza glabra | Glabridin | 5.59% of extract | Ethyl Acetate | |
| Glycyrrhiza glabra | Glabridin | 5.09% of extract | Acetone | |
| Glycyrrhiza glabra | Glabridin | 3.73% of extract | Ethanol | |
| Glycyrrhiza uralensis | Glabridin | Not detected | Not specified | |
| Glycyrrhiza inflata | Glabridin | Detected | Not specified |
Note: While the table primarily presents data for Glabridin due to the limited availability of specific quantitative data for this compound, these values can serve as a proxy for estimating the relative abundance of this compound in these plant sources.
Experimental Protocols
Extraction of this compound
The following protocol is a generalized method for the extraction of this compound from Glycyrrhiza glabra roots, based on methods optimized for Glabridin.
Materials:
-
Dried and powdered roots of Glycyrrhiza glabra
-
Solvents: Dichloromethane, Ethanol, Water (HPLC grade)
-
Rotary evaporator
-
Filter paper
Procedure:
-
Macerate 100g of powdered Glycyrrhiza glabra root with 500 mL of Dichloromethane for 24 hours at room temperature with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
For a comparative analysis of solvents, repeat the extraction process with 95% Ethanol.
-
To optimize extraction conditions, a mixture of ethanol and water (e.g., 30:70 v/v) can be used with a 60-minute dipping time at 50°C.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
The following HPLC method is adapted from validated methods for Glabridin and can be optimized for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective. A starting condition of 50:50 (acetonitrile:water) with a linear gradient to 90:10 over 20 minutes can be a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Standard and Sample Preparation:
-
Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve a known weight of the crude plant extract in methanol to a final concentration suitable for HPLC analysis.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Validation Parameters: The method should be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Biological Activities and Signaling Pathways
While research specifically on this compound is emerging, the extensive studies on the closely related compound, Glabridin, provide strong indications of its biological activities and mechanisms of action.
Anti-inflammatory Activity
Glabridin has demonstrated significant anti-inflammatory properties. It has been shown to attenuate colonic inflammation in a mouse model of colitis by reducing the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines. Synthetic derivatives of Glabridin have also been shown to suppress the production of NO and PGE2 and decrease the expression of iNOS, COX-2, and pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) in LPS-stimulated macrophages. The anti-inflammatory effects are mediated, at least in part, through the inhibition of the NF-κB and MAPK signaling pathways.
Neuroprotective Effects
Glabridin has exhibited neuroprotective effects in both in vitro and in vivo models. It has been shown to protect against cerebral ischemia by reducing infarct volume and oxidative stress. The neuroprotective mechanism involves the modulation of multiple pathways associated with apoptosis, including the suppression of Bax protein and caspase-3 activation, and the upregulation of Bcl-2. The PI3K-Akt signaling pathway has also been implicated in the neuroprotective effects of flavonoids from Glycyrrhiza glabra.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: this compound's proposed anti-inflammatory signaling pathway.
Caption: Proposed neuroprotective signaling pathways of this compound.
References
- 1. Constituent properties of licorices derived from Glycyrrhiza uralensis, G. glabra, or G. inflata identified by genetic information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemistry and Biological Properties of Glabridin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Validated Guide to the Antioxidant Capacity of Glabranin
For researchers and professionals in drug development, understanding the antioxidant potential of natural compounds is a critical step in identifying promising therapeutic agents. Glabranin, a flavanone predominantly found in the roots of licorice (Glycyrrhiza glabra), has garnered interest for its various biological activities. This guide provides a comparative analysis of this compound's antioxidant capacity, cross-validated through several common in vitro assays. The data is presented alongside common antioxidant standards to offer a clear benchmark of its performance.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of a compound is typically evaluated by its ability to scavenge free radicals or reduce oxidizing agents. This is quantified using various assays, each with a distinct mechanism. Here, we compare this compound's performance in the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays.
It is important to note that a direct comparison of values across different studies can be challenging due to variations in experimental conditions. The data presented for standard antioxidants may not have been generated in the same studies as the this compound data.
DPPH Radical Scavenging Activity
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. The activity is often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.
| Compound | DPPH IC50 (µM) | Source |
| This compound | 740.4 | [1] |
| Pinocembrin | > 780.4 | [1] |
| Licoflavanone | 146.9 | [1] |
| Quercetin | 5.77 | [2] |
| Ascorbic Acid | 13.97 | [2] |
| Trolox | 14.86 |
Lower IC50 indicates higher antioxidant activity.
ABTS Radical Scavenging Activity
The ABTS assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). Similar to the DPPH assay, the results are often reported as IC50 values.
| Compound | ABTS IC50 (µM) | Source |
| This compound | 100.2 | |
| Pinocembrin | > 390.1 | |
| Licoflavanone | 64.6 | |
| Quercetin | 1.13 | |
| Ascorbic Acid | 5.69 | |
| Trolox | 4.11 |
Lower IC50 indicates higher antioxidant activity.
Oxygen Radical Absorbance Capacity (ORAC)
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The results are typically expressed as Trolox Equivalents (µmol TE/g), where a higher value signifies greater antioxidant capacity.
| Compound | ORAC Value (µmol TE/g) | Source |
| This compound | 21,372 | |
| Umbelliferone | 24,965 | |
| Sesamin | 19,414 | |
| Scopoletin | 18,367 |
Higher ORAC value indicates higher antioxidant activity.
Ferric Reducing Antioxidant Power (FRAP)
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Despite a thorough literature search, no specific FRAP value for isolated this compound could be identified. Studies have reported FRAP values for extracts of Glycyrrhiza glabra, which contain a mixture of compounds including this compound. However, to avoid misrepresentation, data for the pure compound is not presented here.
Experimental Methodologies
Detailed and standardized protocols are crucial for the reproducibility and comparison of antioxidant capacity data. Below are the generalized methodologies for the key assays discussed.
DPPH Radical Scavenging Assay Protocol
This protocol is adapted for a 96-well microplate reader.
-
Preparation of Reagents:
-
DPPH Stock Solution (0.2 mM): Dissolve 3.94 mg of DPPH in 50 mL of methanol. Store in a dark, sealed container at 4°C.
-
DPPH Working Solution: Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm. Prepare this solution fresh daily.
-
Sample/Standard Stock Solutions (e.g., 1 mg/mL): Dissolve this compound or standard antioxidants (Quercetin, Ascorbic Acid, etc.) in methanol to prepare stock solutions.
-
Serial Dilutions: Prepare a series of dilutions of the sample and standard stock solutions to be tested.
-
-
Assay Procedure:
-
Add 100 µL of the sample/standard dilutions to the wells of a 96-well plate.
-
Add 100 µL of methanol to blank wells.
-
Initiate the reaction by adding 100 µL of the DPPH working solution to all wells except the blank. Add 100 µL of methanol to the blank wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample/standard.
-
ABTS Radical Scavenging Assay Protocol
This protocol is adapted for a 96-well microplate reader.
-
Preparation of Reagents:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation. Before use, dilute the solution with ethanol to an absorbance of 0.70 ± 0.05 at 734 nm.
-
Sample/Standard Solutions: Prepare serial dilutions of this compound or standard antioxidants.
-
-
Assay Procedure:
-
Add 10 µL of the sample/standard dilutions to the wells of a 96-well plate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Incubate the plate in the dark at room temperature for 5-10 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the ABTS•+ solution without the sample.
-
The IC50 value is determined from the plot of percentage inhibition versus concentration.
-
Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
This protocol is adapted for a 96-well microplate reader.
-
Preparation of Reagents:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH with acetic acid.
-
TPTZ Solution (10 mM): Dissolve 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in water.
-
FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.
-
Standard Solution: Prepare a ferrous sulfate (FeSO₄·7H₂O) standard curve.
-
Sample Solutions: Prepare solutions of the test compounds.
-
-
Assay Procedure:
-
Add 10 µL of the sample/standard to the wells of a 96-well plate.
-
Add 220 µL of the pre-warmed FRAP working reagent to each well.
-
Incubate at 37°C for 4-30 minutes (time can vary depending on the specific protocol).
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The FRAP value is determined by comparing the absorbance of the sample with the standard curve of Fe²⁺. Results are typically expressed as µmol Fe²⁺ equivalents per gram or mole of the sample.
-
References
Optimizing Glabranin Extraction: A Comparative Analysis of Solvent Efficiency
For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative analysis of the extraction efficiency of glabranin from licorice root (Glycyrrhiza glabra) using various solvents. The information is supported by experimental data from multiple studies to aid in the selection of an optimal extraction strategy.
This compound, a prenylated isoflavonoid, is a significant bioactive compound found in licorice root, known for its diverse pharmacological activities. The choice of solvent is a crucial factor that significantly influences the yield and purity of the extracted this compound. This guide compares the effectiveness of different organic solvents and solvent mixtures in extracting this valuable compound.
Comparative Extraction Efficiency of this compound
The efficiency of different solvents in extracting this compound is summarized in the table below. The data is compiled from various studies and presents the relative performance of each solvent system.
| Solvent System | This compound Yield/Content | Total Extract Yield | Key Observations |
| Dichloromethane | High (e.g., 6.65% in extract)[1] | Low | Demonstrates high selectivity for this compound and other non-polar flavonoids.[1] |
| Ethyl Acetate | High (e.g., 5.59% in extract)[1] | Moderate | Selectively isolates this compound with minimal traces of more polar compounds like glycyrrhizin.[1] |
| Acetone | Moderate (e.g., 5.09% in extract)[1] | High | Yields a high amount of total extract. |
| Ethanol | Moderate (e.g., 3.73% in extract) | High | A commonly used solvent, but may be less selective for this compound compared to less polar solvents. |
| Methanol | Effective for extraction | Data on specific yield not consistently high | This compound is readily extracted by methanol. |
| Ethanol/Water (30:70, v/v) | 0.92 mg/g of licorice root | Not specified | Optimized condition for combined extraction of this compound and the more polar glycyrrhizic acid. |
| Acetonitrile | Can be used for extraction | Not specified | Less commonly reported for primary extraction compared to other solvents. |
| Chloroform | Can be used for extraction | Not specified | Less commonly reported for primary extraction. |
| Water | Low | High | Ineffective for this compound extraction due to its low polarity. Primarily extracts polar compounds like glycyrrhizin. |
Studies indicate that non-polar solvents like dichloromethane and ethyl acetate are highly effective for the selective extraction of this compound. While ethanol and acetone result in a higher overall extract yield, the concentration of this compound within that extract is lower. For simultaneous extraction of both polar and less polar compounds, an ethanol/water mixture has been optimized.
Experimental Protocols
Below are generalized methodologies for the extraction and quantification of this compound from licorice root, based on protocols described in the cited literature.
I. Solvent Extraction Protocol
This protocol outlines a standard procedure for extracting this compound using an organic solvent.
-
Preparation of Plant Material:
-
Dry the roots of Glycyrrhiza glabra at room temperature or in an oven at a controlled temperature (e.g., 40-50°C) to remove moisture.
-
Grind the dried roots into a fine powder using a mechanical grinder. Sieving the powder can ensure a uniform particle size.
-
-
Extraction Process:
-
Weigh a specific amount of the powdered licorice root (e.g., 1.0 g).
-
Place the powder in a suitable extraction vessel, such as a flask.
-
Add the selected organic solvent (e.g., dichloromethane, ethyl acetate, acetone, or ethanol). A typical solid-to-liquid ratio is 1:50 (g/mL).
-
The extraction can be performed using various methods:
-
Maceration/Dipping: Mix the powder and solvent and stir for a defined period (e.g., 240 minutes) at a specific temperature (e.g., room temperature or 50°C).
-
Ultrasonic-Assisted Extraction (UAE): Place the vessel in an ultrasonic bath for a specified time (e.g., 30-60 minutes) and power to enhance extraction efficiency.
-
Reflux Extraction: Heat the solvent mixture to its boiling point for a set duration.
-
-
-
Filtration and Concentration:
-
After extraction, filter the mixture to separate the solid plant material from the liquid extract.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 45-50°C) to remove the solvent and obtain the crude extract.
-
-
Drying and Storage:
-
Dry the concentrated extract to a constant weight, often resulting in a powdered form.
-
Store the dried extract in a cool, dark, and dry place.
-
II. Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol describes the analytical procedure for quantifying the amount of this compound in the extract.
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: Prepare a stock solution of pure this compound standard in methanol (e.g., 5.0 mg/mL). Create a series of calibration standards by diluting the stock solution to various concentrations (e.g., 10–550 μg/mL).
-
Sample Solution: Accurately weigh a portion of the dried extract (e.g., 50 mg) and dissolve it in a known volume of methanol (e.g., 50 mL). Sonicate the solution for approximately 20 minutes to ensure complete dissolution. Filter the solution through a 0.45 μm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution is often used. For example, a mixture of a phosphate buffer (Solution A) and acetonitrile (Solution B). An example gradient program is: 0 min, 5% B; 25 min, 40% B; 40 min, 42% B; 45 min, 60% B; 50 min, 60% B; 55 min, 80% B; 60 min, 80% B; 61 min, 5% B; 65 min, 5% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: Typically 10-20 µL.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Identify and quantify the this compound peak in the sample chromatogram based on the retention time of the standard.
-
Calculate the concentration of this compound in the extract using the calibration curve.
-
Visualizations
The following diagrams illustrate the experimental workflow for this compound extraction and a proposed mechanism of its antibacterial action.
Caption: Experimental workflow for this compound extraction and quantification.
Caption: Proposed antibacterial mechanism of this compound via cell membrane disruption.
References
Glabranin: A Comparative Efficacy Analysis Against Leading Natural Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of glabranin, a prenylated flavonoid, against other well-researched natural flavonoids, primarily quercetin and luteolin. The following sections detail their relative performance in key therapeutic areas, supported by experimental data, detailed methodologies, and visual representations of associated signaling pathways.
Comparative Antioxidant Activity
The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, contributing to their roles in mitigating oxidative stress-related pathologies. The efficacy of this compound, quercetin, and luteolin as antioxidants has been evaluated using various in vitro assays.
Table 1: Comparative Antioxidant Activity of Flavonoids (IC50 values)
| Flavonoid | DPPH Radical Scavenging Assay (IC50) | ABTS Radical Scavenging Assay (IC50) | Source |
| This compound | >100 µM | 19.8 µM | [1] |
| Quercetin | 1.84 µg/ml | 0.5083 µg/ml | [2] |
| Luteolin | 2.099 µg/ml | 0.59 µg/ml | [2] |
| Licoflavanone | 35.1 µM | 10.2 µM | [1] |
| Pinocembrin | >100 µM | >100 µM | [1] |
Note: Direct comparison of IC50 values should be interpreted with caution as experimental conditions may vary between studies.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a standard procedure for determining the antioxidant activity of flavonoids using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
1. Reagent Preparation:
- DPPH Stock Solution (0.2 mM): Dissolve 3.94 mg of DPPH in 50 mL of methanol or ethanol. Store in a dark, cool place.
- Flavonoid Stock Solutions (1 mg/mL): Dissolve 1 mg of each flavonoid in 1 mL of methanol or ethanol.
- Test Solutions: Prepare serial dilutions of the flavonoid stock solutions to obtain a range of concentrations.
2. Assay Procedure (96-well plate):
- Add 100 µL of each flavonoid test solution to the wells of a 96-well plate.
- Add 100 µL of the DPPH stock solution to each well.
- As a control, add 100 µL of methanol or ethanol to 100 µL of the DPPH solution.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
3. Calculation of Scavenging Activity:
- The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the flavonoid sample.
- The IC50 value (the concentration of the flavonoid that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the flavonoid concentration.
Comparative Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids, including this compound, quercetin, and luteolin, have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and modulation of key signaling pathways.
Table 2: Comparative Anti-inflammatory Activity of Flavonoids (IC50 values)
| Flavonoid | Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells (IC50) | Source |
| This compound | Highly toxic at 100 µM, precluding accurate IC50 determination in this study | |
| Quercetin | Data not directly comparable from a single study | |
| Luteolin | < 1 µM for TNF-α release | |
| Licoflavanone | 37.68 µM |
Note: The high cytotoxicity of this compound at concentrations effective for NO inhibition in the cited study highlights a potential therapeutic window challenge.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages
This protocol describes the method to assess the anti-inflammatory activity of flavonoids by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
1. Cell Culture and Treatment:
- Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of the test flavonoids for 1-2 hours.
- Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
2. Measurement of Nitrite Concentration (Griess Assay):
- After incubation, collect the cell culture supernatant.
- Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
- Incubate at room temperature for 10 minutes, protected from light.
- Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
- Incubate for another 10 minutes at room temperature.
- Measure the absorbance at 540 nm using a microplate reader.
- A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.
3. Calculation of NO Inhibition:
- The percentage of NO inhibition is calculated as: % Inhibition = [(Nitrite_LPS - Nitrite_sample) / Nitrite_LPS] x 100 where Nitrite_LPS is the nitrite concentration in LPS-stimulated cells without flavonoid treatment and Nitrite_sample is the nitrite concentration in flavonoid-treated and LPS-stimulated cells.
- The IC50 value is determined from the dose-response curve.
Signaling Pathways in Inflammation
This compound, quercetin, and luteolin exert their anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.
Caption: Inhibition of NF-κB and MAPK pathways by flavonoids.
Comparative Anticancer Activity
The potential of flavonoids as anticancer agents is an area of intense research. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of proliferation in cancer cells.
Table 3: Comparative Anticancer Activity of Flavonoids (IC50 values)
| Flavonoid | Cell Line | IC50 Value | Source |
| This compound | Data not available in directly comparative studies | ||
| Quercetin | A431 (Squamous Carcinoma) | 21 µM | |
| MIA PaCa-2 (Pancreatic Cancer) | >100 µM | ||
| Luteolin | A431 (Squamous Carcinoma) | 19 µM | |
| HG-3 (Chronic Lymphocytic Leukemia) | 37 µM | ||
| EHEB (Chronic Lymphocytic Leukemia) | 26 µM | ||
| MIA PaCa-2 (Pancreatic Cancer) | 75 µM |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding and Treatment:
- Seed cancer cells in a 96-well plate at a predetermined optimal density.
- Allow cells to adhere and grow for 24 hours.
- Treat the cells with various concentrations of the test flavonoids and incubate for a specified period (e.g., 24, 48, or 72 hours).
2. MTT Assay:
- After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
- Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
- Gently shake the plate to ensure complete dissolution.
3. Data Acquisition and Analysis:
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- The percentage of cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) x 100 where Absorbance_sample is the absorbance of cells treated with the flavonoid and Absorbance_control is the absorbance of untreated cells.
- The IC50 value, the concentration of the flavonoid that inhibits cell growth by 50%, is determined from the dose-response curve.
Experimental Workflow: Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening the anticancer potential of natural compounds like flavonoids.
Caption: A generalized workflow for anticancer drug screening.
Summary and Conclusion
This guide provides a comparative overview of the efficacy of this compound against other prominent natural flavonoids. While direct comparative data across all activities in single studies is limited, the available evidence suggests the following:
-
Antioxidant Activity: Quercetin and luteolin generally exhibit more potent radical scavenging activity in DPPH and ABTS assays compared to this compound. However, this compound's lipophilic nature, due to its prenyl group, may confer advantages in protecting cellular membranes from lipid peroxidation, an aspect not fully captured by these assays.
-
Anti-inflammatory Activity: Luteolin appears to be a highly potent anti-inflammatory agent, with a very low IC50 for inhibiting pro-inflammatory cytokine release. This compound's anti-inflammatory potential is evident but can be accompanied by cytotoxicity at higher concentrations, indicating a narrower therapeutic window in the models studied.
-
Anticancer Activity: Luteolin has demonstrated significant cytotoxic effects against a range of cancer cell lines with IC50 values in the low micromolar range. Quercetin also shows anticancer activity, though its potency can vary depending on the cell line. More research is needed to establish the comparative anticancer efficacy of this compound.
For researchers and drug development professionals, this comparative guide highlights the distinct profiles of these flavonoids. While quercetin and luteolin are well-established for their potent antioxidant and anti-inflammatory activities, this compound's unique chemical structure warrants further investigation, particularly in models that can better assess its potential advantages in specific cellular contexts. Future head-to-head studies under standardized experimental conditions are crucial for a more definitive comparison of their therapeutic potential.
References
Structure-Activity Relationship of Glabranin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glabranin, a prenylated flavonoid isolated from the roots of Glycyrrhiza glabra (licorice), has garnered significant interest for its diverse pharmacological activities, including anticancer and anti-inflammatory properties. This guide provides a comparative analysis of this compound and its derivatives, focusing on their structure-activity relationships (SAR). The information is compiled from recent studies to aid in the development of novel therapeutic agents.
Data Presentation: Comparative Biological Activities
The following table summarizes the available quantitative and qualitative data for this compound and related flavonoid derivatives. Direct comparisons should be made cautiously, as the experimental conditions may vary between studies.
| Compound | Target/Assay | Activity Metric | Value | Reference |
| This compound | Antioxidant (DPPH Assay) | IC50 | >100 µM | [1] |
| Antioxidant (ABTS Assay) | IC50 | 29.80 ± 2.65 µM | [1] | |
| Anti-inflammatory (Nitric Oxide Production in LPS-stimulated RAW 264.7 cells) | Inhibition | Moderate | [1] | |
| Cytotoxicity (MDA-MB-231 breast cancer cells) | IC50 | ~50 µM | [2] | |
| Licoflavanone | Antioxidant (DPPH Assay) | IC50 | 20.30 ± 1.20 µM | [1] |
| Antioxidant (ABTS Assay) | IC50 | 10.90 ± 0.98 µM | ||
| Anti-inflammatory (Nitric Oxide Production in LPS-stimulated RAW 264.7 cells) | Inhibition | Strong (p < 0.001 at 50 µM) | ||
| Pinocembrin | Antioxidant (DPPH Assay) | IC50 | >100 µM | |
| Antioxidant (ABTS Assay) | IC50 | >100 µM | ||
| Anti-inflammatory (Nitric Oxide Production in LPS-stimulated RAW 264.7 cells) | Inhibition | Poor | ||
| Gla_Mod_1 | Androgen Receptor (Mutant 2AX6) - in silico | Binding Energy | -7.05 kcal/mol | |
| Gla_Mod_2 | Androgen Receptor (Mutant 2AX6) - in silico | Binding Energy | -7.94 kcal/mol | |
| Gla_Mod_3 | Androgen Receptor (Mutant 2AX6) - in silico | Binding Energy | -7.35 kcal/mol |
Key Observations on Structure-Activity Relationship:
-
Prenyl Group: The presence and position of the prenyl group appear crucial for biological activity. This compound, which possesses a prenyl group at the C-8 position, shows moderate anti-inflammatory and cytotoxic effects.
-
Hydroxylation Pattern: The hydroxylation pattern on the A and B rings significantly influences the antioxidant and anti-inflammatory activities. For instance, licoflavanone, which has an additional hydroxyl group on the B ring compared to this compound, exhibits stronger antioxidant and anti-inflammatory properties.
-
Comparison with Pinocembrin: Pinocembrin, the parent compound of this compound lacking the prenyl group, shows poor antioxidant and anti-inflammatory activity in the cited assays, highlighting the importance of the prenyl moiety for these biological effects.
-
In Silico Modifications: Molecular docking studies on this compound derivatives against the androgen receptor suggest that modifications to the parent structure can enhance binding affinity, indicating potential for improved anticancer activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with different concentrations of the this compound derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Data Analysis: The amount of nitrite is used as an indicator of NO production. A decrease in nitrite levels in the presence of the compound indicates anti-inflammatory activity.
Mandatory Visualization
Signaling Pathway
References
Unveiling the Dose-Dependent Efficacy of Glabranin In Vitro: A Comparative Guide
For Immediate Release
A comprehensive analysis of in vitro studies confirms the dose-dependent effects of Glabranin, a natural flavanone isolated from Glycyrrhiza glabra (licorice), in key cellular processes implicated in cancer and inflammation. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's performance, supported by experimental data and detailed protocols.
Key Findings:
-
Dose-dependent cytotoxicity against breast cancer cells: this compound exhibits a clear dose-dependent cytotoxic effect on human breast cancer cell lines.
-
Induction of apoptosis in a dose-specific manner: Treatment with this compound leads to a significant increase in apoptosis in breast cancer cells.
-
Potential anti-inflammatory properties: Preliminary data suggests this compound may modulate inflammatory responses, an area requiring further investigation.
Comparative Analysis of this compound's In Vitro Effects
This guide consolidates data from key in vitro experiments to provide a clear comparison of this compound's efficacy at various concentrations.
Dose-Dependent Cytotoxicity of this compound
The cytotoxic effects of this compound were evaluated against human breast adenocarcinoma (MCF-7), triple-negative breast cancer (MDA-MB-231), and non-tumorigenic breast epithelial (MCF-10A) cell lines. A recent study demonstrated that this compound elicits a stronger dose-dependent cytotoxic effect in breast cancer cells compared to non-tumorigenic cells after 72 hours of treatment[1][2][3][4].
| Cell Line | This compound Concentration (µM) | Cell Viability (%) | Reference |
| MCF-7 | 12.5 | ~80 | [3] |
| 25 | ~60 | ||
| 50 | ~40 | ||
| MDA-MB-231 | 12.5 | ~75 | |
| 25 | ~55 | ||
| 50 | ~35 | ||
| MCF-10A | 12.5 | ~95 | |
| 25 | ~90 | ||
| 50 | ~85 |
Dose-Dependent Induction of Apoptosis by this compound
This compound's ability to induce programmed cell death (apoptosis) was assessed in breast cancer cell lines. After 48 hours of treatment, a significant increase in the apoptotic cell population was observed. In MCF-7 cells, 50 µM of this compound induced a notable apoptotic rate. A stronger apoptotic activity was observed in MDA-MB-231 cells at the same concentration.
| Cell Line | This compound Concentration (µM) | Apoptotic Cells (%) | Reference |
| MCF-7 | 50 | ~25 | |
| MDA-MB-231 | 50 | ~35 |
Dose-Dependent Anti-Inflammatory Effects of this compound
The anti-inflammatory potential of this compound was investigated by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. While a comprehensive dose-response curve for this compound alone is not fully detailed in the available literature, the study by Frattaruolo et al. (2019) provides foundational data on flavanones from Glycyrrhiza glabra, indicating their potential to modulate inflammatory pathways. Further research is needed to fully elucidate the dose-dependent anti-inflammatory efficacy of purified this compound.
| Cell Line | Treatment | This compound Concentration (µM) | Effect on Nitric Oxide (NO) Production | Reference |
| RAW 264.7 | LPS-stimulated | 10 - 200 | Under Investigation |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
Objective: To determine the dose-dependent cytotoxic effect of this compound on cell viability.
Protocol:
-
Cell Seeding: Plate cells (MCF-7, MDA-MB-231, and MCF-10A) in 96-well plates at a density of 3 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 12.5, 25, and 50 µM) for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells following this compound treatment.
Protocol:
-
Cell Seeding and Treatment: Seed cells (MCF-7 and MDA-MB-231) in 6-well plates and treat with the desired concentration of this compound (e.g., 50 µM) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental processes, the following diagrams are provided.
References
- 1. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Glabranin's Cytotoxic Effects: A Comparative Analysis on Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Glabranin's performance against different breast cancer cell lines, supported by experimental data.
This compound, a flavonoid isolated from the plant Glycyrrhiza glabra (licorice), has demonstrated potential as an anti-cancer agent. This guide provides a comparative analysis of its cytotoxic effects on different breast cancer cell lines, offering a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.
Data Presentation: Cytotoxicity of this compound
A study investigating the antitumor potential of this compound evaluated its cytotoxic effects on two breast cancer cell lines, MCF-7 (luminal A) and MDA-MB-231 (triple-negative), and a non-tumorigenic epithelial breast cell line, MCF-10A. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of treatment, revealing a dose-dependent cytotoxic effect.[1]
The results indicate that this compound exhibits a more potent cytotoxic effect on the cancerous cell lines compared to the non-tumorigenic cell line, suggesting a degree of selectivity for cancer cells.[1] Notably, the triple-negative breast cancer cell line, MDA-MB-231, showed higher sensitivity to this compound compared to the MCF-7 cell line.[1]
| Cell Line | Type | This compound IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma (ER+, PR+, HER2-) | 68.34 ± 3.12 |
| MDA-MB-231 | Breast Adenocarcinoma (ER-, PR-, HER2-) | 56.19 ± 2.54 |
| MCF-10A | Non-tumorigenic Breast Epithelial | > 100 |
Mechanism of Action: Induction of Apoptosis
This compound's cytotoxic activity is attributed to its ability to induce apoptosis, or programmed cell death, in breast cancer cells.[1] Studies have shown that treatment with this compound leads to an increase in the apoptotic cell population in both MCF-7 and MDA-MB-231 cell lines.[1] While the precise signaling pathways activated by this compound are still under investigation, the induction of apoptosis is a key mechanism behind its anti-cancer effects.
Below is a generalized diagram illustrating the intrinsic pathway of apoptosis, a common mechanism for chemotherapeutic agents.
Caption: General intrinsic apoptosis pathway initiated by cellular stress.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's cytotoxic and apoptotic effects.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: MCF-7, MDA-MB-231, and MCF-10A cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The cells were then treated with various concentrations of this compound (ranging from 1 to 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 3 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Seeding and Treatment: MCF-7 and MDA-MB-231 cells were seeded in 6-well plates and treated with this compound at its IC50 concentration for 48 hours.
-
Cell Harvesting: After treatment, both adherent and floating cells were collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells were resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells were considered to be in early apoptosis, while cells positive for both stains were considered to be in late apoptosis or necrosis.
Below is a diagram illustrating the workflow for the apoptosis assay.
Caption: Workflow for detecting apoptosis using Annexin V/PI staining.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Glabranin
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Glabranin, a flavonoid compound used in various research applications. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
This compound: Chemical and Physical Properties
A thorough understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of this compound's key characteristics.
| Property | Data | Source(s) |
| Chemical Name | This compound | [1][2][3][4][5] |
| CAS Number | 41983-91-9 | |
| Molecular Formula | C₂₀H₂₀O₄ | |
| Molecular Weight | 324.4 g/mol | |
| Physical Form | Powder | - |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Hazard Codes | Xi (Irritant) - Note: This is a general classification and may not be exhaustive. Treat with caution. |
Pre-Disposal and Handling Protocols
Before beginning the disposal process, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly prepared.
Experimental Protocol: Pre-Disposal Safety Measures
-
Engineering Controls: Conduct all handling and preparation for disposal of this compound powder within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat.
-
Use chemical-resistant gloves (e.g., nitrile).
-
Wear safety glasses with side shields or chemical splash goggles.
-
-
Spill Management: Have a chemical spill kit readily accessible. In case of a spill, follow your institution's established spill cleanup procedures for solid organic compounds.
Step-by-Step Disposal Procedures
The disposal of this compound must be managed through your institution's hazardous waste program. Never dispose of this compound or its containers in the regular trash or down the sanitary sewer.
3.1. Disposal of Unused or Expired Solid this compound
-
Container Selection: If possible, use the original manufacturer's container. If the original container is not available or is compromised, use a new, clean, and chemically compatible container with a secure screw-top lid.
-
Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name, "this compound," and the CAS number, "41983-91-9." Do not use abbreviations.
-
Include the words "Hazardous Waste."
-
Indicate the approximate quantity of the waste.
-
-
Storage: Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. Ensure it is stored away from incompatible materials.
-
Pickup Request: Once the container is ready for disposal, submit a hazardous waste pickup request through your institution's Environmental Health and Safety (EHS) department.
3.2. Disposal of this compound-Contaminated Labware and Debris
This category includes items such as gloves, weigh boats, pipette tips, and paper towels that have come into direct contact with solid this compound.
-
Segregation: Collect all solid waste contaminated with this compound separately from non-contaminated waste.
-
Packaging: Place the contaminated items in a designated solid chemical waste container, which is typically a lined pail or a securely sealed plastic bag within a rigid container.
-
Labeling:
-
Label the container as "Hazardous Waste."
-
List "this compound-contaminated debris" as the contents.
-
-
Storage and Pickup: Store the container in the SAA and arrange for pickup through your EHS office.
3.3. Disposal of this compound Solutions
This compound is soluble in several organic solvents. Disposal of these solutions requires careful segregation based on the solvent used.
-
Waste Stream Segregation:
-
Halogenated Solvents: If this compound is dissolved in a halogenated solvent (e.g., Chloroform, Dichloromethane), collect it in a designated "Halogenated Organic Waste" container.
-
Non-Halogenated Solvents: If this compound is dissolved in a non-halogenated solvent (e.g., Ethyl Acetate, Acetone, DMSO), collect it in a designated "Non-Halogenated Organic Waste" container.
-
Aqueous Waste: Do not dispose of aqueous solutions containing this compound down the drain. Collect them in a designated "Aqueous Waste" container.
-
-
Container and Labeling:
-
Use a chemically compatible, sealable container appropriate for liquid waste.
-
Label the container with a hazardous waste tag.
-
List all chemical constituents, including the full name of the solvent(s) and "this compound," with their approximate percentages.
-
-
Storage and Pickup: Keep the container sealed when not in use and store it in the SAA. Arrange for disposal via your institution's EHS department.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.
Caption: this compound Disposal Decision Workflow.
This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary. By prioritizing safety and proper procedure, you contribute to a secure and sustainable research environment.
References
Personal protective equipment for handling Glabranin
Essential Safety and Handling of Glabranin
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 41983-91-9[2][3] |
| Molecular Formula | C₂₀H₂₀O₄[2][3] |
| Molecular Weight | 324.376 g/mol |
| Appearance | Powder |
| Purity | 95%~99% |
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound at various stages. The use of appropriate PPE is the primary defense against potential exposure.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or goggles. | Two pairs of powder-free nitrile gloves. | Laboratory coat. | N95 or higher-rated respirator if dust generation is likely or when handling larger quantities. |
| Solution Preparation | Chemical splash goggles. | Two pairs of powder-free nitrile gloves. | Laboratory coat. | Work in a well-ventilated area or a chemical fume hood. |
| Handling Solutions | Safety glasses. | Nitrile gloves. | Laboratory coat. | Not generally required if handled in a well-ventilated area. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty gloves. | Disposable gown with tight-fitting cuffs. | N95 or higher-rated respirator. |
| Waste Disposal | Safety glasses. | Two pairs of powder-free nitrile gloves. | Laboratory coat. | Not generally required. |
Operational Protocols
Adherence to standardized operational protocols is critical to minimize exposure and ensure data integrity.
Experimental Workflow: Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
